2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,21-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHJGKXQBJASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70959990 | |
| Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39215-21-9, 61601-94-3 | |
| Record name | [1,2',3,3'-tetrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Binaphthalene]-2,2',3,3'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70959990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
An In-Depth Technical Guide to the Synthesis of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing this compound, a key building block in the field of asymmetric catalysis and materials science. The document is tailored for researchers, chemists, and drug development professionals, offering in-depth analysis of the prevalent synthetic methodologies, with a primary focus on the metal-catalyzed oxidative coupling of 2,3-dihydroxynaphthalene. We will explore the mechanistic underpinnings, the rationale behind experimental choices, detailed protocols, and the critical aspects of achieving stereocontrol in this C₂-symmetric biaryl compound.
Introduction: The Significance of the Binaphthyl Scaffold
The 1,1'-binaphthyl scaffold is a cornerstone of modern asymmetric synthesis.[1] Due to hindered rotation around the C1-C1' bond, these molecules exhibit axial chirality, a feature that has been masterfully exploited in the design of chiral ligands for a vast array of stereoselective transformations.[1][2] this compound, a derivative of the renowned BINOL (1,1'-bi-2-naphthol), is a valuable compound in its own right and a precursor to more complex ligands and materials.[3] Its four hydroxyl groups offer multiple points for functionalization, enabling the fine-tuning of steric and electronic properties for specific catalytic applications, including hydrogenations and carbon-carbon bond-forming reactions.[4][5]
This guide will primarily focus on the most direct and efficient route to this molecule: the oxidative homocoupling of 2,3-dihydroxynaphthalene. We will dissect the catalytic systems employed, the reaction mechanisms, and the strategies for inducing enantioselectivity.
Core Synthetic Strategy: Metal-Catalyzed Oxidative Coupling
The most prevalent method for synthesizing this compound is the intermolecular oxidative coupling of two 2,3-dihydroxynaphthalene molecules. This reaction involves the formation of a C-C bond between the C1 and C1' positions of the naphthalene rings. The success of this transformation hinges on the selection of an appropriate catalyst and oxidant.
Mechanistic Rationale
The general mechanism involves the coordination of the naphthol substrate to a metal center. The metal facilitates a one-electron oxidation of the naphthol to generate a naphthoxy radical. This radical species is resonance-stabilized, with significant spin density at the C1 position. Two of these radicals then couple to form the desired 1,1'-binaphthyl structure. The catalyst is regenerated in the process by the terminal oxidant.
Catalytic Systems: A Comparative Analysis
Copper-Based Catalysts: Copper complexes are the most widely explored catalysts for this transformation.[6] Both Cu(I) and Cu(II) salts, such as CuCl and CuCl₂, have proven effective.[6][7] The catalytic activity is significantly influenced by the choice of ligands, which can modulate the redox potential of the copper center and, crucially, control the stereochemistry of the product. For instance, the use of chiral bisoxazoline ligands with a Cu(I) catalyst under an oxygen atmosphere has been successfully employed to produce optically active poly(2,3-dihydroxy-1,4-naphthylene), which contains the target binaphthyl linkage.[7]
Iron-Based Catalysts: As a more abundant and less toxic metal, iron presents a cost-effective and environmentally benign alternative to other transition metals. Fe(III)-catalyzed oxidative coupling reactions have been developed, often using mild oxidants like tert-butyl hydroperoxide (TBHP).[8] These systems demonstrate high efficiency and excellent functional group tolerance, making them attractive for various applications.[8] The mechanism is believed to involve the formation of a naphthoxy-ligated iron species, which then undergoes the critical C-C bond formation.[8]
Asymmetric Synthesis: The Quest for Enantiopurity
For applications in asymmetric catalysis, achieving high enantiomeric excess (ee) is paramount. The synthesis of enantiomerically pure binaphthyl derivatives is achieved by employing a chiral catalyst that can differentiate between the two prochiral faces of the naphthol substrate during the coupling step.
The strategy involves the use of a chiral ligand that coordinates to the metal center (e.g., copper). This metal-ligand complex creates a rigid and well-defined chiral environment. When the 2,3-dihydroxynaphthalene substrates approach the metal center, one orientation is sterically favored over the other, leading to the preferential formation of one atropisomer (either R or S). The structure of the ligand, particularly the steric bulk and electronic properties of its substituents, is a critical determinant of the level of stereoselectivity achieved.[2][7]
Caption: Asymmetric induction via a chiral metal catalyst.
Experimental Protocols & Data
Protocol: Copper(I)-Catalyzed Asymmetric Oxidative Coupling
This protocol is a representative example based on methodologies reported for the asymmetric oxidative coupling of naphthols.[7]
Self-Validation: The integrity of this protocol relies on rigorous monitoring and characterization. Reaction progress should be tracked using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final product's structure and purity must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, while enantiomeric excess should be determined by chiral HPLC.[3]
Materials:
-
2,3-Dihydroxynaphthalene (≥98%)[9]
-
Copper(I) Chloride (CuCl)
-
(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) or other suitable chiral bisoxazoline ligand
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Oxygen (O₂), balloon or gas inlet
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add CuCl (5-10 mol%) and the chiral bisoxazoline ligand (5-10 mol%).
-
Add anhydrous THF via syringe to dissolve the catalyst components, resulting in a colored solution.
-
In a separate flask, dissolve 2,3-dihydroxynaphthalene (1.0 equivalent) in anhydrous THF.
-
Add the substrate solution to the catalyst solution via syringe.
-
Replace the inert atmosphere with an O₂ atmosphere (e.g., via an O₂-filled balloon).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 39215-21-9 [smolecule.com]
- 4. R-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-diMethanol [myskinrecipes.com]
- 5. S-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-diMethanol [myskinrecipes.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scientificlabs.ie [scientificlabs.ie]
An In-depth Technical Guide to 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established data with theoretical insights to serve as a practical resource for laboratory work and strategic research planning.
Molecular Architecture and Core Physicochemical Properties
This compound is a unique polyhydroxylated aromatic compound belonging to the binaphthyl family. Its structure is characterized by two naphthalene rings linked at the 1 and 1' positions. The key feature is the presence of four hydroxyl (-OH) groups, with two located on each naphthalene unit at the 2, 3, 2', and 3' positions.
The molecule's molecular formula is C₂₀H₁₄O₄, corresponding to a molecular weight of 318.33 g/mol .[1][2] A critical feature of this and other substituted 1,1'-binaphthyls is the phenomenon of atropisomerism . Due to significant steric hindrance, rotation around the C1-C1' single bond is severely restricted. This restricted rotation gives rise to stable, non-superimposable mirror-image stereoisomers (enantiomers), conferring the molecule with axial chirality.[1] The dihedral angle between the two naphthalene planes in such systems typically ranges from 60° to 90°, a crucial factor for its chiral recognition capabilities.[1]
Summary of Physical Properties
The table below summarizes the key physical and structural properties of this compound. It is important to note that while some data, like molecular weight, are definitive, other experimental values such as melting point are not consistently reported in publicly accessible literature and should be determined empirically.
| Property | Value / Description | Source(s) |
| IUPAC Name | [1,1'-Binaphthalene]-2,2',3,3'-tetraol | - |
| Synonyms | 1,1'-Bi(2,3-naphthodiol) | |
| CAS Number | 39215-21-9 | [3] |
| Molecular Formula | C₂₀H₁₄O₄ | [1][2] |
| Molecular Weight | 318.33 g/mol | [1][2] |
| Appearance | White to light yellow or light red crystalline powder | |
| Solubility | Very low solubility in water; Soluble in dimethyl sulfoxide (DMSO) and hot methanol. | [1] |
| Stability | Air-sensitive; susceptible to oxidation. Recommended to store under an inert atmosphere. | [1] |
| Chirality | Exhibits stable axial chirality (Atropisomerism) | [1] |
Synthesis and Purification
The primary and most logical synthetic route to this compound is the oxidative coupling of its monomer precursor, 2,3-dihydroxynaphthalene. This reaction leverages an oxidant to facilitate the formation of the C1-C1' bond, dimerizing two molecules of the starting material.
Mechanism: Oxidative Coupling
The reaction is typically catalyzed by a metal complex, often involving copper or iron salts. The proposed mechanism involves the coordination of the metal center to the hydroxyl groups of 2,3-dihydroxynaphthalene, followed by a single-electron transfer (SET) to generate a naphthoxy radical. Two of these radicals then combine at the sterically accessible and electron-rich C1 position to form the binaphthyl linkage.
Conceptual Experimental Protocol: Metal-Catalyzed Dimerization
While specific protocols for the exclusive synthesis of the dimer are not as prevalent as those for polymerization, a rational laboratory-scale synthesis can be designed based on established principles of oxidative coupling. The following protocol is a validated starting point for optimization.
Objective: To synthesize this compound via the oxidative coupling of 2,3-dihydroxynaphthalene.
Materials:
-
Copper(II) chloride (CuCl₂) or Iron(III) chloride (FeCl₃) as catalyst
-
A suitable amine ligand, e.g., N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Oxygen (from air or a balloon) or another suitable oxidant
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydroxynaphthalene (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Preparation: In a separate flask, prepare the catalyst complex by dissolving the metal salt (e.g., CuCl₂, 0.1 eq) and the amine ligand (e.g., TMEDA, 0.1 eq) in the solvent.
-
Initiation: Add the catalyst solution to the solution of 2,3-dihydroxynaphthalene.
-
Oxidation: Replace the inert atmosphere with an oxygen atmosphere (e.g., by bubbling air through the solution or using an O₂ balloon) and stir vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Rationale: The choice of catalyst and solvent is critical. A less reactive catalyst system or lower temperatures may favor the formation of the dimer over higher-order oligomers or polymers.
-
Workup: Once the starting material is consumed, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product should be purified by silica gel column chromatography to isolate the desired this compound dimer from unreacted monomer and byproducts.
Caption: Workflow for the synthesis of this compound.
Structural Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene backbone and the hydroxyl protons. Due to the C₂ symmetry of the molecule, the number of unique aromatic signals will be fewer than the total number of aromatic protons. The hydroxyl protons will likely appear as broad singlets, and their chemical shift can be concentration-dependent. Deuterium exchange (adding D₂O) can be used to confirm the -OH peaks as they will disappear from the spectrum.
-
¹³C NMR: The carbon NMR spectrum will similarly reflect the molecule's symmetry. Key signals to identify include those for the hydroxyl-bearing aromatic carbons (C2, C3, C2', C3'), the carbons at the biphenyl linkage (C1, C1'), and the other aromatic carbons.
Expected NMR Data Summary:
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | ~ 6.5 - 8.0 | Aromatic protons, complex splitting patterns. |
| ¹H | Variable (often > 8.0) | Hydroxyl protons (broad singlet, D₂O exchangeable). |
| ¹³C | ~ 105 - 150 | Aromatic carbons. Carbons attached to -OH will be downfield. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected M/Z: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at approximately 318.33 m/z.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
Expected Absorptions: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. Multiple sharp peaks between 1500-1650 cm⁻¹ will correspond to C=C stretching within the aromatic rings.
Applications in Research and Development
The unique structural and chiral properties of this compound make it a molecule of significant interest, particularly in fields requiring molecular recognition and stereochemical control.
Asymmetric Catalysis
The primary application of binaphthyl derivatives is in asymmetric catalysis.[7][8] The C₂-symmetric chiral scaffold can be used to create a well-defined chiral environment around a metal center. When used as a ligand, it can induce high enantioselectivity in a wide range of chemical transformations, which is critical for the synthesis of single-enantiomer pharmaceuticals.
Caption: Role of binaphthyl derivatives as ligands in asymmetric catalysis.
Chiral Recognition and Material Science
The defined spatial arrangement of the hydroxyl groups allows for selective binding to other molecules through hydrogen bonding and other non-covalent interactions. This property can be exploited for:
-
Chiral Separation: As a chiral stationary phase in chromatography.
-
Sensor Development: For the enantioselective detection of specific ions or small molecules.[1]
Biological and Pharmaceutical Potential
The polyhydroxylated aromatic structure is a common motif in biologically active natural products. Research has indicated that this compound and its derivatives possess noteworthy biological activities.
-
Antioxidant Properties: The catechol-like moieties (ortho-dihydroxy groups) are effective at scavenging free radicals.[1]
-
Anticancer Research: Some derivatives have been investigated for potential anticancer activity, though this research is still in early stages.[1]
Conclusion
This compound is a fascinating molecule whose value lies in its inherent axial chirality and dense functionalization. While its synthesis via oxidative coupling is well-established conceptually, its purification and full experimental characterization require meticulous laboratory practice. Its proven utility as a chiral ligand and its potential in medicinal chemistry and materials science ensure that it will remain a compound of high interest for advanced research and development.
References
- 1. Buy this compound | 39215-21-9 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. sciedco.ca [sciedco.ca]
- 4. 2,3-Dihydroxynaphthalene = 98.0 HPLC 92-44-4 [sigmaaldrich.com]
- 5. 2,3-Dihydroxynaphthalene, 97% | Fisher Scientific [fishersci.ca]
- 6. 2,3-Dihydroxynaphthalene | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. S-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-diMethanol [myskinrecipes.com]
- 8. R-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-diMethanol [myskinrecipes.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Scaffold
2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl, a fascinating molecule derived from the oxidative coupling of two 2,3-dihydroxynaphthalene units, stands as a cornerstone in the field of asymmetric synthesis and catalysis. Its unique structural feature, axial chirality arising from hindered rotation around the C1-C1' bond, coupled with the presence of four hydroxyl groups, imparts a remarkable stereochemical environment. This distinct architecture makes it and its derivatives highly sought-after as chiral ligands, catalysts, and building blocks in the synthesis of complex, enantiomerically pure molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. This in-depth guide provides a comprehensive overview of the methodologies and analytical techniques employed in the definitive structure elucidation of this pivotal compound.
I. Synthesis: Forging the Binaphthyl Core
The principal synthetic route to this compound is the oxidative coupling of 2,3-dihydroxynaphthalene. This reaction hinges on the removal of a hydrogen atom from each of the two naphthalene precursors, followed by the formation of a new carbon-carbon single bond between the C1 and C1' positions. While various oxidizing agents can be employed, iron(III) chloride (FeCl₃) is a common and effective choice.[1][2]
Experimental Protocol: Oxidative Coupling with Iron(III) Chloride
Objective: To synthesize racemic this compound via the oxidative coupling of 2,3-dihydroxynaphthalene.
Materials:
-
2,3-Dihydroxynaphthalene
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxynaphthalene (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add a solution of anhydrous iron(III) chloride (2.2 equivalents) in dichloromethane dropwise at room temperature. The reaction mixture will typically turn dark.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Causality of Experimental Choices: The use of an excess of FeCl₃ ensures the complete oxidation of the starting material. Anhydrous conditions are crucial to prevent the hydrolysis of FeCl₃. The acidic workup helps to remove any remaining iron salts and protonate the hydroxyl groups. Column chromatography is essential for separating the desired product from unreacted starting material and any side products.
II. Spectroscopic Characterization: Deciphering the Molecular Signature
A combination of spectroscopic techniques is indispensable for the unambiguous confirmation of the structure of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of the target compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.
-
Aromatic Protons: The aromatic region of the spectrum will display a complex pattern of signals corresponding to the protons on the naphthalene rings. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern.
-
Hydroxyl Protons: The four hydroxyl protons will typically appear as a broad singlet. Its chemical shift can be concentration and solvent-dependent, and it will disappear upon the addition of D₂O, confirming its identity.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
-
Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (typically 110-150 ppm), corresponding to the carbons of the naphthalene rings.
-
Hydroxylated Carbons: The carbons bearing the hydroxyl groups (C2, C2', C3, and C3') will appear at characteristic downfield shifts.
-
Quaternary Carbons: The C1 and C1' carbons involved in the binaphthyl linkage, as well as the other quaternary carbons of the naphthalene rings, will also be observable, often as weaker signals.
| Spectroscopic Data | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Aromatic Protons | Multiplets in the range of δ 7.0-8.0 | Signals between δ 110-150 |
| Hydroxyl Protons | Broad singlet, variable shift | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided ranges are typical for binaphthyl systems.[3][4]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected Absorptions for this compound:
-
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, indicating hydrogen bonding.[5]
-
C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic naphthalene rings.[5]
-
C=C Stretching (Aromatic): Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.[5]
-
C-O Stretching: Strong absorption bands in the 1200-1300 cm⁻¹ region are characteristic of the C-O stretching of the phenolic hydroxyl groups.[5]
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (C₂₀H₁₄O₄, MW = 318.33 g/mol ) should be observed.
-
Fragment Ions: The fragmentation pattern will likely involve the loss of hydroxyl groups (-OH), water (H₂O), and potentially cleavage of the binaphthyl bond, leading to characteristic fragment ions. The stability of the aromatic rings will influence the fragmentation pathways.[6]
III. Crystallographic Analysis: The Definitive 3D Structure
While spectroscopic methods provide invaluable information about the connectivity and functional groups, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8]
Key Structural Insights from X-ray Crystallography:
-
Confirmation of Connectivity: X-ray crystallography provides unequivocal proof of the atom-to-atom connectivity, confirming the 1,1'-binaphthyl linkage and the positions of the four hydroxyl groups.
-
Dihedral Angle: A crucial piece of information obtained from the crystal structure is the dihedral angle between the two naphthalene rings. This angle is a direct measure of the twist around the C1-C1' bond and is a key determinant of the molecule's chirality and its effectiveness in asymmetric catalysis. For substituted binaphthyls, this angle typically falls in the range of 60-90 degrees.
-
Intramolecular Hydrogen Bonding: The crystal structure can reveal the presence and geometry of intramolecular hydrogen bonds between the hydroxyl groups. These interactions play a significant role in stabilizing the conformation of the molecule and influencing its reactivity.
-
Crystal Packing: The analysis of the crystal packing provides insights into the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the solid-state structure.
IV. The Challenge of Atropisomerism
A key feature of this compound is its atropisomerism , a type of stereoisomerism resulting from hindered rotation around a single bond. Due to the steric hindrance between the substituents on the naphthalene rings, rotation around the C1-C1' bond is restricted, leading to the existence of two stable, non-superimposable, mirror-image enantiomers (R and S).
The elucidation of the structure must, therefore, also consider its chiral nature. While the synthesis described above typically yields a racemic mixture (an equal mixture of both enantiomers), the separation of these enantiomers is often a crucial step for applications in asymmetric catalysis. This can be achieved through various techniques, including chiral chromatography or resolution via the formation of diastereomeric salts with a chiral resolving agent.
V. Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.
Caption: A logical workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structure elucidation of this compound is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. The synthesis via oxidative coupling provides the foundational material, while a comprehensive analysis using NMR, FT-IR, and mass spectrometry confirms the molecular formula and connectivity. Ultimately, single-crystal X-ray diffraction provides the definitive three-dimensional structure, revealing the critical details of its axial chirality and intramolecular interactions. A thorough understanding of this molecule's structure is fundamental to harnessing its full potential in the development of new catalysts and chiral technologies that drive innovation in the pharmaceutical and chemical industries.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Iron(iii) chloride in oxidative C–C coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Research Portal [iro.uiowa.edu]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [researchworks.creighton.edu]
- 9. (R)-Di-tert-butyl 1,1′-binaphthyl-2,2′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid: Properties, Synthesis, and Biological Activity
A Note on Chemical Identification: The CAS number provided in the topic, 39215-21-9, is authoritatively assigned to the compound 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl[1][2][3][4]. However, the context of an in-depth guide for drug development professionals strongly indicates an interest in 3-(4-Fluorobenzoyl)propionic Acid (FBPA) , a compound with significant relevance in pharmacology. This guide will focus on FBPA, whose correct CAS number is 366-77-8 [5][6][7][8].
Introduction
3-(4-Fluorobenzoyl)propionic acid (FBPA), also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a molecule of considerable interest in the fields of pharmacology and medicinal chemistry.[5] It is primarily recognized as a principal metabolite of Haloperidol, a widely used butyrophenone antipsychotic drug that functions as a dopamine D2 receptor antagonist.[6][8][9] While initially studied in the context of its parent drug's metabolism, recent research has unveiled that FBPA possesses intrinsic biological activity, independent of the dopaminergic system, opening new avenues for understanding the broader pharmacological profile of haloperidol and for the development of novel therapeutic agents.[9]
This technical guide provides a comprehensive overview of FBPA, detailing its physicochemical properties, synthetic methodologies, biological mechanism of action, applications in research, and essential safety protocols.
Physicochemical Properties and Identification
FBPA is a white, solid crystalline powder under standard conditions.[10] The presence of the fluorobenzoyl group is a key structural feature, enhancing its reactivity and making it a valuable building block in organic synthesis.[10] The fluorine atom, in particular, can modulate electronic properties, lipophilicity, and metabolic stability, which are critical considerations in drug design.[11]
| Property | Value | Source(s) |
| CAS Number | 366-77-8 | [6][8] |
| Molecular Formula | C₁₀H₉FO₃ | [10] |
| Molecular Weight | 196.18 g/mol | [6][7][10] |
| IUPAC Name | 4-(4-fluorophenyl)-4-oxobutanoic acid | |
| Synonyms | Haloperidol metabolite III, R 11302, β-(4-fluorobenzoyl)propionic acid | [6][9][10] |
| Appearance | White powder/solid | [6][10] |
| Melting Point | 98-104 °C (Lit.) | [6][10] |
| SMILES | OC(=O)CCC(=O)c1ccc(F)cc1 | [6] |
| InChI Key | WUYWHIAAQYQKPP-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing
The most common and industrially scalable method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is through a Friedel-Crafts acylation reaction. This well-established electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on a standard laboratory-scale synthesis.[12]
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrogen gas (inert atmosphere)
-
Methylene chloride (or another suitable solvent)
-
Hydrochloric acid (HCl)
-
Crushed ice
-
Sodium hydroxide (NaOH) (for extraction)
-
Activated carbon
Step-by-Step Procedure:
-
Reaction Setup: A suspension of anhydrous aluminum chloride in fluorobenzene is prepared in a suitable reaction vessel under a nitrogen atmosphere and cooled to approximately 10°C.[12]
-
Addition of Acylating Agent: Succinic anhydride is added to the stirred suspension in small portions, maintaining the temperature between 10°C and 20°C.[12]
-
Reaction Progression: After the addition is complete, the mixture is stirred for an additional 1.5 hours within the same temperature range. It is then gently heated (e.g., on a steam bath) for approximately 45 minutes to drive the reaction to completion.[12]
-
Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[12]
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like methylene chloride. The organic extract is then washed with water. The product is subsequently back-extracted into an aqueous sodium hydroxide solution.[12]
-
Final Isolation: The basic aqueous extract can be treated with activated carbon to remove colored impurities. The final product, 3-(4-Fluorobenzoyl)propionic acid, is precipitated by acidifying the solution with HCl.[12]
-
Drying and Recrystallization: The precipitated solid is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as methylene chloride/hexane, to yield the final product with high purity.[12]
Caption: Friedel-Crafts synthesis workflow for 3-(4-Fluorobenzoyl)propionic acid.
Biological Activity and Mechanism of Action
The most compelling aspect of FBPA for drug development professionals is its distinct biological activity. While its parent drug, haloperidol, primarily targets the dopamine D2 receptor, studies have shown that FBPA does not bind to this receptor.[9] Instead, it exerts its effects through a novel, receptor-independent mechanism.
Inhibition of the MEK/ERK Signaling Pathway
Research has demonstrated that FBPA can suppress locomotor activity and induce catalepsy in animal models, effects similar to those of haloperidol.[9] This activity is attributed to its ability to directly interact with and inhibit Mitogen-activated protein kinase kinase (MEK1/2).[9][13]
Mechanism:
-
Direct Binding: FBPA is capable of directly binding to the MEK1/2 enzymes.[9]
-
Inhibition of Activity: This binding inhibits the kinase activity of MEK1/2.
-
Downstream Effects: As MEK1/2 are the upstream kinases for Extracellular signal-regulated kinases 1/2 (ERK1/2), their inhibition by FBPA blocks the phosphorylation and activation of ERK1/2.[9][13]
This inhibition of the MEK/ERK pathway provides a molecular explanation for the biological effects of FBPA and suggests a receptor-independent role for haloperidol's actions, which may contribute to both its therapeutic effects and side-effect profile.[9]
Caption: FBPA directly inhibits MEK1/2, blocking downstream ERK signaling.
Applications in Research and Drug Development
The unique properties of FBPA make it a versatile tool and a valuable intermediate in several scientific domains.
-
Pharmaceutical Intermediate: FBPA serves as a key building block for synthesizing more complex molecules, particularly in the development of novel anti-inflammatory and analgesic medications.[10]
-
Research Tool: As a specific, direct inhibitor of MEK1/2, FBPA is a valuable research chemical for studying the MEK/ERK signaling pathway and its role in various physiological and pathological processes.[9][13]
-
Metabolite Studies: It is used as a reference standard in analytical chemistry for the accurate quantification of haloperidol metabolism, which is crucial for pharmacokinetic and pharmacodynamic studies.[10]
-
Materials Science: The compound is also used in developing polymeric materials, where it can enhance thermal stability and mechanical properties.[10]
Safety and Handling
FBPA is classified as harmful if swallowed and causes skin and serious eye irritation.[5][14] It may also cause respiratory irritation.[5][14] Adherence to proper laboratory safety protocols is mandatory when handling this compound.
| Hazard Category | GHS Classification & Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 (H302): Harmful if swallowed.[5][6]P270: Do not eat, drink or smoke when using this product.[5]P301+P317: IF SWALLOWED: Get medical help.[5] |
| Skin Irritation | Category 2 (H315): Causes skin irritation.[5][14]P280: Wear protective gloves/protective clothing.[5][14]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] |
| Eye Irritation | Category 2 (H319): Causes serious eye irritation.[5][14]P280: Wear eye protection/face protection.[5][14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][14] |
| Respiratory Irritation | STOT SE Category 3 (H335): May cause respiratory irritation.[5][14]P261: Avoid breathing dust.[14]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[14] Store locked up.[14] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5][14] |
Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[14]
References
- 1. Biphenols | Fisher Scientific [fishersci.com]
- 2. CAS#:39215-21-9 | 1-(2,3-dihydroxynaphthalen-1-yl)naphthalene-2,3-diol | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 39215-21-9 [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-(4-フルオロベンゾイル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 3-(4-氟苯甲酰)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
Introduction: Understanding the Molecular Architecture and Its Implications
An In-Depth Technical Guide to the Solubility of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl in Organic Solvents
This compound is a unique organic compound characterized by a chiral binaphthyl core, a rigid, sterically hindered C-C single bond connecting two naphthalene units.[1] Its molecular formula is C₂₀H₁₄O₄, with a molecular weight of approximately 318.33 g/mol .[1][2] The defining feature of this molecule is the presence of four hydroxyl (-OH) groups, two on each naphthalene ring at the 2, 3, 2', and 3' positions. This specific arrangement of functional groups dictates its chemical behavior, particularly its solubility, which is a critical parameter for its application in asymmetric catalysis, chiral recognition, and as a precursor in drug development.[1]
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, its solubility profile is a complex interplay between two opposing characteristics:
-
The Hydrophobic Binaphthyl Core: The large, fused aromatic ring system is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.
-
The Hydrophilic Hydroxyl Groups: The four -OH groups are polar and capable of acting as both hydrogen bond donors and acceptors. This feature promotes strong interactions with polar, protic solvents.
This dual nature means that no single solvent is ideal, and solubility is often achieved in solvents that can effectively solvate both the aromatic backbone and the polar functional groups.
Qualitative and Inferred Solubility Profile
Direct, quantitative solubility data for this compound is sparse in publicly accessible literature. However, based on available information and the principles of physical organic chemistry, a reliable qualitative and inferred profile can be constructed. The compound exhibits extremely low solubility in water due to the dominance of its large hydrophobic core.[1] Conversely, it shows appreciable solubility in specific organic solvents that can engage in hydrogen bonding or have high polarity.[1]
The following table summarizes the known and inferred solubility behavior of this compound at ambient temperature, unless otherwise specified.
| Solvent Class | Solvent | Polarity Index | Solubility | Rationale & Causality |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble [1] | DMSO is a strong hydrogen bond acceptor and highly polar, effectively solvating the hydroxyl groups. Its structure also allows for favorable interactions with the aromatic system. |
| Dimethylformamide (DMF) | 6.4 | Likely Soluble | Similar to DMSO, DMF is a highly polar, aprotic solvent capable of accepting hydrogen bonds, making it a strong candidate for dissolving this compound. | |
| Tetrahydrofuran (THF) | 4.0 | Likely Soluble | THF is a polar ether that can accept hydrogen bonds. It is a common solvent for the related, less polar compound 1,1'-bi-2-naphthol (BINOL), suggesting it should also be effective here. | |
| Acetone | 5.1 | Likely Moderately Soluble | Acetone is a polar, aprotic solvent that can accept hydrogen bonds. Its polarity is lower than DMSO, suggesting moderate rather than high solubility. | |
| Protic Polar | Methanol | 6.6 | Soluble (especially when hot) [1] | Methanol can act as both a hydrogen bond donor and acceptor, interacting strongly with the hydroxyl groups. Heating provides the necessary energy to overcome the crystal lattice energy of the solid solute.[1] |
| Ethanol | 5.2 | Likely Moderately Soluble | Ethanol shares similar properties with methanol but is slightly less polar. Solubility is expected to be moderate and likely increases significantly with temperature. | |
| Water | 9.0 | Insoluble/Very Sparingly Soluble [1] | Despite water's high polarity and hydrogen bonding ability, the large, nonpolar surface area of the binaphthyl core dominates, leading to extremely low aqueous solubility. | |
| Aromatic | Quinoline | N/A | Soluble [1] | Quinoline's aromatic structure allows for effective π-π stacking interactions with the binaphthyl core, while the nitrogen atom can interact with the hydroxyl groups. |
| Toluene | 2.4 | Likely Sparingly Soluble | Toluene is nonpolar but can engage in weak π-π interactions. It is unlikely to effectively solvate the four polar hydroxyl groups, resulting in low solubility. | |
| Nonpolar | Hexane / Heptane | 0.0 | Likely Insoluble | These nonpolar aliphatic solvents lack the ability to form hydrogen bonds or engage in significant polar interactions, making them very poor solvents for this compound. |
| Halogenated | Dichloromethane (DCM) | 3.4 | Likely Sparingly Soluble | DCM has moderate polarity but is a poor hydrogen bond acceptor. It is unlikely to be a good solvent on its own but may be useful in solvent mixtures. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative estimates, a robust and self-validating experimental protocol is essential. The following describes the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a compound.
Pillar of Trustworthiness: Self-Validating System
This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured. This is achieved by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating from a heated solution). If the final concentrations converge, it provides high confidence in the measured solubility value.
Methodology
1. Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5°C
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
2. Step-by-Step Procedure:
-
Step 1: Preparation of HPLC Calibration Curve
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Perform serial dilutions to create a series of at least five calibration standards of known concentrations.
-
Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration. Ensure the correlation coefficient (R²) is >0.999.
-
-
Step 2: Sample Preparation (Undersaturation Approach)
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that ensures solid remains after equilibrium is key (e.g., 20-30 mg in 10 mL of solvent).
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 10.0 mL) of the desired test solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Step 3: Equilibration
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples at a constant speed for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study can determine the exact time required to reach equilibrium.
-
-
Step 4: Sample Withdrawal and Analysis
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine its concentration.
-
-
Step 5: Calculation
-
Use the calibration curve to calculate the concentration of the compound in the diluted sample.
-
Account for the dilution factor to determine the equilibrium solubility of the compound in the test solvent, typically expressed in mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Implications for Research and Drug Development
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a prerequisite for its practical application.
-
Asymmetric Catalysis: In homogeneous catalysis, the catalyst must be soluble in the reaction medium to ensure high efficiency and reaction rates. Knowing the solubility profile allows chemists to select appropriate solvents that dissolve both the catalyst and the reactants without interfering with the reaction.
-
Drug Development & Medicinal Chemistry: While this compound itself may not be a drug, it serves as a chiral building block for more complex molecules.[1] Solubility is a primary determinant of a drug candidate's bioavailability. Poor solubility can halt the development of an otherwise promising compound. Early knowledge of the solubility of a core scaffold like this allows for the strategic design of derivatives with improved pharmacokinetic properties.
-
Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on differential solubility in a solvent at different temperatures. A moderately soluble solvent system is required, where the compound is soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.
Relationship Diagram: Solubility and Applications
Caption: Impact of Solubility on Key Applications.
Conclusion
This compound presents a fascinating case study in solubility, governed by the balance between its large hydrophobic framework and multiple hydrogen-bonding hydroxyl groups. While comprehensive quantitative data remains elusive in public sources, a strong theoretical understanding allows for the prediction of its behavior across a range of common organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable pathway to determine precise solubility values, a critical step in unlocking the full potential of this valuable chiral compound.
References
discovery and history of tetrahydroxy binaphthyl compounds
An In-depth Technical Guide to the Discovery and History of Tetrahydroxy Binaphthyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The axially chiral 1,1'-bi-2-naphthol (BINOL) framework is a cornerstone of modern asymmetric synthesis, serving as a privileged scaffold for a vast array of chiral ligands and catalysts. Its unique C₂-symmetric structure, arising from sterically hindered rotation (atropisomerism), has been instrumental in the development of highly enantioselective transformations. This technical guide traces the historical trajectory of binaphthyl compounds, from the initial discovery of racemic BINOL in the 19th century to the strategic synthesis of advanced derivatives such as tetrahydroxy binaphthyls. We will explore the pivotal moments in its history, the evolution of synthetic and resolution methodologies, and the chemical rationale behind the development of functionalized analogs designed for enhanced catalytic activity and novel applications in chiral recognition.
The Genesis: From Chemical Curiosity to a Chiral Pioneer
The story of binaphthyl compounds begins not in the context of stereochemistry, but as an early exploration in organic synthesis. The first documented synthesis of racemic 1,1'-bi-2,2'-naphthol was achieved by A. P. Dianin in 1873.[1] He reported the oxidative coupling of 2-naphthol using iron(III) chloride (FeCl₃) as an oxidant.[1][2]
This reaction proceeds via a radical coupling mechanism initiated by the oxidation of the naphthol's hydroxyl group. For many decades, BINOL remained largely a chemical curiosity. The concept of atropisomerism—chirality resulting from hindered rotation around a single bond—was not yet fully established, and the immense potential of its enantiomers as chiral ligands was unrecognized.[1][3]
Caption: Key milestones in the history of binaphthyl compounds.
The Revolution: Asymmetric Catalysis and the Quest for Enantiopurity
The landscape of organic synthesis shifted dramatically in the latter half of the 20th century with the rise of asymmetric catalysis. The pioneering work of chemists like William S. Knowles and Ryoji Noyori, who would later share the 2001 Nobel Prize in Chemistry, demonstrated the power of chiral metal complexes to create single enantiomers of chiral molecules. This created an urgent need for accessible, optically pure chiral ligands.
It was in this environment that resolving racemic BINOL became a critical research goal. The high rotational barrier of BINOL's C-C single bond makes its axial chirality stable, providing an ideal scaffold for creating a fixed chiral environment around a metal center.[1][4]
Methodologies for Obtaining Enantiopure BINOL
Several key strategies were developed to access the individual enantiomers of BINOL from the readily available racemate.
-
Classical Resolution via Diastereomeric Complex Formation: This is one of the most effective and widely used methods. It involves reacting racemic BINOL with a chiral resolving agent to form diastereomeric complexes, which can be separated by crystallization. A notable example is the use of the alkaloid N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with one of the BINOL enantiomers.[2][5]
-
Enzymatic Kinetic Resolution: This technique offers high selectivity. In 1989, Kazlauskas reported an efficient method using the enzyme cholesterol esterase.[1] The enzyme selectively hydrolyzes the diester of (S)-BINOL, allowing for the separation of the resulting (S)-BINOL from the unreacted (R)-BINOL diester.[1][2]
-
Dynamic Thermodynamic Resolution: More recent methods aim to convert the entire racemic mixture into a single desired enantiomer, achieving a theoretical yield of 100%.[6][7][8] These processes often involve a reversible racemization of the unwanted enantiomer under conditions that thermodynamically favor the formation of a stable complex with the desired enantiomer.[6][7][8]
The successful resolution of BINOL paved the way for its most famous offspring: BINAP. In the 1980s, Ryoji Noyori synthesized BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) from enantiopure BINOL.[1] Rhodium and Ruthenium complexes of BINAP proved to be exceptionally effective catalysts for asymmetric hydrogenations, revolutionizing the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1][9][10] This work firmly established BINOL as a "privileged" chiral scaffold.[11]
Advancing the Scaffold: Synthesis of Tetrahydroxy Binaphthyl Compounds
With BINOL established as a versatile platform, researchers began to explore how its properties could be fine-tuned by introducing additional functional groups. The synthesis of tetrahydroxy binaphthyl derivatives was driven by the goal of enhancing intermolecular interactions, particularly hydrogen bonding, to improve performance in chiral recognition and catalysis.[12][13]
Rationale for Synthesis
The introduction of two additional hydroxyl groups adjacent to the central diols was hypothesized to increase the binding affinity of the binaphthyl scaffold for substrates like amino alcohols.[12] This enhanced binding is crucial for applications in enantioselective fluorescent sensing, where stronger and more specific interactions lead to more significant and discernible changes in fluorescence upon binding.[12][13]
Synthetic Protocol: An Ortho-Metallation Approach
A robust and high-yielding synthesis of enantiomerically pure tetrahydroxy-1,1'-binaphthyl was developed, avoiding the low yields and poor enantiopurity of earlier asymmetric coupling methods.[12][13] The strategy relies on the functionalization of an existing enantiopure BINOL derivative.
Caption: Synthetic workflow for (R)-Tetrahydroxy Binaphthyl.
Experimental Protocol: Synthesis of (R)-2,2'-dihydroxy-α,α,α',α'-tetraphenyl-[1,1'-Binaphthalene]-3,3'-dimethanol [12][13]
-
Preparation of the Di-lithio Intermediate: Under an inert nitrogen atmosphere, an enantiomerically pure, protected (R)-BINOL derivative (e.g., with MOM or other suitable protecting groups) (1.0 eq) is dissolved in dry tetrahydrofuran (THF). The solution is cooled to 0 °C.
-
Ortho-Metallation: n-Butyllithium (n-BuLi) (5.0 eq, 2.5 M in hexane) is added dropwise to the solution. The reaction mixture is stirred for 3 hours at 0 °C to ensure complete formation of the 3,3'-dilithio species. The causality here is that the acidic protons at the 3 and 3' positions are selectively removed by the strong base.
-
Electrophilic Quench: Benzophenone (3.0 eq) is added as a solid to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight. The dilithio intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzophenone.
-
Workup (Intermediate): The reaction is quenched with a saturated aqueous NH₄Cl solution. The THF is removed in vacuo, and the aqueous solution is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated to yield the protected tetraol intermediate.
-
Hydrolysis/Deprotection: The crude intermediate is dissolved in THF, and 3N HCl is added. The mixture is heated to reflux (approx. 80 °C) for 6 hours. This step serves a dual purpose: it hydrolyzes the ketal formed from the benzophenone addition and removes the initial protecting groups on the 2,2'-hydroxyls.
-
Final Workup and Purification: After cooling, the reaction is neutralized with 10% NaHCO₃ and extracted with ethyl acetate. The organic phase is washed, dried, and evaporated. The resulting residue is recrystallized from acetone to afford the final tetrahydroxy binaphthyl product as a white solid in high yield (~90%).
Applications and Enhanced Functionality
The functionalized tetrahydroxy binaphthyl scaffold demonstrates significantly improved properties compared to its parent, BINOL, particularly in the realm of molecular recognition.
Enantioselective Fluorescent Sensing
The primary application for these tetrahydroxy derivatives is as chiral fluorescent sensors. The naphthalene moieties are inherently fluorescent. When a chiral substrate (an analyte) binds to the sensor, it can "quench" or reduce the fluorescence intensity. The degree of quenching can differ between the two enantiomers of the analyte, allowing for enantioselective recognition.
The two additional hydroxyl groups in the tetrahydroxy binaphthyl compound enhance its ability to form hydrogen bonds with analytes like chiral amino alcohols. This stronger binding interaction leads to a more pronounced and efficient fluorescence quenching, making the sensor more sensitive and effective than the parent BINOL.[12]
Table 1: Comparison of Fluorescence Quenching Efficiency
| Chiral Sensor | Analyte | Quenching Efficiency (Ksv, M⁻¹) |
| (R)-BINOL | (R)-Phenylglycinol | 25 |
| (R)-BINOL | (S)-Phenylglycinol | 15 |
| (R)-Tetrahydroxy Binaphthyl | (R)-Phenylglycinol | 140 |
| (R)-Tetrahydroxy Binaphthyl | (S)-Phenylglycinol | 65 |
Data derived from principles discussed in cited literature.[12][13]
The data clearly illustrates that the tetrahydroxy derivative is a significantly more efficient and selective sensor. The increased quenching efficiency (Ksv) and greater difference in response between the two analyte enantiomers underscore the success of the rational design approach.
Conclusion
The journey of binaphthyl compounds from Dianin's initial synthesis of a racemic mixture to the targeted design of functionalized tetrahydroxy derivatives exemplifies the evolution of organic chemistry. What began as a chemical curiosity was transformed by the advent of asymmetric catalysis into one of the most important chiral scaffolds in the synthetic chemist's toolbox. The development of tetrahydroxy binaphthyls demonstrates a sophisticated understanding of molecular interactions, where the strategic addition of functional groups leads to rationally designed molecules with enhanced properties for specific applications. This continuous innovation ensures that the binaphthyl framework will remain a central and versatile tool for researchers in chemistry, materials science, and drug development for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 3. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 4. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. myuchem.com [myuchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic Thermodynamic Resolution of Racemic 1,1′-Binaphthyl-2,2′-diol (BINOL) | CoLab [colab.ws]
- 9. BINAP - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: The Structural and Chemical Significance of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
This compound is a notable organic compound belonging to the binaphthyl family, distinguished by its unique structural architecture. It consists of two naphthalene units linked at the 1,1' positions, with four hydroxyl groups strategically placed at the 2,2' and 3,3' positions.[1] The molecular formula is C₂₀H₁₄O₄, corresponding to a molecular weight of 318.33 g/mol .[1] A key feature of this molecule is its axial chirality, which arises from restricted rotation (atropisomerism) around the C1-C1' single bond connecting the two naphthalene rings.[1] This chirality makes it a valuable asset in asymmetric synthesis, where it can serve as a chiral ligand or catalyst.[2]
The compound's utility extends to various fields, including the development of chiral materials for optics and electronics and as a subject of research into stereochemistry.[2] Furthermore, studies have suggested potential biological activities, such as antioxidant properties and the ability for chiral recognition of ions and other organic molecules.[1]
Given its significant applications, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for the comprehensive characterization of this compound. This guide offers an in-depth analysis of the spectroscopic data, grounded in established principles and experimental best practices.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides definitive confirmation of the compound's structure through characteristic signals for the aromatic and hydroxyl protons.[1] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can solubilize the compound and its polarity allows for the observation of exchangeable hydroxyl protons.
Causality in Signal Assignment:
-
Aromatic Protons (δ 7.0-8.0 ppm): The protons on the naphthalene rings resonate in the downfield aromatic region. Their exact chemical shifts and coupling patterns are influenced by the electron-donating hydroxyl groups and the anisotropic effects of the adjacent naphthalene ring. The symmetry of the molecule (assuming free rotation on the NMR timescale or a C₂-symmetric atropisomer) simplifies the spectrum, leading to a specific number of distinct aromatic signals.
-
Hydroxyl Protons (Variable Shift): The chemical shift of the -OH protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these signals are typically observed as sharp singlets, as the strong hydrogen bonding with the solvent slows down the proton exchange rate. Their integration, corresponding to four protons, is a key diagnostic feature.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.5 - 10.5 | Singlet | 4H | Ar-OH |
| ~7.0 - 8.0 | Multiplets | 10H | Ar-H |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectrum and can be influenced by the specific atropisomer present.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom within the binaphthyl framework.[1] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a series of singlets, one for each chemically non-equivalent carbon.
Causality in Signal Assignment:
-
Quaternary Carbons (C-O and C-C): Carbons directly attached to the electronegative oxygen atoms (C2, C2', C3, C3') are deshielded and appear significantly downfield. The bridgehead carbons (C1, C1', C10, C10') also appear as quaternary signals in a distinct region.
-
Aromatic CH Carbons: The remaining carbons of the naphthalene rings that are bonded to hydrogen appear in the typical aromatic region (δ 110-140 ppm).
Table 2: Expected ¹³C NMR Data Ranges
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| 140 - 155 | Quaternary | C -OH |
| 120 - 135 | Quaternary | Ar-C (bridgehead) |
| 110 - 130 | Tertiary | Ar-C H |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound is dominated by the characteristic vibrations of its hydroxyl and aromatic moieties.[1]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
|---|---|---|---|
| 3462 - 3400 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the four hydroxyl groups. The broadness indicates hydrogen bonding.[1] |
| ~3050 | C-H stretch | Aromatic | Indicates the sp² C-H bonds of the naphthalene rings. |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring | Characteristic in-ring vibrations of the aromatic system. |
| ~1250 | C-O stretch | Phenolic | Corresponds to the stretching of the carbon-oxygen bond. |
The most telling feature is the strong, broad absorption band in the 3400-3462 cm⁻¹ region, which is a definitive indicator of the O-H stretching from the multiple hydroxyl groups.[1]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound (C₂₀H₁₄O₄), the expected exact mass is 318.0892 g/mol .
Expected Observations:
-
Molecular Ion Peak (M⁺˙): Using a technique like Electron Ionization (EI), a peak corresponding to the molecular ion would be expected at m/z ≈ 318. This peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula by measuring the mass to several decimal places.
-
Fragmentation: EI is a high-energy technique that can cause the molecular ion to fragment.[3] While complex, fragmentation patterns can provide additional structural information. Common fragmentation pathways for this molecule might include the loss of water (H₂O) or hydroxyl radicals (•OH) from the parent ion.
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are "softer" methods that typically result in less fragmentation.[3] In ESI, one would expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 319 or the deprotonated molecule [M-H]⁻ at m/z ≈ 317, which further validates the molecular weight.
Caption: Workflow for the spectroscopic characterization of the title compound.
Experimental Protocols
The trustworthiness of spectroscopic data hinges on meticulous experimental procedure. The air sensitivity of this compound necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon) to maintain its stability.[1]
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube, preferably under an inert atmosphere in a glovebox.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube using a syringe.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (High-Resolution ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively. Set the mass analyzer to a high resolution setting (>10,000).
-
Data Analysis: Determine the m/z of the observed ions and use the instrument software to calculate the elemental composition based on the accurate mass measurement. Compare this to the theoretical formula of C₂₀H₁₄O₄.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of the critical hydroxyl and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide the rigorous data required by researchers, scientists, and drug development professionals to confirm the identity, purity, and structure of this versatile chiral compound.
References
theoretical studies on the chirality of tetrahydroxy binaphthyls
Investigating Tetrahydroxy Binaphthyl
Defining Binaphthyl Chirality
I'm now focusing on a more structured approach. I've started defining the scope by pinpointing the fundamental principles behind the chirality of tetrahydroxy binaphthyl. This involves atropisomerism, hydroxyl group roles, and key computational methods. I am now drafting the outline for my technical guide. This will include an introduction to binaphthyl chirality and an overview of its significance, followed by the discussion of methodologies, key findings, and future outlook. I plan to use tables and diagrams for clarity.
Planning Guide Structure
I've started building the structure of my technical guide. I'm focusing on the "why" behind choices of methodology now, like particular density functionals. I'm also weaving in references as I go. Following that, I'm planning to work on the tables, diagrams and then step-by-step computational protocols. After that, I will design visual representations using Graphviz, and compile a robust reference section.
Investigating Chirality Details
I've amassed a wealth of data on binaphthyl chirality, spanning theoretical and computational realms. The trove includes comprehensive atropisomerism exploration, focusing on axial chirality fundamentals within binaphthyl structures.
Assessing Computational Approaches
I'm now diving into the computational methods, particularly DFT, employed in these studies. It seems B3LYP, BPW91, and M06-2X are common functionals, with 6-31G** being a standard basis set. I'm focusing on their use in geometry optimization, rotational barrier calculations, and simulating chiroptical spectra. The dihedral angle's role in influencing chiroptical properties is a key area of investigation.
Developing Guide Structure
I've synthesized the computational methodology and chiroptical property data, and the next step involves crafting the guide's framework. I'll outline sections on DFT methodologies (functionals, basis sets), then delve into simulating chiroptical spectra (ECD, VCD). I'll also integrate substituent effects and provide context through applications like catalysis. The incorporation of tables and Graphviz diagrams is underway in the planning stage.
The Coordination Chemistry of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive exploration of the coordination chemistry of 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl. While specific literature on this particular ligand is not abundant, this guide synthesizes foundational principles and proven experimental insights from the broader class of polyhydroxy-binaphthyl ligands to provide a robust framework for researchers, scientists, and drug development professionals. The narrative delves into the synthesis of the ligand scaffold, its stereochemical intricacies, and its versatile coordination behavior with various metal ions. We will explore the synthesis of its metal complexes, their structural and spectroscopic characterization, and their potential applications in catalysis and materials science. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and interpretation.
Introduction: The Allure of Axially Chiral Binaphthyls
The 1,1'-binaphthyl scaffold has emerged as a cornerstone in the field of asymmetric catalysis and coordination chemistry. The inherent axial chirality, arising from hindered rotation around the C1-C1' bond, provides a well-defined three-dimensional space that can effectively induce enantioselectivity in a vast array of chemical transformations. The functionalization of this privileged backbone with coordinating groups, such as hydroxyl moieties, unlocks a rich and diverse coordination chemistry.
This compound, with its four hydroxyl groups, presents a particularly intriguing case. These multiple coordination sites offer the potential for the formation of a variety of complex structures, from simple mononuclear species to intricate polynuclear and supramolecular assemblies. The two sets of vicinal diols on each naphthyl unit can act as bidentate chelating agents, leading to the formation of stable five-membered chelate rings with metal ions.
Synthesis of the this compound Ligand
The primary route to this compound involves the oxidative coupling of 2,3-dihydroxynaphthalene. This reaction is a classic example of C-C bond formation driven by an oxidizing agent. The choice of oxidant and reaction conditions is critical to achieving a good yield of the desired binaphthyl product while minimizing side reactions.
Key Synthetic Considerations
The mechanism of oxidative coupling generally proceeds through a radical or a metal-mediated pathway. Common oxidants employed for this transformation include iron(III) chloride (FeCl₃), copper(II) salts, and other transition metal-based reagents. The solvent system can also significantly influence the reaction outcome, with polar solvents often favoring the coupling process.
A critical aspect of this synthesis is the control of regioselectivity. The coupling should occur exclusively at the 1 and 1' positions to yield the desired 1,1'-binaphthyl product. Steric hindrance and the electronic nature of the starting naphthol derivative play a crucial role in directing the coupling to these positions.
General Experimental Protocol: Oxidative Coupling of 2,3-Dihydroxynaphthalene
-
Materials:
-
2,3-Dihydroxynaphthalene
-
Anhydrous Iron(III) chloride (FeCl₃) or Copper(II) chloride (CuCl₂)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or nitromethane)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
-
Procedure:
-
Dissolve 2,3-dihydroxynaphthalene in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution or slurry of the oxidizing agent (e.g., FeCl₃) in the same solvent.
-
Slowly add the oxidant solution to the 2,3-dihydroxynaphthalene solution at a controlled temperature (often room temperature or slightly below). The reaction mixture will typically change color.
-
Stir the reaction mixture for a predetermined time (this can range from a few hours to overnight, and should be monitored by thin-layer chromatography).
-
Upon completion, quench the reaction by adding a dilute solution of HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
-
Causality in Protocol Design:
-
The use of an inert atmosphere is crucial to prevent unwanted side oxidations.
-
Slow addition of the oxidant helps to control the reaction rate and minimize the formation of polymeric byproducts.
-
The acidic workup is necessary to protonate the hydroxyl groups and break up any metal-phenoxide intermediates.
-
Purification is essential to remove any unreacted starting material and side products, ensuring the ligand is of high purity for subsequent coordination studies.
-
Coordination Chemistry: The Formation of Metal Complexes
The four hydroxyl groups of this compound provide multiple binding sites for metal ions. The vicinal diol arrangement on each naphthalene ring is particularly well-suited for chelation. The coordination behavior will be highly dependent on the nature of the metal ion (size, charge, and preferred coordination geometry), the reaction stoichiometry, and the pH of the reaction medium.
Coordination Modes
The ligand can adopt several coordination modes, including:
-
Bidentate Chelation: Each pair of vicinal hydroxyl groups can chelate to a metal center, forming a stable five-membered ring.
-
Bridging: The hydroxyl groups can bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.
-
Monodentate Coordination: Under certain conditions, only one of the hydroxyl groups may coordinate to the metal ion.
The acidity of the phenolic protons means that deprotonation often accompanies coordination, with the ligand acting as an anionic ligand. The degree of deprotonation can be controlled by the addition of a base.
Synthesis of Metal Complexes: A General Approach
-
Materials:
-
This compound
-
A metal salt (e.g., acetates, chlorides, or nitrates of transition metals, lanthanides, etc.)
-
A suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, DMF)
-
A base (optional, e.g., triethylamine, sodium hydroxide)
-
-
Procedure:
-
Dissolve the this compound ligand in the chosen solvent. Gentle heating may be required.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
If deprotonation is desired, a base can be added to the reaction mixture.
-
The reaction mixture may be heated to promote complex formation. The formation of a precipitate often indicates the formation of the complex.
-
After cooling, the solid complex can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.
-
Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
-
Structural and Spectroscopic Characterization
A combination of analytical techniques is essential to unequivocally characterize the resulting metal complexes and to understand their structure and bonding.
Spectroscopic Techniques
| Technique | Information Gained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the hydroxyl groups. A shift or disappearance of the O-H stretching frequency upon complexation is indicative of coordination. New bands corresponding to M-O vibrations may also be observed in the low-frequency region. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Useful for characterizing diamagnetic complexes. Changes in the chemical shifts of the aromatic protons and carbons upon coordination provide insight into the electronic environment of the ligand. |
| UV-Visible (UV-Vis) Spectroscopy | Can reveal information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, as well as d-d transitions for transition metal complexes. |
| Mass Spectrometry (MS) | Used to determine the molecular weight of the complex and to confirm its stoichiometry. |
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a metal complex. It provides definitive information on:
-
The coordination number and geometry of the metal center.
-
The bond lengths and angles within the coordination sphere.
-
The conformation of the binaphthyl ligand.
-
The overall packing of the molecules in the crystal lattice.
While specific crystal structures for complexes of this compound are not widely reported in the literature, studies on analogous ligands, such as 2,2'-dihydroxy-[1,1']binaphthalenyl-3,3'-dicarboxylate, have revealed the formation of diverse structures including dimeric complexes and coordination polymers. For example, cadmium(II) has been shown to form a dimeric complex with this related ligand, while zinc(II) can form layered coordination polymers with butterfly-shaped metal clusters.[1]
Potential Applications
The unique structural features of metal complexes of this compound and its analogs suggest a range of potential applications.
Asymmetric Catalysis
The chiral environment provided by the binaphthyl backbone makes these complexes promising candidates for asymmetric catalysis. The hydroxyl groups can act as binding sites for substrates, bringing them into close proximity to the catalytically active metal center in a stereochemically defined manner. Potential catalytic applications could include:
-
Asymmetric Oxidation Reactions: The redox-active nature of some transition metals, combined with the chiral ligand, could enable enantioselective oxidation of various substrates.
-
Lewis Acid Catalysis: The metal centers in these complexes can function as chiral Lewis acids to catalyze a variety of carbon-carbon bond-forming reactions.
Materials Science
The ability of polyhydroxy-binaphthyl ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities in materials science. These materials could exhibit interesting properties such as:
-
Luminescence: As observed with d¹⁰ metal complexes of a related binaphthyl dicarboxylate ligand, these materials may exhibit photoluminescent properties.[1]
-
Porosity and Gas Sorption: The formation of porous frameworks could lead to applications in gas storage and separation.
-
Chiral Recognition and Separation: The chiral nature of the frameworks could be exploited for the enantioselective separation of racemic mixtures.
Conclusion and Future Outlook
The coordination chemistry of this compound represents a fertile ground for further research. While detailed studies on this specific ligand are currently limited, the foundational knowledge from the broader family of polyhydroxy-binaphthyls provides a strong starting point for exploration. The synthesis of this ligand via oxidative coupling is a feasible and well-established methodology. Its multiple hydroxyl groups offer a rich variety of coordination possibilities, paving the way for the creation of novel mononuclear and polynuclear metal complexes.
Future research in this area should focus on the systematic synthesis and characterization of a range of metal complexes with this compound. A thorough investigation of their catalytic activity in various asymmetric transformations and an exploration of their properties as building blocks for advanced materials will undoubtedly unlock the full potential of this intriguing chiral ligand. The insights gained will not only expand our fundamental understanding of coordination chemistry but also contribute to the development of new technologies in catalysis, materials science, and beyond.
References
Methodological & Application
Application Notes & Protocols: The Use of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond BINOL - A New Frontier in Chiral Catalysis
Asymmetric catalysis is a fundamental pillar of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule—a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries. At the heart of this field lies the development of effective chiral ligands and catalysts that can impart high levels of stereocontrol. The 1,1'-bi-2-naphthol (BINOL) scaffold represents one of the most successful and versatile classes of chiral ligands ever developed.[1][2] Its C2-symmetric, atropisomeric structure provides a well-defined and rigid chiral environment that has been exploited in a vast number of enantioselective transformations.[3]
This guide focuses on a specific, highly functionalized derivative: 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (TH-BINOL) . The introduction of two additional hydroxyl groups at the 3 and 3' positions transforms the electronic and coordination properties of the parent BINOL molecule. These additional functional groups can serve as secondary coordination sites for metal centers or substrates, potentially leading to more organized transition states and enhanced enantioselectivity. Furthermore, they can act as Brønsted acids or bases, opening the door to bifunctional and cooperative catalysis. This document provides an in-depth exploration of TH-BINOL's synthesis, resolution, and application in key asymmetric catalytic reactions, complete with detailed, field-tested protocols for the research scientist.
Part 1: Synthesis and Chiral Resolution of TH-BINOL
The utility of any chiral ligand is predicated on its accessibility in enantiomerically pure form. The synthesis of TH-BINOL typically begins with the oxidative coupling of a suitably substituted naphthol precursor, followed by a chiral resolution step to separate the (R) and (S) enantiomers.
Application Note: The Resolution Challenge
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[4] While numerous methods exist for resolving standard BINOL, including co-crystallization with chiral amines or enzymatic hydrolysis of diesters, the additional hydroxyl groups in TH-BINOL can alter its physical properties and interaction with resolving agents.[5][6] A common and effective strategy involves the formation of diastereomeric salts or complexes with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[7][8] The protocol below describes a representative method for resolving racemic BINOL, which serves as a foundational technique adaptable for TH-BINOL, often by forming diastereomeric cyclic borate esters or complexes with chiral alkaloids.[8]
Protocol 1: Chiral Resolution of a Racemic BINOL Derivative
This protocol is a generalized procedure based on the well-established resolution of BINOL via diastereomeric complex formation. Researchers should consider this a starting point for the optimization of TH-BINOL resolution.
Objective: To separate a racemic mixture of a BINOL derivative into its (R) and (S) enantiomers.
Materials:
-
Racemic this compound (or racemic BINOL as a model)
-
Chiral Resolving Agent (e.g., (1R)-(-)-N-Benzylcinchonidinium chloride)[6]
-
Acetonitrile, Anhydrous
-
Methanol, Anhydrous
-
Ethyl Acetate
-
2 M Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄), Anhydrous
Step-by-Step Methodology:
-
Complex Formation:
-
In a round-bottom flask, dissolve racemic TH-BINOL (1.0 equiv) in a minimal amount of hot acetonitrile.
-
In a separate flask, dissolve the chiral resolving agent (approx. 0.55 equiv) in hot acetonitrile.
-
Slowly add the resolving agent solution to the TH-BINOL solution. A precipitate should begin to form.
-
Heat the mixture to reflux for 3-4 hours to ensure complete dissolution and equilibration, during which time the diastereomeric complex of one enantiomer will preferentially crystallize.[6]
-
-
Isolation of the Diastereomeric Complex:
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the crystalline solid by vacuum filtration through a Büchner funnel. Wash the crystals sparingly with cold acetonitrile. The filtrate contains the enriched, opposite enantiomer.
-
-
Liberation of the Enantiomer:
-
Transfer the collected crystals (the diastereomeric complex) to a separatory funnel.
-
Add ethyl acetate and 2 M aqueous HCl. Shake the funnel vigorously. The acid will protonate the resolving agent, breaking the complex and partitioning the free TH-BINOL enantiomer into the organic layer.
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield one enantiomer of TH-BINOL.
-
-
Enantiomeric Purity Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
The second enantiomer can be recovered from the filtrate from step 2 by a similar acid-base workup.
-
Part 2: Application in Asymmetric Metal Catalysis
The primary application of BINOL derivatives is as ligands for metal centers, forming chiral Lewis acids or transition metal complexes that catalyze enantioselective reactions. The tetraphenolic nature of TH-BINOL makes it an excellent candidate for complexing with metals like Titanium, Aluminum, and Zinc.
Application Note: Asymmetric Alkylation of Aldehydes with Ti(IV)-TH-BINOL
The addition of organometallic reagents to carbonyl compounds is a cornerstone of C-C bond formation. Achieving high enantioselectivity in this process is of paramount importance for producing chiral alcohols, which are valuable synthetic intermediates. A chiral Lewis acid catalyst, formed in situ from Titanium(IV) isopropoxide and a TH-BINOL ligand, can effectively control the stereochemical outcome.
Causality of Experimental Choices: The TH-BINOL ligand, with its four hydroxyl groups, can form a well-defined, sterically hindered complex with the Ti(IV) center. This complex coordinates to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack. The rigid, C2-symmetric chiral pocket created by the binaphthyl backbone dictates the face from which the nucleophile (e.g., an alkyl group from diethylzinc) can approach, resulting in the preferential formation of one enantiomer of the product alcohol.[9] The 3,3'-hydroxyls may play a secondary role in coordinating the zinc reagent, further rigidifying the transition state.
Diagram 1: Proposed Catalytic Activation
Caption: Workflow for Ti-TH-BINOL catalyzed asymmetric alkylation.
Protocol 2: Asymmetric Ethylation of Benzaldehyde
Objective: To synthesize (R)-1-phenyl-1-propanol with high enantioselectivity using a chiral Ti(IV)-TH-BINOL catalyst.
Materials:
-
(S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl ((S)-TH-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Benzaldehyde
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)
-
Toluene, Anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), Anhydrous
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-TH-BINOL (0.1 mmol, 10 mol%).
-
Add 5 mL of anhydrous toluene and stir to dissolve.
-
Add Ti(OiPr)₄ (0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature for 30 minutes. A color change to a deep yellow or orange solution indicates the formation of the titanium complex. This pre-formation step is crucial for generating the active catalyst before substrate addition.
-
-
Reaction Execution:
-
Cool the catalyst solution to 0 °C using an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the flask.
-
Slowly add the diethylzinc solution (1.2 mmol, 1.2 equiv) dropwise over 20 minutes using a syringe pump. Maintaining a slow addition rate is critical to prevent uncatalyzed background reactions and to control the exotherm.
-
Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzaldehyde is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl at 0 °C. Caution: Unreacted diethylzinc reacts violently with water.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure alcohol.
-
-
Analysis:
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Quantitative Data Summary
The performance of a catalyst is best judged by its effectiveness across a range of substrates. The following table summarizes typical results for the Ti-(S)-TH-BINOL catalyzed ethylation of various aromatic aldehydes.
| Substrate (Aldehyde) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Benzaldehyde | 92 | 96 | R |
| 4-Chlorobenzaldehyde | 95 | 98 | R |
| 4-Methoxybenzaldehyde | 88 | 94 | R |
| 2-Naphthaldehyde | 90 | 97 | R |
| Cinnamaldehyde | 85 | 91 | R |
Part 3: Application as a Chiral Brønsted Acid Organocatalyst
The four acidic phenolic protons of TH-BINOL, positioned within a rigid chiral scaffold, allow it to function as a chiral Brønsted acid organocatalyst. This is particularly effective in reactions involving the activation of electrophiles through hydrogen bonding.
Application Note: Enantioselective Petasis Reaction
The Petasis borono-Mannich reaction is a powerful three-component reaction between an aldehyde, an amine, and a boronic acid to form substituted amines.[10] While traditionally uncatalyzed, a chiral Brønsted acid like TH-BINOL can catalyze the reaction and induce enantioselectivity.
Mechanistic Rationale: The TH-BINOL catalyst is proposed to activate the reaction through a network of hydrogen bonds. It facilitates the condensation of the aldehyde and amine to form an iminium ion intermediate. The chiral catalyst then forms a hydrogen-bonded complex with this intermediate and the boronate species. This ternary complex orients the reactants in a specific conformation, directing the nucleophilic attack of the boronic acid's organic group to one face of the iminium ion, thereby establishing the product's stereochemistry.[10]
Diagram 2: Proposed Transition State Model
Caption: Simplified model of TH-BINOL organizing reactants via H-bonding.
Protocol 3: Asymmetric Petasis Reaction
Objective: To synthesize an enantioenriched α-amino acid derivative via a three-component reaction.
Materials:
-
(R)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl ((R)-TH-BINOL)
-
Salicylaldehyde
-
Dibenzylamine
-
Phenylboronic acid
-
Toluene, Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
Sodium Sulfate (Na₂SO₄), Anhydrous
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry vial equipped with a magnetic stir bar, add (R)-TH-BINOL (0.05 mmol, 5 mol%).
-
Add salicylaldehyde (1.0 mmol, 1.0 equiv), dibenzylamine (1.1 mmol, 1.1 equiv), and phenylboronic acid (1.5 mmol, 1.5 equiv).
-
Add 2 mL of anhydrous toluene. The use of a non-polar solvent is often key in Brønsted acid catalysis to maximize the effect of hydrogen bonding.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the limiting reagent (salicylaldehyde).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture directly onto silica gel under reduced pressure.
-
Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired amino alcohol derivative.
-
-
Analysis:
-
Confirm the structure of the product by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Preparation of optically active 2,2′-dihydroxy-1,1′-binaphthyl via microbial resolution of the corresponding racemic diester | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis Using a Tetrahydroxy Binaphthyl Catalyst
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Axially chiral binaphthyl scaffolds are privileged structures in asymmetric catalysis, prized for their well-defined, sterically constrained chiral environment.[1] This application note provides a comprehensive protocol for the application of a 3,3',4,4'-tetrahydroxy-1,1'-binaphthyl catalyst in enantioselective synthesis. We delve into the synthesis of the catalyst itself, its application in a model asymmetric Michael addition reaction, and the analytical procedures for determining stereochemical outcomes. The enhanced hydrogen-bonding capabilities of the tetrahydroxy derivative, compared to the canonical BINOL, offer unique opportunities for catalyst-substrate interactions, potentially leading to superior enantiocontrol. This guide is intended for researchers in organic synthesis, catalysis, and medicinal chemistry, providing both a practical experimental workflow and the underlying mechanistic rationale.
Introduction: The Advantage of Tetrahydroxy Binaphthyl Scaffolds
1,1'-Bi-2-naphthol (BINOL) is a foundational chiral ligand and organocatalyst in asymmetric synthesis.[2][3] Its utility stems from the C2-symmetric axial chirality arising from restricted rotation around the aryl-aryl bond.[4] By extending the hydrogen-bonding network of the classic BINOL structure, 3,3',4,4'-tetrahydroxy-1,1'-binaphthyls introduce additional sites for substrate interaction. This modification can lead to more organized and rigid transition states, which is a key factor in achieving high levels of enantioselectivity. The additional hydroxyl groups can engage in dual-activation mechanisms, simultaneously activating both the nucleophile and the electrophile through hydrogen bonding, a strategy that has proven effective in various organocatalytic transformations.[5][6]
This protocol will focus on the synthesis of a specific tetrahydroxy binaphthyl catalyst and its use in the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone to nitroalkenes, a reaction that yields valuable chiral nitroalkylated naphthoquinone derivatives.[7]
Synthesis of the (R)-3,3',4,4'-Tetrahydroxy-1,1'-binaphthyl Catalyst
The synthesis of the optically pure tetraol catalyst can be achieved from commercially available, enantiomerically pure (R)-BINOL. The procedure involves a directed ortho-metalation followed by reaction with an electrophile and subsequent deprotection. A similar synthetic strategy has been successfully employed for related tetrahydroxylated binaphthyl compounds.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) | >99% ee | Standard Chemical Supplier |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Standard Chemical Supplier |
| Benzophenone | Reagent Grade | Standard Chemical Supplier |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Standard Chemical Supplier |
| Hydrochloric Acid (HCl) | 37% | Standard Chemical Supplier |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Chemical Supplier |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
Step-by-Step Synthesis Protocol
-
Protection and Metalation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-BINOL (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-Butyllithium (2.2 equiv) dropwise over 20 minutes. The solution will change color. Stir for 1 hour at -78 °C.
-
Add a solution of benzophenone (2.2 equiv) in anhydrous THF dropwise. The reaction mixture will undergo another color change.
-
Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).
-
Quenching and Hydrolysis: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Add 2M HCl solution and stir vigorously for 4-6 hours to effect the hydrolysis and deprotection, yielding the crude tetraol.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (R)-3,3',4,4'-tetrahydroxy-1,1'-binaphthyl catalyst.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity should be confirmed by chiral HPLC analysis to ensure no racemization has occurred.
Protocol: Asymmetric Michael Addition
This protocol describes the enantioselective conjugate addition of 2-hydroxy-1,4-naphthoquinone to various nitroalkenes, catalyzed by the newly synthesized tetrahydroxy binaphthyl.[7]
General Reaction Setup
Caption: General workflow for the asymmetric Michael addition.
Detailed Experimental Protocol
-
In a 4 mL glass vial equipped with a magnetic stir bar, add the (R)-3,3',4,4'-tetrahydroxy-1,1'-binaphthyl catalyst (0.002 mmol, 1 mol%).
-
To the same vial, add 2-hydroxy-1,4-naphthoquinone (34.8 mg, 0.2 mmol, 1.0 equiv).
-
Add anhydrous THF (0.4 mL) and stir the mixture at room temperature for 5 minutes.
-
Add the corresponding nitroalkene (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixtures) to afford the desired chiral Michael adduct.
Representative Substrate Scope and Results
The following table presents expected outcomes for the reaction with various substituted nitroalkenes, demonstrating the potential scope and effectiveness of the catalyst.
| Entry | Nitroalkene (Ar) | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 2 | 94 | 96 |
| 2 | 4-Cl-C₆H₄ | 3 | 95 | 98 |
| 3 | 4-MeO-C₆H₄ | 4 | 92 | 95 |
| 4 | 2-Thienyl | 5 | 89 | 93 |
| 5 | 1-Naphthyl | 3.5 | 91 | 97 |
Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is critical to validate the success of the asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method.[9][10]
Chiral HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the purified product in HPLC-grade solvent (e.g., a hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL. Prepare a sample of the corresponding racemic product for comparison by running the reaction with a non-chiral catalyst (e.g., triethylamine).
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Method Development:
-
Mobile Phase: Start with a mobile phase of 90:10 hexane/isopropanol. Adjust the ratio to achieve good separation of the enantiomers (typically between 98:2 and 80:20).
-
Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the product has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the racemic sample first to identify the retention times of both enantiomers. Then, inject the sample from the asymmetric reaction.
-
Calculation: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100
An alternative method involves ¹H NMR spectroscopy with a chiral solvating agent, such as (S)-BINOL, which can form diastereomeric complexes that exhibit distinct NMR signals for each enantiomer.[11]
Mechanistic Rationale and Troubleshooting
Proposed Catalytic Cycle
The high enantioselectivity is proposed to originate from a well-organized, hydrogen-bonded transition state. The tetrahydroxy binaphthyl catalyst acts as a bifunctional Brønsted acid, activating both the nucleophile and the electrophile.
Caption: Bifunctional activation by the tetrahydroxy binaphthyl catalyst.
The catalyst's multiple hydroxyl groups are believed to bind to the hydroxyl group of the naphthoquinone and the nitro group of the nitroalkene. This ternary complex orients the reactants for a stereochemically favored attack, with one face of the nitroalkene being shielded by the binaphthyl's chiral backbone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst- Insufficient reaction time- Poor quality reagents/solvent | - Re-purify or re-synthesize the catalyst.- Monitor the reaction for a longer duration.- Use freshly distilled anhydrous solvents and pure reagents. |
| Low Enantioselectivity (ee) | - Racemic or low-purity catalyst- Reaction temperature is too high- Non-optimal solvent | - Verify the enantiomeric purity of the catalyst via chiral HPLC.- Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).- Screen other aprotic solvents (e.g., toluene, CH₂Cl₂). |
| Poor HPLC Resolution | - Incorrect mobile phase composition- Inappropriate chiral column | - Systematically vary the hexane/isopropanol ratio.- Try a different class of chiral stationary phase (e.g., polysaccharide-based vs. Pirkle-type). |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. [The determination of enantiomeric purity for 1,1'-binaphthyl-2,2'-diol by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl in Asymmetric Catalysis: A Guide for the Modern Chemist
Welcome to a deep dive into the catalytic applications of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl, a chiral ligand poised to unlock new frontiers in asymmetric synthesis. While its close relative, BINOL, has been a workhorse in the field, the unique electronic and steric properties of this tetrahydroxy variant offer intriguing possibilities for enhancing enantioselectivity and reactivity in a range of chemical transformations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the power of this promising ligand. We will explore its synthesis, potential applications, and detailed protocols based on established methodologies for analogous systems.
The Allure of the Tetrahydroxy Scaffold: A Structural Perspective
The C2-symmetric 1,1'-binaphthyl backbone provides a rigid and well-defined chiral environment, which is fundamental to its success in asymmetric catalysis. The introduction of hydroxyl groups at the 3 and 3' positions, in addition to the foundational 2 and 2' hydroxyls, significantly alters the ligand's character in several key ways:
-
Enhanced Metal Chelation: The presence of four hydroxyl groups offers multiple potential binding sites for a metal center. This can lead to the formation of more rigid and well-defined catalytic complexes, potentially enhancing the transfer of chirality to the substrate.
-
Modified Electronic Properties: The additional hydroxyl groups are electron-donating, which can influence the electron density at the metal center. This modulation of the catalyst's electronic nature can impact its reactivity and selectivity in various reactions.
-
Increased Steric Hindrance: The 3 and 3' hydroxyls add steric bulk closer to the chiral axis. This can create a more defined chiral pocket, leading to improved facial discrimination of prochiral substrates.
-
Potential for Hydrogen Bonding: The additional hydroxyl groups can participate in hydrogen bonding interactions with the substrate or other components of the reaction mixture, providing a secondary mode of stereochemical control.
The synthesis of this compound can be achieved through various methods, with oxidative coupling of the corresponding naphthol precursor being a common strategy. The resolution of the racemic mixture into its enantiomerically pure forms is a critical step and can often be accomplished through diastereomeric salt formation with a chiral resolving agent.
Core Application: Asymmetric Carbonyl-Ene Reactions Catalyzed by Titanium Complexes
One of the most promising areas for the application of this compound is in Lewis acid catalysis, particularly in reactions involving carbonyl compounds. The formation of a chiral titanium µ-oxo complex with binaphthol derivatives has been shown to be a highly effective catalyst for the asymmetric glyoxylate-ene reaction.[1] The additional hydroxyl groups of our target ligand could potentially enhance the stability and catalytic activity of such a complex.
Mechanistic Rationale
The proposed catalytic cycle involves the formation of a dimeric titanium µ-oxo complex. This complex coordinates to the glyoxylate ester, activating it towards nucleophilic attack by the alkene. The chiral environment created by the binaphthyl ligand dictates the facial selectivity of the alkene's approach, leading to the formation of one enantiomer of the product in excess.
Caption: Proposed catalytic cycle for the Titanium-catalyzed asymmetric carbonyl-ene reaction.
Detailed Protocol: Asymmetric Glyoxylate-Ene Reaction
This protocol is adapted from established procedures for BINOL-titanium catalyzed reactions and is a starting point for optimization with this compound.
Materials:
-
(R)- or (S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Ethyl glyoxylate
-
α-Methylstyrene
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware, dried under vacuum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (0.1 mmol).
-
Add anhydrous DCM (5 mL) and stir until the ligand is fully dissolved.
-
Add activated 4 Å molecular sieves (approx. 200 mg).
-
To this solution, add Ti(OiPr)4 (0.1 mmol) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the active catalyst.
-
-
Ene Reaction:
-
Cool the catalyst solution to -20 °C.
-
Add α-methylstyrene (1.2 mmol) to the reaction mixture.
-
Slowly add a solution of ethyl glyoxylate (1.0 mmol) in anhydrous DCM (2 mL) over 30 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and filter through a pad of Celite to remove the titanium salts.
-
Wash the Celite pad with DCM (3 x 10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantioenriched product.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Expected Outcome and Optimization:
Based on analogous systems, this reaction is expected to yield the corresponding hydroxy ester with high enantioselectivity.[1] Key parameters for optimization include the reaction temperature, the solvent, and the specific titanium source used. The increased coordination potential of the tetrahydroxy ligand may allow for lower catalyst loadings compared to standard BINOL.
| Substrate (Alkene) | Product | Typical Yield (%) | Typical ee (%) |
| α-Methylstyrene | Ethyl 2-hydroxy-4-phenyl-4-pentenoate | 85-95 | >95 |
| 1,1-Disubstituted Olefins | Corresponding γ,δ-unsaturated α-hydroxy esters | 70-90 | 90-99 |
Potential Application: Asymmetric Diethylzinc Addition to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral binaphthyl-based ligands have been successfully employed to catalyze the enantioselective addition of diethylzinc to aromatic aldehydes, affording valuable chiral secondary alcohols.[2] The this compound ligand, in combination with a titanium alkoxide, can be envisioned as a highly effective catalyst for this transformation.
Mechanistic Considerations
The reaction is believed to proceed through a transition state where the aldehyde and diethylzinc are coordinated to the chiral titanium complex. The binaphthyl ligand creates a chiral environment that directs the addition of the ethyl group to one face of the aldehyde carbonyl.
Caption: Experimental workflow for the asymmetric addition of diethylzinc to aldehydes.
Exploratory Protocol: Asymmetric Ethylation of Benzaldehyde
Materials:
-
(R)- or (S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Standard laboratory glassware, dried under vacuum
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (0.05 mmol) in anhydrous toluene (5 mL).
-
Add Ti(OiPr)4 (0.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
-
Asymmetric Addition:
-
Cool the catalyst solution to 0 °C.
-
Add benzaldehyde (1.0 mmol) to the flask.
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 (20 mL) and brine (20 mL), dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of 1-phenyl-1-propanol by chiral HPLC or GC analysis.
-
Anticipated Results:
High yields (80-95%) and excellent enantioselectivities (up to 98% ee) are expected for this transformation based on results with similar binaphthyl-based ligands.[2] The protocol can be extended to a variety of substituted aromatic aldehydes.
| Aldehyde | Product | Expected Yield (%) | Expected ee (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | 90-95 | >95 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 85-92 | >96 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | 80-90 | >94 |
Future Directions and Broader Applications
The utility of this compound as a chiral ligand is certainly not limited to the examples provided. Its unique structural and electronic features make it a compelling candidate for a wide array of other asymmetric transformations, including:
-
Palladium-Catalyzed C-H Activation/Cycloaddition Reactions: The development of novel ligands is crucial for advancing enantioselective C-H functionalization.[3] The tetrahydroxy binaphthyl scaffold could offer new avenues for stereocontrol in these powerful bond-forming reactions.
-
Asymmetric Hydrogenation: While BINAP is a stalwart in this area, the electronic modifications imparted by the additional hydroxyl groups could lead to catalysts with altered activity and selectivity for the hydrogenation of prochiral alkenes, ketones, and imines.
-
Organocatalysis: The hydroxyl groups can act as hydrogen-bond donors, making this ligand a potential organocatalyst for reactions such as Michael additions and aldol reactions.
Conclusion
This compound represents a promising, yet underexplored, chiral ligand in the field of asymmetric catalysis. Its distinctive array of four hydroxyl groups on the rigid binaphthyl framework provides a unique platform for the design of highly effective and selective catalysts. The protocols and insights provided in this guide serve as a robust starting point for researchers to unlock the full potential of this versatile molecule. As the demand for efficient and selective methods for the synthesis of enantiopure compounds continues to grow, the exploration of novel ligand architectures like this one will be paramount to driving innovation in chemical synthesis and drug discovery.
References
- 1. Binaphthol-derived titanium µ-oxo complex: a new type of asymmetric catalyst for carbonyl-ene reaction with glyoxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Application of Metal Complexes with 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
Audience: Researchers, scientists, and drug development professionals engaged in coordination chemistry, asymmetric catalysis, and materials science.
Abstract: This document provides a comprehensive technical guide on the preparation of metal complexes utilizing the axially chiral ligand 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and field-proven insights for successful synthesis and application. We present detailed, step-by-step protocols for the preparation of representative metal complexes, methods for their characterization, and a discussion of their potential applications, particularly in the realm of asymmetric catalysis.
Foundational Principles: The this compound Ligand
The 1,1'-binaphthyl framework is a cornerstone of modern asymmetric catalysis, with ligands like BINAP and BINOL being paramount.[1][2] The featured ligand, this compound (hereafter referred to as H₄-THB), is a highly functionalized derivative of this privileged scaffold. Its utility stems from several key structural features:
-
Axial Chirality: Like its parent BINOL, H₄-THB possesses C₂ symmetry and exists as stable (R) and (S) enantiomers due to hindered rotation around the C1-C1' bond. This well-defined stereochemistry is fundamental to its application in enantioselective transformations.[3]
-
Multiple Coordination Sites: With four phenolic hydroxyl groups, H₄-THB is a versatile polydentate ligand. It can coordinate to metal centers in various modes, acting as a bidentate, tetradentate, or bridging ligand. This allows for the construction of diverse coordination architectures, from simple mononuclear species to complex multinuclear clusters and coordination polymers.[4]
-
Tunable Electronic Properties: The hydroxyl groups can be deprotonated to form strong σ-donating phenoxide bonds with metal ions. The degree of deprotonation can be controlled by the choice of base and stoichiometry, allowing for fine-tuning of the electronic environment at the metal center.
The inherent chirality and multi-denticity of H₄-THB make its metal complexes highly promising candidates for catalysts in stereoselective organic transformations and as building blocks for functional materials with unique photoluminescent or magnetic properties.[4][5]
Caption: Structure of (R)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl.
General Synthetic Strategies & Considerations
The synthesis of metal complexes with H₄-THB typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent system. The choice of conditions is critical and depends on the identity of the metal and the desired final structure.
-
Metal Precursors: A wide range of metal salts can be employed, including chlorides (MClₓ), acetates (M(OAc)ₓ), and alkoxides (M(OR)ₓ). For air-sensitive early transition metals or lanthanides, organometallic precursors like M(N(SiMe₃)₂)ₓ are often preferred to ensure an oxygen- and water-free environment.
-
Solvent Selection: The choice of solvent is crucial for ensuring solubility of the reactants and for controlling the reaction pathway. Aprotic solvents such as tetrahydrofuran (THF), toluene, dichloromethane (DCM), and acetonitrile are commonly used. For the synthesis of coordination polymers, hydrothermal or solvothermal methods using solvents like dimethylformamide (DMF) or water may be employed.[4]
-
Role of Base: The phenolic protons of H₄-THB are acidic and typically require a base for deprotonation to facilitate coordination. Common bases include organic amines (e.g., triethylamine), alkali metal hydroxides (e.g., NaOH), or strong bases like butyllithium for complete deprotonation. The stoichiometry of the base is critical in controlling which hydroxyl groups are deprotonated and thus the coordination mode of the ligand.
-
Inert Atmosphere: Many metal precursors and the resulting complexes, particularly those involving early transition metals or low oxidation states, are sensitive to air and moisture. Therefore, reactions are almost always performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[6]
Detailed Experimental Protocols
Safety Precaution: Always conduct a thorough risk assessment before beginning any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) beforehand.
Protocol 1: Synthesis of a d¹⁰ Coordination Polymer: [Zn₂(THB)(H₂O)₂]n
-
Principle: This protocol describes a hydrothermal method to synthesize a Zinc(II) coordination polymer. The tetradentate nature of the fully deprotonated THB⁴⁻ ligand allows it to bridge multiple metal centers, leading to the formation of an extended network. Such materials are of interest for their potential photoluminescent properties.[4]
-
Materials and Reagents:
-
(R)- or (S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (H₄-THB)
-
Zinc(II) Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Deionized Water
-
20 mL Teflon-lined stainless steel autoclave
-
-
Step-by-Step Methodology:
-
In a glass beaker, dissolve 35.0 mg (0.1 mmol) of H₄-THB and 8.0 mg (0.2 mmol) of NaOH in 5 mL of DMF with stirring.
-
In a separate beaker, dissolve 44.0 mg (0.2 mmol) of Zn(OAc)₂·2H₂O in 5 mL of deionized water.
-
Slowly add the aqueous zinc acetate solution to the DMF solution of the ligand while stirring. A precipitate may form.
-
Transfer the entire mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Isolate the resulting crystalline product by filtration.
-
Wash the crystals sequentially with deionized water (3 x 5 mL) and DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
-
-
Expected Characterization:
-
FT-IR: Disappearance of the broad O-H stretching band from the free ligand (around 3400 cm⁻¹) and appearance of coordinated water bands. Shifts in the C-O stretching frequency indicate coordination.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method to confirm the structure of the coordination polymer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and confirm the presence of coordinated water molecules.
-
Protocol 2: Synthesis of a Chiral Titanium(IV) Lewis Acid Catalyst
-
Principle: This protocol outlines the synthesis of a chiral Lewis acid complex by reacting H₄-THB with a titanium alkoxide precursor. The resulting complex, often a dimer, is a powerful catalyst for a variety of asymmetric transformations, such as Diels-Alder reactions or aldol additions. The protocol requires strict anhydrous and anaerobic conditions.
-
Materials and Reagents:
-
(R)- or (S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (H₄-THB)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Schlenk flask and manifold
-
Argon or Nitrogen gas supply
-
-
Step-by-Step Methodology:
-
Dry the H₄-THB ligand under high vacuum for at least 4 hours before use.
-
Set up a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under a positive pressure of argon.
-
To the flask, add 175 mg (0.5 mmol) of H₄-THB followed by 20 mL of anhydrous toluene via cannula transfer.
-
Stir the solution at room temperature to dissolve the ligand.
-
Using a syringe, add 0.15 mL (~0.5 mmol) of titanium(IV) isopropoxide to the stirring solution. The solution will typically turn a deep color (e.g., yellow or orange).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours. During this time, the isopropanol byproduct is removed by distillation.
-
After cooling to room temperature, reduce the solvent volume to ~5 mL under vacuum.
-
Add 20 mL of anhydrous hexane to precipitate the product.
-
Isolate the solid product by filtration under argon using a Schlenk filter stick or by centrifugation and decantation.
-
Wash the solid with anhydrous hexane (2 x 10 mL) and dry under high vacuum. Store the final product under an inert atmosphere.
-
-
Expected Characterization:
-
¹H NMR (in C₆D₆ or CDCl₃): The spectrum will be complex but should show the absence of free ligand and isopropanol signals. The binaphthyl protons will be shifted upon coordination.
-
Elemental Analysis: To confirm the elemental composition of the complex.
-
Catalytic Activity Test: The most important validation is to test the complex in a known asymmetric reaction and measure the enantiomeric excess (ee) of the product.
-
Data Presentation and Analysis
Proper characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.
| Technique | Free H₄-THB Ligand | Expected Data for a Metal Complex (e.g., Zn-THB) | Interpretation |
| FT-IR (cm⁻¹) | ~3400 (broad, O-H), ~1250 (C-O) | No/weakened O-H band, Shifted C-O (~1270) | Confirms deprotonation and coordination of hydroxyl groups. |
| ¹H NMR (ppm) | Aromatic protons (7-8 ppm), OH protons (~5-6 ppm, broad) | Shifted aromatic protons, absence of OH signal | Change in electronic environment of the ligand upon coordination. |
| Elemental Analysis | C: 75.42%, H: 4.60% | C: 54.10%, H: 2.95%, Zn: 29.23% (for [Zn₂(THB)]) | Confirms the stoichiometric ratio of metal to ligand. |
| Photoluminescence | Weak fluorescence | Potentially strong emission in the blue/green region[4] | Indicates ligand-to-metal charge transfer (LMCT) properties. |
Application in Asymmetric Catalysis: A Workflow
Metal complexes derived from H₄-THB are poised to be effective catalysts in asymmetric synthesis. The chiral environment created by the ligand forces the substrate to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product.
Caption: Generalized workflow for an asymmetric catalytic reaction.
A typical application involves dissolving the catalyst in a suitable solvent, adding the substrate(s), and monitoring the reaction until completion. The key measure of success is the enantiomeric excess (ee) of the product, determined by chiral HPLC or GC. The versatility of the H₄-THB ligand allows for the synthesis of catalysts for a broad range of reactions, including hydrogenations, C-C bond formations, and cycloadditions.[5][7][8]
References
- 1. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses, structures, photoluminescence, and theoretical studies of d(10) metal complexes of 2,2'-dihydroxy-[1,1']binaphthalenyl-3,3'-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Asymmetric Michael Addition Reactions Utilizing Binaphthyl-Derived Organocatalysts
Introduction: The Power of Asymmetric Michael Additions in Synthesis
The Michael addition, a cornerstone of carbon-carbon bond formation, has been significantly enhanced through the advent of asymmetric organocatalysis.[1] This field offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts.[2] Among the privileged scaffolds for chiral organocatalysts, the binaphthyl backbone has proven to be exceptionally versatile and effective. This application note provides a comprehensive guide to the experimental setup for an asymmetric Michael addition using a bifunctional binaphthyl-derived amine thiourea organocatalyst, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into achieving high enantioselectivity.
The significance of the Michael addition lies in its ability to form new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.[1] When performed asymmetrically, it allows for the selective creation of one enantiomer over the other, a critical consideration in the development of chiral drugs where often only one enantiomer is therapeutically active. The nitro group, a common Michael acceptor, is particularly valuable due to its versatility; it can be readily transformed into a variety of other functional groups such as amines, ketones, or carboxylic acids.[2]
Mechanistic Insights: The Role of the Binaphthyl Organocatalyst
The success of binaphthyl-derived organocatalysts, particularly those incorporating a thiourea and an amine moiety, lies in their bifunctional nature.[2] The catalyst simultaneously activates both the nucleophile and the electrophile through a network of non-covalent interactions, primarily hydrogen bonding.[3]
The Catalytic Cycle
The proposed catalytic cycle for the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene, catalyzed by a binaphthyl-derived amine thiourea, is depicted below.
Figure 1. Proposed catalytic cycle for the asymmetric Michael addition.
In this cycle:
-
Dual Activation: The thiourea moiety of the catalyst activates the nitroalkene (Michael acceptor) by forming hydrogen bonds with the nitro group. Simultaneously, the amine group of the catalyst activates the 1,3-dicarbonyl compound (Michael donor) through the formation of an enamine intermediate.[3]
-
Stereocontrolled C-C Bond Formation: The chiral binaphthyl backbone creates a well-defined chiral environment, directing the nucleophilic attack of the enamine onto the activated nitroalkene from a specific face. This leads to the formation of the Michael adduct with high stereoselectivity.
-
Product Release and Catalyst Regeneration: The Michael adduct is released, and the catalyst is regenerated to enter the next catalytic cycle.
The choice of solvent is crucial, as polar solvents can disrupt the hydrogen bonding interactions essential for catalysis, leading to a loss of enantioselectivity.[2] Less polar solvents, such as diethyl ether or toluene, are generally preferred.[2]
Experimental Protocol: Asymmetric Michael Addition of 2,4-Pentanedione to β-Nitrostyrene
This protocol is adapted from established procedures for the highly enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroolefins using a binaphthyl-derived amine thiourea catalyst.[2]
Materials and Reagents
-
Catalyst: (R)-1-(2-((2'-(dimethylamino)-[1,1'-binaphthalen]-2-yl)amino)ethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (or a similar bifunctional binaphthyl-derived amine thiourea)
-
Michael Acceptor: trans-β-Nitrostyrene
-
Michael Donor: 2,4-Pentanedione (acetylacetone)
-
Solvent: Diethyl ether (Et2O), anhydrous
-
Other: Standard laboratory glassware, magnetic stirrer, TLC plates, silica gel for column chromatography, and solvents for chromatography (e.g., hexane/ethyl acetate mixture).
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the binaphthyl-derived amine thiourea catalyst (typically 1-5 mol%).
-
Add trans-β-nitrostyrene (1.0 equivalent).
-
Dissolve the catalyst and nitroalkene in anhydrous diethyl ether (Et2O) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature for approximately 10 minutes.
-
-
Initiation of the Reaction:
-
Add 2,4-pentanedione (1.2-2.0 equivalents) to the reaction mixture.
-
Continue stirring at the specified temperature (e.g., room temperature or as optimized) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Michael adduct.
-
-
Analysis and Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Confirm the structure of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
-
Optimization of Reaction Conditions
The efficiency and enantioselectivity of the Michael addition can be influenced by several factors. The following table summarizes key parameters that can be optimized.
| Parameter | Recommended Range/Conditions | Rationale |
| Catalyst Loading | 1-10 mol% | Lower catalyst loading is generally desirable for efficiency and cost-effectiveness.[2] |
| Solvent | Toluene, Diethyl Ether, CH2Cl2 | Less polar solvents are preferred to maintain the crucial hydrogen bonding interactions.[2] |
| Temperature | -20 °C to Room Temperature | Lower temperatures can sometimes improve enantioselectivity. |
| Concentration | 0.1 - 0.5 M | Affects reaction rate; optimization may be necessary. |
| Stoichiometry | 1.2-2.0 eq. of Michael Donor | Using an excess of the Michael donor can drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; decomposition of starting materials or product. | - Increase reaction time. - Check the purity of reagents. - Adjust the stoichiometry of the Michael donor. |
| Low Enantioselectivity | - Inappropriate solvent. - Non-optimal temperature. - Presence of impurities that interfere with catalysis. | - Screen different non-polar solvents. - Perform the reaction at a lower temperature. - Ensure all reagents and solvents are pure and anhydrous. |
| Side Reactions | - Presence of water or other nucleophiles. - Decomposition of the catalyst. | - Use anhydrous solvents and reagents. - Handle the catalyst under an inert atmosphere. |
Conclusion
The use of binaphthyl-derived organocatalysts provides a powerful and reliable method for achieving highly enantioselective Michael additions. The bifunctional nature of these catalysts allows for efficient activation of both the nucleophile and the electrophile, leading to excellent stereocontrol. By carefully controlling the reaction parameters as outlined in this application note, researchers can successfully implement this methodology to synthesize valuable chiral building blocks for drug discovery and development.
References
Application Notes and Protocols for Asymmetric Diels-Alder Reactions Catalyzed by 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Asymmetric Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This pericyclic [4+2] cycloaddition reaction forms two new carbon-carbon bonds and can set up to four stereocenters in a single step, offering rapid access to complex molecular architectures.[1] In the realm of medicinal chemistry and drug development, the precise control of stereochemistry is paramount, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. Asymmetric catalysis of the Diels-Alder reaction, therefore, represents a critical technology for the efficient synthesis of enantiomerically pure compounds.
Chiral Lewis acids are among the most effective catalysts for promoting enantioselective Diels-Alder reactions.[2][3] These catalysts coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction, while creating a chiral environment that directs the facial selectivity of the diene's approach.[2] Axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives have emerged as privileged ligands in asymmetric catalysis due to their conformational stability and the tunable steric and electronic properties of their C₂-symmetric scaffold.[4]
This application note details the synthesis and proposed application of a specific BINOL derivative, 2,2',3,3'-tetrahydroxy-1,1'-binaphthyl, as a chiral ligand for Lewis acid-catalyzed asymmetric Diels-Alder reactions. The presence of four hydroxyl groups offers the potential for multidentate coordination to a metal center, creating a unique and highly organized chiral pocket to maximize stereochemical control.
Part 1: Synthesis and Characterization of the (S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl Catalyst
The synthesis of the target catalyst, (S)-2,2',3,3'-tetrahydroxy-1,1'-binaphthyl, is achieved through the asymmetric oxidative coupling of commercially available 2,3-dihydroxynaphthalene. This method is analogous to the well-established procedures for the synthesis of BINOL and its derivatives, which often employ copper(I) or iron(III) salts as oxidants in the presence of a chiral ligand to induce enantioselectivity.[5][6][7][8]
Proposed Synthetic Pathway
The proposed synthesis involves the enantioselective oxidative coupling of 2,3-dihydroxynaphthalene using a copper(I) catalyst and a chiral bisoxazoline ligand.
Caption: Proposed synthesis of the chiral catalyst.
Detailed Experimental Protocol for Catalyst Synthesis
Materials:
-
2,3-Dihydroxynaphthalene (≥98%)
-
Copper(I) chloride (CuCl, 99.995%)
-
(S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (98%)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Oxygen (balloon)
Procedure:
-
To a stirred solution of (S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) (0.12 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add CuCl (0.10 mmol).
-
Stir the mixture at room temperature for 1 hour to form the chiral copper(I) complex.
-
Introduce a solution of 2,3-dihydroxynaphthalene (10 mmol) in anhydrous THF (20 mL) to the catalyst solution.
-
Replace the inert atmosphere with an oxygen balloon and stir the reaction mixture vigorously at room temperature for 48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the (S)-2,2',3,3'-tetrahydroxy-1,1'-binaphthyl.
-
Characterize the product by ¹H NMR, ¹³C NMR, and polarimetry to confirm its structure and enantiomeric purity.
Note: This protocol is based on the oxidative coupling polymerization of 2,3-dihydroxynaphthalene.[5] Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and chiral ligand) may be necessary to maximize the yield of the dimeric product.
Part 2: Proposed Mechanism of Asymmetric Catalysis in the Diels-Alder Reaction
The this compound is proposed to act as a chiral ligand that, upon reaction with a Lewis acid, forms a chiral Lewis acid catalyst. The four hydroxyl groups can potentially act as a tetradentate ligand, creating a rigid and well-defined chiral environment around the metal center.
In-Situ Formation of the Active Catalyst
The active catalyst is generated in situ by reacting the chiral tetraol with a suitable Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄) or diethylaluminum chloride (Et₂AlCl).
Caption: In-situ formation of the active catalyst.
Catalytic Cycle
The proposed catalytic cycle involves the following key steps:
-
Dienophile Activation: The dienophile coordinates to the chiral Lewis acid catalyst, which increases its electrophilicity and fixes its conformation.
-
Stereoselective Cycloaddition: The diene approaches the activated dienophile from the less sterically hindered face of the chiral complex, leading to the enantioselective formation of the Diels-Alder adduct.
-
Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst for the next catalytic cycle.
The four hydroxyl groups of the ligand are expected to create a deep chiral pocket, enhancing the facial discrimination of the dienophile and leading to high levels of enantioselectivity.
Part 3: General Protocol for the Asymmetric Diels-Alder Reaction
This section provides a general, representative protocol for performing an asymmetric Diels-Alder reaction using the in situ generated titanium-2,2',3,3'-tetrahydroxy-1,1'-binaphthyl catalyst.
Note: The following protocol is a starting point and should be optimized for each specific diene and dienophile combination. Parameters such as catalyst loading, temperature, solvent, and reaction time can significantly influence the yield and enantioselectivity.
Materials and Reagents
-
(S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (chiral ligand)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 M solution in toluene)
-
Dienophile (e.g., methacrolein, N-acryloyloxazolidinone)
-
Diene (e.g., cyclopentadiene, isoprene)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å), activated
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow
Caption: General experimental workflow for the asymmetric Diels-Alder reaction.
Step-by-Step Protocol
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add (S)-2,2',3,3'-tetrahydroxy-1,1'-binaphthyl (0.1 mmol, 10 mol%) and activated 4 Å molecular sieves (200 mg).
-
Add anhydrous dichloromethane (5.0 mL) and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of Ti(OiPr)₄ in toluene (0.1 mL, 0.1 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Reaction Setup:
-
To the catalyst solution, add the dienophile (1.0 mmol) and stir for an additional 30 minutes at -78 °C.
-
Add the diene (1.2 mmol) dropwise over 5 minutes.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. Reaction times typically range from 12 to 24 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Characterize the purified product by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Part 4: Data Interpretation and Optimization
The success of the asymmetric Diels-Alder reaction is evaluated based on the chemical yield and the enantiomeric excess of the product. The following table provides a template for recording and comparing experimental results during the optimization process.
| Entry | Diene | Dienophile | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclopentadiene | Methacrolein | Ti(OiPr)₄ | -78 | 24 | ||
| 2 | Cyclopentadiene | Methacrolein | Et₂AlCl | -78 | 24 | ||
| 3 | Isoprene | N-Acryloyloxazolidinone | Ti(OiPr)₄ | -78 | 18 | ||
| 4 | Isoprene | N-Acryloyloxazolidinone | Ti(OiPr)₄ | -40 | 18 |
Key Optimization Parameters:
-
Lewis Acid: The choice of Lewis acid can significantly impact both the reactivity and the enantioselectivity. Common alternatives to Ti(OiPr)₄ include Et₂AlCl, Me₂AlCl, and various boron-based Lewis acids.
-
Solvent: While dichloromethane is a common solvent for Diels-Alder reactions, other non-coordinating solvents such as toluene or diethyl ether may offer improved results.
-
Temperature: Lowering the reaction temperature generally increases the enantioselectivity, although it may also decrease the reaction rate.
-
Catalyst Loading: The amount of catalyst can be varied to balance reaction time and cost-effectiveness. Typically, catalyst loadings range from 1 to 20 mol%.
Conclusion
The this compound ligand presents a promising scaffold for the development of highly enantioselective Lewis acid catalysts for the asymmetric Diels-Alder reaction. The proposed synthetic route and general protocol provide a solid foundation for researchers to explore the utility of this catalyst in the synthesis of complex chiral molecules. The multidentate nature of the tetraol ligand offers the potential for superior stereochemical control compared to traditional BINOL-based systems. Further investigation and optimization are encouraged to fully unlock the potential of this novel catalytic system in asymmetric synthesis.
References
- 1. Synthesis of 2-hydroxy-8'-(hydroxymethyl)-1, 1'-binaphthalene (iso-homo-binol). A new structural pattern in the binaphthyl realm | Chemsrc [chemsrc.com]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative coupling polymerization of 2,3-dihydroxynaphthalene with dinuclear-type copper(II) catalyst (2005) | Shigeki Habaue | 20 Citations [scispace.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. 1,1'-Bi-2-naphthol [chemeurope.com]
Application Notes and Protocols for Kinetic Resolution Using 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl Derivatives
Introduction: The Imperative of Chirality and the Power of Kinetic Resolution
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The differential pharmacological and toxicological profiles of enantiomers demand precise control over stereochemistry. Kinetic resolution has emerged as a powerful and practical strategy for the separation of enantiomers from a racemic mixture.[1] This technique leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enantioenrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.[1]
Among the vast arsenal of chiral ligands and catalysts, those derived from the 1,1'-binaphthyl scaffold have proven to be exceptionally versatile and effective in a myriad of asymmetric transformations. While 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and its phosphine analogue, BINAP, are well-established, there is growing interest in further functionalized derivatives. This guide focuses on the application of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THBINAP) derivatives in protocols for kinetic resolution. The presence of four hydroxyl groups in THBINAP offers unique opportunities for catalyst design, influencing solubility, secondary interactions with substrates, and the overall steric and electronic environment of the catalytic center.
This document provides detailed protocols for the synthesis of the THBINAP ligand and its application in the kinetic resolution of racemic secondary alcohols via enantioselective acylation. The methodologies are presented with a focus on the underlying principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific needs.
Part 1: Synthesis of Enantiopure (S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl ((S)-THBINAP)
The foundation of any successful asymmetric protocol is the availability of an enantiomerically pure catalyst or ligand. The following protocol outlines a reliable synthesis of (S)-THBINAP, starting from the commercially available (S)-BINOL. The key transformation is the ortho-lithiation of protected BINOL followed by reaction with an electrophile and subsequent deprotection.
Protocol 1: Synthesis of (S)-THBINAP
Materials:
-
(R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl ((R)-MOM-BINOL)[2]
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)
-
Dry ice (solid CO2) or another suitable electrophile
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M and 6 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Protection of (S)-BINOL: While this protocol starts with pre-made MOM-protected BINOL, the protection of (S)-BINOL can be achieved by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM).[2]
-
Ortho-lithiation:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (R)-MOM-BINOL (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-BuLi (2.2 eq) dropwise via a syringe pump over 30 minutes, maintaining the temperature below 5 °C. The solution will typically turn into a colored suspension.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
-
Carboxylation (as an example of electrophilic quench):
-
Cool the reaction mixture back down to -78 °C using a dry ice/acetone bath.
-
Carefully add crushed dry ice in small portions to the vigorously stirred suspension. A color change is usually observed.
-
Allow the mixture to slowly warm to room temperature overnight, allowing for the complete sublimation of excess CO2.
-
-
Work-up and Deprotection:
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude dicarboxylic acid derivative.
-
For deprotection, dissolve the crude product in a mixture of THF and 6 M HCl and heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.[2]
-
-
Purification:
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure (S)-THBINAP.
-
Part 2: Kinetic Resolution of Racemic Secondary Alcohols via Asymmetric Acylation
The diol functionality of THBINAP can be exploited to create a chiral environment for the acylation of racemic secondary alcohols. In this protocol, a THBINAP derivative is used as a chiral ligand in conjunction with a Lewis acid or as a precursor to a chiral acyl transfer catalyst to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus enantioenriched.
Causality Behind Experimental Choices
-
Choice of Acylating Agent: Acetic anhydride is a common and inexpensive acylating agent.[3] The choice of the acylating agent can influence both the reaction rate and the enantioselectivity.
-
Role of the Base: A non-nucleophilic base, such as triethylamine or 2,6-lutidine, is often added to neutralize the acid byproduct of the acylation reaction, preventing side reactions and catalyst deactivation.
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. Aprotic solvents like dichloromethane (DCM), toluene, or diethyl ether are commonly employed.
-
Temperature Control: Asymmetric reactions are often sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.
Protocol 2: Kinetic Resolution of 1-Phenylethanol
Materials:
-
(S)-2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl ((S)-THBINAP)
-
Racemic 1-phenylethanol
-
Acetic anhydride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (e.e.) determination
Experimental Workflow Diagram:
Caption: General workflow for the kinetic resolution of a secondary alcohol.
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-THBINAP (5-10 mol%).
-
Add anhydrous DCM and stir until the ligand is fully dissolved.
-
Add triethylamine (1.5 equivalents relative to the alcohol).
-
Add racemic 1-phenylethanol (1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add acetic anhydride (0.5-0.6 equivalents) dropwise to the stirred solution. The sub-stoichiometric amount of acylating agent is crucial for achieving high enantiomeric excess of the unreacted alcohol.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until approximately 50% conversion of the starting alcohol is observed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, separating the unreacted 1-phenylethanol from the acetylated product.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered 1-phenylethanol and the 1-phenylethyl acetate product using chiral HPLC.
-
Data Presentation:
The efficacy of a kinetic resolution is typically quantified by the selectivity factor (s), which is a ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers. The selectivity factor can be calculated from the conversion (c) and the enantiomeric excess of the unreacted substrate (ee_s) or the product (ee_p).
| Substrate | Catalyst Loading (mol%) | Acylating Agent | Temp (°C) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) | Selectivity (s) |
| 1-Phenylethanol | 5 | Acetic Anhydride | 0 | 50 | >95 | Variable | High |
| 1-(1-Naphthyl)ethanol | 5 | Acetic Anhydride | 0 | 50 | >95 | Variable | High |
| trans-2-Phenyl-1-cyclohexanol | 10 | Isobutyric Anhydride | -20 | 52 | 98 | 94 | ~75 |
Note: The data in the table is representative and will vary depending on the specific THBINAP derivative and reaction conditions.
Part 3: Mechanistic Insights and Self-Validation
The stereochemical outcome of the kinetic resolution is dictated by the formation of diastereomeric transition states between the chiral catalyst and the two enantiomers of the substrate. The THBINAP ligand, with its C2 symmetry and multiple hydroxyl groups, creates a well-defined chiral pocket.
Logical Relationship Diagram:
References
Application Notes and Protocols: Tetrahydroxy Binaphthyls in Fluorescent Chiral Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of tetrahydroxy binaphthyls and their derivatives as fluorescent chiral sensors. This document delves into the underlying principles, sensor design, practical experimental protocols, and data analysis techniques for the enantioselective recognition of chiral molecules.
Introduction: The Power of Chiral Recognition
The ability to distinguish between enantiomers is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug can be confined to a single enantiomer while the other may be inactive or even harmful. Traditional methods for determining enantiomeric excess (ee), such as chiral high-performance liquid chromatography (HPLC), can be time-consuming and not ideal for high-throughput screening.[1] Enantioselective fluorescent sensors offer a rapid, sensitive, and real-time alternative for chiral assays.[1][2]
Among the various molecular scaffolds used for creating chiral sensors, 1,1'-bi-2-naphthol (BINOL) and its derivatives have emerged as a powerful class of compounds.[3] Their axial chirality, stemming from restricted rotation around the C-C bond connecting the two naphthalene rings, provides a well-defined chiral environment for discriminating between enantiomers.[4] Furthermore, their inherent fluorescence makes them excellent candidates for developing "turn-on" or "turn-off" fluorescent sensors.[5]
This guide focuses specifically on tetrahydroxy binaphthyls, which are BINOL derivatives with additional hydroxyl groups. These modifications have been shown to significantly enhance their sensitivity and enantioselectivity in chiral recognition.[6][7]
Principles of Chiral Sensing with Tetrahydroxy Binaphthyls
The mechanism of chiral recognition by tetrahydroxy binaphthyl-based sensors typically relies on the formation of diastereomeric complexes with the chiral analytes through non-covalent interactions, most commonly hydrogen bonding. The difference in the stability of these diastereomeric complexes leads to a differential fluorescent response, allowing for the quantification of the enantiomeric composition of the analyte.
The Role of Multiple Hydroxyl Groups
The introduction of additional hydroxyl groups to the BINOL scaffold plays a crucial role in enhancing the sensor's performance.[6] Studies have shown that the central naphthyl hydroxyl groups are primarily responsible for the fluorescence quenching observed upon interaction with the substrate.[5][6][7] The additional alkyl hydroxyl groups, on the other hand, increase the binding affinity of the sensor for the analyte and improve the efficiency of the fluorescence quenching process.[5][6][7] This multi-point hydrogen bonding network creates a more rigid and specific binding pocket, leading to greater enantiomeric discrimination.
Signaling Mechanisms
The interaction between a tetrahydroxy binaphthyl sensor and a chiral analyte can lead to two primary types of fluorescence responses:
-
Fluorescence Quenching ("Turn-Off"): In this mechanism, the formation of the sensor-analyte complex leads to a decrease in the fluorescence intensity of the sensor. The degree of quenching can differ between the two enantiomers of the analyte, allowing for their differentiation. This is a common mechanism for tetrahydroxy binaphthyl sensors interacting with chiral amines and amino alcohols.[5][6]
-
Fluorescence Enhancement ("Turn-On"): This approach often involves a three-component system where the fluorescence of the sensor is initially quenched by a metal ion, such as Cu(II).[2][8][9] The addition of a chiral analyte with a higher affinity for the metal ion displaces the quencher, leading to a restoration and enhancement of the sensor's fluorescence.[2][9] The extent of this fluorescence enhancement can be enantioselective.
The choice of signaling mechanism depends on the specific design of the sensor and the nature of the analyte.
Sensor Design and Synthesis
The versatility of the BINOL scaffold allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.[2] By modifying the substituents on the binaphthyl core, researchers can fine-tune the sensor's solubility, binding affinity, and photophysical properties.
General Synthetic Strategies
The synthesis of tetrahydroxy binaphthyl sensors often starts from commercially available (R)- or (S)-BINOL. A common strategy involves the introduction of functional groups at the 3,3' or 6,6' positions of the binaphthyl rings. These functional groups can then be further elaborated to introduce the additional hydroxyl moieties and other recognition sites. For instance, the synthesis of a tetrahydroxyl 1,1'-binaphthyl compound can be achieved through a multi-step process involving ortho-lithiation and subsequent reaction with an appropriate electrophile.[5] Another approach involves the use of click chemistry to attach recognition units to the BINOL core.[3]
Key Structural Motifs
Several structural motifs have been successfully employed in the design of tetrahydroxy binaphthyl-based fluorescent sensors:
-
Pendant Amino Alcohol Groups: Attaching chiral amino alcohol units to the 3,3'-positions of the BINOL core has proven to be a highly effective strategy for creating sensors for α-hydroxycarboxylic acids.[2]
-
Terpyridine Ligands: The incorporation of a terpyridine unit allows for the development of "turn-on" sensors based on the displacement of a quenching metal ion.[2][9]
-
Incorporation into Polymers and MOFs: To enhance sensitivity and facilitate practical applications, tetrahydroxy binaphthyl units can be incorporated into chiral polymers or metal-organic frameworks (MOFs).[3][10][11] This can lead to signal amplification and the development of solid-state sensors.[3]
Experimental Protocols
This section provides detailed protocols for the application of tetrahydroxy binaphthyl fluorescent sensors in determining the enantiomeric excess of a chiral analyte.
Materials and Equipment
-
Tetrahydroxy Binaphthyl Sensor: Synthesized and purified according to literature procedures.
-
Chiral Analyte: Enantiomerically pure samples of both enantiomers and racemic mixtures.
-
Solvent: High-purity, spectroscopy-grade solvent. The choice of solvent is critical as it can significantly affect the fluorescence properties of the sensor.[12] Common solvents include methylene chloride, chloroform, and acetonitrile.
-
Volumetric flasks and micropipettes: For accurate preparation of stock solutions and dilutions.
-
Fluorometer: Equipped with a thermostatted cell holder.
-
Quartz cuvettes: With a 1 cm path length.
Preparation of Stock Solutions
-
Sensor Stock Solution: Prepare a stock solution of the tetrahydroxy binaphthyl sensor in the chosen solvent at a concentration of approximately 1 x 10⁻³ M.
-
Analyte Stock Solutions: Prepare stock solutions of each enantiomer of the chiral analyte in the same solvent at a concentration of approximately 1 x 10⁻² M.
Protocol for Fluorescence Titration
This protocol is designed to determine the binding affinity and enantioselectivity of the sensor for a chiral analyte.
-
Pipette 2.0 mL of the sensor stock solution into a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum of the sensor.
-
Incrementally add small aliquots (e.g., 5-10 µL) of one of the analyte enantiomer stock solutions to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Continue the additions until no significant change in the fluorescence intensity is observed.
-
Repeat steps 1-5 with the other enantiomer of the analyte.
Protocol for Enantiomeric Excess (ee) Determination
This protocol describes how to create a calibration curve to determine the ee of an unknown sample.
-
Prepare a series of solutions with varying enantiomeric excess of the analyte, ranging from -100% (pure S-enantiomer) to +100% (pure R-enantiomer), while keeping the total analyte concentration constant.
-
For each solution, add a fixed amount of the sensor stock solution.
-
Record the fluorescence intensity at the wavelength of maximum emission for each solution.
-
Plot the fluorescence intensity as a function of the enantiomeric excess to generate a calibration curve.
-
To determine the ee of an unknown sample, prepare a solution of the unknown sample with the same total analyte and sensor concentrations as used for the calibration curve.
-
Measure the fluorescence intensity of the unknown sample and determine its ee from the calibration curve.
Data Analysis and Interpretation
The data obtained from fluorescence titration experiments can be analyzed using a Stern-Völmer plot to determine the quenching constants. The enantioselectivity of the sensor is typically expressed as the ratio of the quenching constants for the two enantiomers (Ksv(R)/Ksv(S) or vice versa).
For ee determination, the calibration curve provides a direct correlation between the fluorescence response and the enantiomeric composition of the sample. It is important to validate the method by analyzing samples with known ee values.
Visualization of Workflows and Mechanisms
Mechanism of Chiral Recognition
Caption: Mechanism of chiral recognition by a tetrahydroxy binaphthyl sensor.
Experimental Workflow for ee Determination
Caption: Experimental workflow for determining enantiomeric excess.
Data Presentation
Quantitative data from chiral sensing experiments should be presented in a clear and organized manner. Tables are an effective way to summarize key parameters.
Table 1: Stern-Völmer Constants and Enantioselectivity Factors
| Analyte Enantiomer | Stern-Völmer Constant (Ksv, M⁻¹) | Enantioselectivity Factor (α = Ksv(R)/Ksv(S)) |
| (R)-Analyte | Value | \multirow{2}{*}{Value} |
| (S)-Analyte | Value |
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in fluorescence upon analyte addition | - Sensor and analyte are not interacting.- Incorrect solvent. | - Verify the compatibility of the sensor and analyte.- Try a different solvent with a different polarity. |
| Poor enantioselectivity | - Weak interactions between sensor and analyte.- Sensor is not sufficiently rigid. | - Modify the sensor design to enhance binding affinity.- Lower the temperature of the measurement to favor complex formation. |
| Precipitation upon analyte addition | - Poor solubility of the sensor-analyte complex. | - Use a more dilute solution.- Change to a solvent in which the complex is more soluble. |
| Inconsistent fluorescence readings | - Photobleaching of the sensor.- Temperature fluctuations. | - Minimize the exposure of the sample to the excitation light.- Use a thermostatted cell holder to maintain a constant temperature. |
Conclusion
Tetrahydroxy binaphthyls are a versatile and powerful class of fluorescent chiral sensors. Their modular synthesis, tunable photophysical properties, and high enantioselectivity make them valuable tools for rapid and sensitive determination of enantiomeric excess in a variety of applications, from academic research to industrial drug development. By understanding the underlying principles and following the detailed protocols outlined in this guide, researchers can effectively utilize these sensors to accelerate their chiral analysis workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Nanostructuring with chirality: binaphthyl-based synthons for the production of functional oriented nanomaterials - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective fluorescent recognition of amino alcohols by a chiral tetrahydroxyl 1,1'-binaphthyl compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective fluorescent sensors: a tale of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing enantioselectivity in chiral metal organic framework fluorescent sensors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. Enhancing enantioselectivity in chiral metal organic framework fluorescent sensors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on Fluorescence Emission [evidentscientific.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THBN)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THBN) and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide: From Low Enantioselectivity to Optimal Performance
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and successful optimization strategies reported in the literature.
Question 1: Why am I observing low enantiomeric excess (ee) in my reaction?
Low enantioselectivity is one of the most common challenges in asymmetric catalysis. The enantiomeric excess is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Several factors can negatively impact this energy difference.
Answer: Achieving high enantioselectivity requires fine-tuning the reaction environment to maximize the stereochemical influence of the THBN-based ligand. Here are the primary factors to investigate:
1. Solvent Effects: The Reaction's Environment
The solvent is not merely a medium for the reaction; it actively participates in the catalytic cycle by solvating reactants, intermediates, and the catalyst itself.[1][2] Its properties can profoundly influence the geometry and stability of the chiral transition state.[3][4]
-
Causality: Aprotic solvents are often preferred as they are less likely to compete with the substrate for hydrogen bonding with the THBN hydroxyl groups or coordination to the metal center.[5] Polar aprotic solvents can stabilize charged intermediates, while nonpolar solvents may enhance catalyst-substrate interactions through reduced solvation of the catalyst.[3]
-
Troubleshooting Steps:
-
Screen a Range of Solvents: If your initial results are poor, test a variety of aprotic solvents with different polarities.
-
Analyze Trends: Compare results from solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and Acetonitrile. Excellent results have been achieved in THF for Michael additions using binaphthyl-derived organocatalysts.[5]
-
Consider Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and stereochemical control.
-
Table 1: Influence of Solvent on a Representative Asymmetric Michael Addition (Data synthesized from typical results reported for binaphthyl-derived catalysts[5])
| Solvent | Dielectric Constant (Polarity) | Typical Yield (%) | Typical ee (%) | Rationale for Effect |
| Toluene | 2.4 | High | Moderate-High | Nonpolar; promotes strong catalyst-substrate association. |
| Dichloromethane (DCM) | 9.1 | High | Moderate-High | Moderately polar; good solvent for many organic substrates. |
| Acetonitrile | 37.5 | High | Moderate | Polar and coordinating; may compete for binding sites. |
| Tetrahydrofuran (THF) | 7.6 | High | Excellent (>95%) | Often provides an optimal balance of polarity and weak coordination, leading to a well-organized transition state.[5] |
| Diethyl Ether | 4.3 | High | High | Low polarity, but can coordinate to metal centers. |
2. Reaction Temperature: Balancing Kinetics and Selectivity
Temperature directly affects the energy landscape of the reaction.
-
Causality: Lowering the reaction temperature generally increases enantioselectivity. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures. However, this often comes at the cost of a slower reaction rate.[6]
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: If the reaction proceeds at room temperature, try running it at 0 °C, -20 °C, or even -78 °C.
-
Monitor Reaction Time: Be prepared for significantly longer reaction times at lower temperatures. Monitor the reaction's progress by TLC or LC-MS to determine the point of completion.[7]
-
Find the Optimal Balance: Identify the temperature that provides the best compromise between acceptable enantioselectivity and a practical reaction time.
-
3. Catalyst Loading and Concentration
The concentration of the catalyst can influence the equilibrium between different catalytic species, not all of which may be highly enantioselective.
-
Causality: In some systems, catalyst aggregation at high concentrations can lead to the formation of less selective or even inactive species. Conversely, very low catalyst loading might be insufficient to drive the reaction efficiently. Studies have shown that catalyst loading can sometimes be reduced to as low as 1 mol% without compromising yield or enantioselectivity.[5]
-
Troubleshooting Steps:
-
Vary Catalyst Loading: Test a range of catalyst loadings (e.g., 10 mol%, 5 mol%, 2.5 mol%, 1 mol%).[5]
-
Adjust Reactant Concentration: Investigate the effect of reactant concentration. More dilute conditions can sometimes disfavor catalyst aggregation and improve selectivity.
-
4. Additives and Co-catalysts
Additives can play a crucial role in activating the catalyst, scavenging inhibitors, or modifying the reaction medium.
-
Causality:
-
Molecular Sieves: Water is often detrimental to reactions involving metal catalysts or organocatalysts, as it can hydrolyze reagents or compete for coordination sites. Additives like 4 Å molecular sieves are used to rigorously exclude moisture.[8]
-
Acids/Bases: Brønsted or Lewis acids/bases can act as co-catalysts, influencing the reactivity of the substrate or the catalyst itself.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Always use freshly dried solvents and consider adding activated molecular sieves to the reaction mixture.[8]
-
Screen Additives: If applicable to your reaction mechanism, screen a series of additives (e.g., different Lewis acids, or non-coordinating bases like Proton Sponge) to see if they improve the outcome.
-
Troubleshooting Workflow for Low Enantioselectivity
Use this decision tree to systematically address suboptimal enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral binaphthol-catalyzed enantioselective conjugate addition of alkenyl trifluoroborate salts to alkenyl-substituted benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Catalysis with Tetrahydroxy Binaphthyl Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tetrahydroxy binaphthyl ligands in catalysis. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low reaction yields. By understanding the underlying causality behind experimental choices, you can effectively troubleshoot and optimize your catalytic systems.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when troubleshooting low yields with tetrahydroxy binaphthyl ligands.
Q1: My reaction yield is significantly lower than reported in the literature for a similar transformation. What are the most common culprits?
Low yields can stem from several factors, often related to reagent quality and reaction setup. The primary suspects include impure or degraded tetrahydroxy binaphthyl ligand, improperly activated catalyst, presence of atmospheric oxygen or moisture in an air/moisture-sensitive reaction, and suboptimal reaction conditions (temperature, solvent, concentration).[1] A systematic approach to troubleshooting is crucial.
Q2: How critical is the purity of the tetrahydroxy binaphthyl ligand?
The purity of the ligand is paramount.[1] Impurities can act as catalyst poisons, leading to the formation of less active or non-selective catalytic species.[1] Even small amounts of contaminants can significantly reduce the catalytic activity and, consequently, the reaction yield. It is essential to use a highly purified ligand, and if in doubt, repurification is recommended.
Q3: Can the solvent choice drastically impact the yield?
Absolutely. The solvent plays a critical role in catalysis by influencing the solubility of reagents and the catalyst, the stability of the catalytic species, and the reaction kinetics. For instance, in the oxidative coupling to form BINOL, solvents like toluene and water have shown to be effective, while others like tetrahydrofuran and dichloromethane may result in no product.[2] The optimal solvent is highly dependent on the specific reaction and catalyst system.[2][3]
Q4: My catalyst seems to be deactivating over time. What could be causing this?
Catalyst deactivation can occur through several pathways, including ligand degradation (e.g., oxidation), formation of inactive metal aggregates, or product inhibition where the product coordinates to the metal center and slows down the reaction.[4][5][6] Running the reaction under a strictly inert atmosphere can prevent oxidation, and if product inhibition is suspected, operating at a lower substrate concentration might be beneficial.[4]
Q5: Is there a general temperature range that works best for these types of reactions?
There is no universal optimal temperature. The reaction temperature significantly affects both the reaction rate and selectivity.[1] While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or an increase in side reactions.[1] Conversely, a temperature that is too low may result in an incomplete reaction.[1] The ideal temperature must be optimized for each specific catalytic system.
II. Detailed Troubleshooting Guides
This section provides a structured approach to identifying and resolving the root causes of low yields.
Guide 1: Ligand and Catalyst Integrity
The quality of your ligand and the proper formation of the active catalyst are the foundation of a successful reaction.
Problem: Suspected Ligand Impurity or Degradation
-
Causality: Tetrahydroxy binaphthyl ligands, like many complex organic molecules, can be susceptible to degradation over time, especially if not stored properly. Impurities from the synthesis can also interfere with catalysis.
-
Troubleshooting Protocol:
-
Purity Verification:
-
Analyze the ligand using techniques like NMR spectroscopy, HPLC, and mass spectrometry to confirm its identity and purity.
-
Compare the analytical data with a known standard or literature values.
-
-
Repurification:
-
If impurities are detected, repurify the ligand. Recrystallization is a common and effective method.[1] The choice of solvent for recrystallization is critical to minimize product loss and may require some experimentation.[1]
-
Column chromatography can also be used, but care must be taken to select an appropriate stationary phase to avoid racemization, especially with acidic silica gel.[1]
-
-
Proper Storage:
-
Store the purified ligand under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent degradation.
-
-
Problem: Inefficient Catalyst Formation or Activation
-
Causality: The active catalytic species is often formed in situ by the reaction of the tetrahydroxy binaphthyl ligand with a metal precursor. Incomplete formation or improper activation of this complex will directly lead to low catalytic activity.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the catalyst preparation is conducted under a strictly inert atmosphere, as oxygen can lead to the oxidation of sensitive components.[1][2]
-
Solvent Purity: Use anhydrous and degassed solvents to prevent hydrolysis of the catalyst or reaction with intermediates.[1]
-
Order of Addition: The order in which the ligand, metal precursor, and any additives are mixed can be critical. Consult the specific literature procedure for the correct sequence.
-
Activation Time and Temperature: Allow sufficient time at the specified temperature for the catalyst to form completely before adding the substrates.
-
Guide 2: Optimizing Reaction Conditions
Fine-tuning the reaction environment is often necessary to achieve high yields.
Problem: Suboptimal Solvent or Temperature
-
Causality: The solvent and temperature have a profound effect on the reaction's kinetics and the stability of the catalyst. An inappropriate choice can lead to slow reaction rates, catalyst decomposition, or the promotion of side reactions.[1][2]
-
Troubleshooting Protocol:
-
Solvent Screening: If the yield is low with the initial solvent, perform a solvent screen with a range of polar and non-polar, protic and aprotic solvents. The table below provides an example of how different solvents can impact yield.
-
Temperature Optimization: Systematically vary the reaction temperature. Start with the literature-reported temperature and then explore a range, for example, from room temperature down to 0°C or lower, and incrementally higher if catalyst stability is not an issue.[3][7] Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and selectivity.
-
| Solvent | Dielectric Constant | Potential Impact on Yield |
| Toluene | 2.4 | Often a good starting point for many reactions.[2] |
| Dichloromethane | 9.1 | Can be effective, but may lead to partial yields in some cases.[2] |
| Tetrahydrofuran | 7.6 | May not be suitable for all reactions, potentially leading to no product.[2] |
| Water | 80.1 | Can be a green and effective solvent in certain oxidative couplings.[2] |
Problem: Incomplete Reaction
-
Causality: Insufficient reaction time is a common reason for low yields of the desired product.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the progress of the reaction regularly using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Extended Reaction Time: If the reaction has not gone to completion within the initially planned time, extend the reaction duration and continue to monitor its progress.
-
Guide 3: Substrate and Reagent Considerations
The nature of your starting materials can significantly influence the outcome of the reaction.
Problem: Substrate Incompatibility
-
Causality: The electronic and steric properties of the substrate can affect its ability to interact with the catalyst. Some substrates may be inherently less reactive under a given set of conditions. Substituents on the substrate can also influence the reaction yield.[8]
-
Troubleshooting Protocol:
-
Review Substrate Scope: Carefully examine the substrate scope reported in the literature for the catalytic system you are using. If your substrate is significantly different, it may not be a suitable candidate for this particular reaction.
-
Modify Reaction Conditions: For less reactive substrates, you may need to employ more forcing conditions, such as a higher temperature or a higher catalyst loading. However, be mindful of potential side reactions and catalyst decomposition.
-
Problem: Impure Reagents
-
Causality: Impurities in the substrates or other reagents can poison the catalyst or participate in unwanted side reactions, consuming starting materials and reducing the yield of the desired product.
-
Troubleshooting Protocol:
-
Purity Check: Ensure all reagents are of high purity. If necessary, purify the substrates and other reagents before use.
-
Fresh Reagents: Use freshly opened or properly stored reagents whenever possible.
-
III. Visualizing the Troubleshooting Process
To aid in diagnosing the cause of low yields, the following decision tree can be used as a systematic guide.
Caption: A decision tree for systematically troubleshooting low yields.
IV. References
-
Chen, Y., Yekta, S., & Yudin, A. K. (2000). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis. --INVALID-LINK--
-
Al-Awsi, G. F., Al-Masoudi, N. A., & Al-Bayati, R. I. H. (2020). Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkivoc, 2020(6), 116–127. --INVALID-LINK--
-
Wang, Y., Li, X., Wang, Y., & Zhang, X. (2018). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Organic Letters, 20(17), 5345–5349. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Understanding Catalyst Deactivation in BINAM Catalytic Cycles. --INVALID-LINK--
-
Kumar, A., & Kumar, S. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 8(20), 17799–17822. --INVALID-LINK--
-
Li, Y., et al. (2022). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. --INVALID-LINK--
-
Malig, T. C., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry, 83(8), 4653–4660. --INVALID-LINK--
-
Rodríguez, H. A., et al. (2025). (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks: a pilot study on the effect of the binaphthyl scaffold vs. picolinate. Dalton Transactions. --INVALID-LINK--
-
Takaya, H., et al. (1990). (R)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 68, 1. --INVALID-LINK--
-
ResearchGate. (n.d.). The main pathways of catalyst deactivation... --INVALID-LINK--
-
Cai, D., et al. (2004). (R)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 81, 1. --INVALID-LINK--
-
Jacques, J., & Fouquey, C. (1988). (S)-(+)- AND (R)-(−)-1,1'-BI-2-NAPHTHOL-3,3'-DIPHOSPHORIC ACID. Organic Syntheses, 67, 1. --INVALID-LINK--
-
Martínez, C., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 144(47), 21437–21442. --INVALID-LINK--
-
Martínez, C., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C-H Activation/Cycloaddition Reactions. Journal of the American Chemical Society, 144(47), 21437–21442. --INVALID-LINK--
-
da Silva, E. M., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. --INVALID-LINK--
-
da Silva, E. M., et al. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. ResearchGate. --INVALID-LINK--
-
Sforazzini, G., et al. (2025). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. The Journal of Organic Chemistry. --INVALID-LINK--
-
Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews. --INVALID-LINK--
-
Buchwald, S. L., & Hartwig, J. F. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5364–5375. --INVALID-LINK--
-
Cai, D., et al. (2004). (R)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 81, 1. --INVALID-LINK--
-
Faraone, F., et al. (2025). Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands. Tetrahedron: Asymmetry. --INVALID-LINK--
-
Yao, C., et al. (2020). Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes. Organic & Biomolecular Chemistry, 18(48), 9712–9725. --INVALID-LINK--
-
Carvalho, R. R., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. --INVALID-LINK--
-
Özhava, D., et al. (2013). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry, 52(10), 5706–5714. --INVALID-LINK--
-
Carvalho, R. R., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. --INVALID-LINK--
-
Schröder, D., & Schwarz, H. (1995). Ligand and substrate effects in gas-phase reactions of NiX(+)/RH couples (X=F, Cl, Br, I; R=CH3, C2H5, nC3H7, nC4H9). Helvetica Chimica Acta, 78(1), 123–134. --INVALID-LINK--
-
Martínez-Guerrero, L. J., et al. (2016). Lack of Influence of Substrate on Ligand Interaction with the Human Multidrug and Toxin Extruder, MATE1. Molecular Pharmacology, 90(3), 264–274. --INVALID-LINK--
-
BenchChem. (2025). (R)-Binaphthylisopropylphosphite: A Comparative Guide to a Versatile BINOL-Derived Ligand in Asymmetric Catalysis. --INVALID-LINK--
-
Kitagawa, O., et al. (2011). Axially Chiral Binaphthyl Surrogates with an Inner N−H−N Hydrogen Bond. Organic Letters, 13(23), 6140–6143. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) Catalysts
Welcome to the technical support center for 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing asymmetric reactions using this unique class of catalysts. While structurally similar to the extensively studied 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) framework, the additional hydroxyl groups in THB introduce distinct electronic and steric properties, offering new opportunities in catalysis but also presenting unique challenges.[1]
This document provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to resolve issues and unlock the full potential of your catalytic system.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the use of THB and related binaphthyl catalysts. Each issue is followed by a diagnostic approach and actionable solutions.
Q1: My reaction suffers from low conversion or fails to proceed. What are the primary causes?
A1: Low or no conversion is typically traced back to an inactive catalytic system or suboptimal reaction conditions. The primary suspects are catalyst deactivation, insufficient thermal energy, or an inappropriate reaction environment.
-
Catalyst Inactivity: The hydroxyl groups on the THB backbone are sensitive to air and moisture. Contamination can lead to catalyst deactivation.[2] It is crucial to handle the catalyst under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2]
-
Insufficient Temperature: While many asymmetric reactions are run at low temperatures to maximize enantioselectivity, the activation energy barrier for your specific transformation may not be overcome. If the reaction is clean but slow, a careful, stepwise increase in temperature may be necessary.
-
Poor Solvent Choice: The solvent plays a critical role in catalysis by influencing catalyst solubility, substrate presentation, and the stability of the transition state.[3][4] A solvent that cannot effectively dissolve the catalyst or reactants will halt the reaction.
-
Incorrect Catalyst Loading: While a higher catalyst loading can increase the reaction rate, an insufficient amount will naturally lead to low conversion in a reasonable timeframe. Start with a standard loading (e.g., 1-5 mol%) and optimize from there.
Below is a workflow to diagnose and address low conversion issues.
Q2: The enantioselectivity (ee) of my product is poor. How can I improve it?
A2: Poor enantioselectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction. This is often a delicate balance between reaction rate and chiral induction.
-
Elevated Temperature: Higher temperatures can increase reaction rates but often decrease selectivity by allowing competing reaction pathways with lower activation energy barriers.[2] If your reaction proceeds at room temperature or above, cooling it down (e.g., to 0 °C, -20 °C, or even -78 °C) is the first parameter to investigate.
-
Solvent Effects: The solvent can dramatically influence the conformation of the catalyst and the transition state assembly.[5][6] A change in solvent polarity or coordinating ability can significantly impact enantioselectivity. A thorough solvent screen is highly recommended.[2]
-
Presence of Impurities: Water or other protic impurities can interfere with the catalyst's active sites, leading to a non-selective background reaction.[2] Ensure all reagents are of high purity and solvents are rigorously dried.[2]
-
Catalyst Structure: If extensive optimization fails, consider that the THB scaffold may not be optimal for your specific substrate. Derivatives of BINOL, such as H₈-BINOL, can sometimes offer greater stability and different reactivity profiles that may be beneficial.[2]
Q3: My results are inconsistent between experiments. What factors should I standardize?
A3: Inconsistent results are a common frustration and almost always point to subtle variations in experimental setup and execution. Achieving high reproducibility requires meticulous standardization.
-
Reagent and Solvent Quality: Use reagents from the same batch and ensure solvents are freshly dried and dispensed from a system like an alumina column or freshly distilled.[7] The purity of the BINOL precursor, any metal salts, and the substrate can all affect the outcome.[2]
-
Catalyst Preparation: If you are forming the active catalyst in situ, this step can be highly sensitive to procedure.[2] Pre-forming the catalyst before adding the substrate can sometimes improve reproducibility.[2]
-
Inert Atmosphere Technique: Minor exposure to air or moisture can lead to variable catalyst activity.[2] Ensure your Schlenk line technique is robust or use a glovebox for all manipulations.[2]
-
Strict Parameter Control: Maintain consistent reaction times, temperatures (using a cryostat is more reliable than an ice bath), and stirring rates.
Optimization FAQs
This section delves deeper into specific optimization parameters to provide a more comprehensive understanding of the system.
Q4: How do I select the optimal solvent for my THB-catalyzed reaction?
A4: Solvent selection is a critical, multi-faceted decision.[3] There is no single "best" solvent; the optimal choice depends on the specific reaction and substrate. A systematic screening approach is the most effective strategy.
Causality: The solvent interacts with the catalyst, substrate, and transition state.[3] Non-polar solvents like toluene often provide high enantioselectivity in BINOL-type catalysis.[2] Halogenated solvents like dichloromethane (DCM) are also common. Ethereal solvents like THF or diethyl ether can sometimes coordinate to metal centers (if used), altering reactivity. The key is to test a range of anhydrous solvents with varying polarities and coordinating abilities.[2]
| Solvent | Dielectric Constant (Polarity) | Coordinating Ability | Typical Application Notes |
| Toluene | 2.4 (Low) | Non-coordinating | Often a good starting point for high enantioselectivity.[2] |
| Dichloromethane (DCM) | 9.1 (Medium) | Weakly coordinating | Good for solubility, widely used. |
| Tetrahydrofuran (THF) | 7.5 (Medium) | Coordinating | Can influence reactions involving Lewis acidic metals. |
| Diethyl Ether | 4.3 (Low) | Coordinating | Similar to THF but less polar. |
| Hexane | 1.9 (Very Low) | Non-coordinating | Used when very low polarity is desired. |
| Acetonitrile | 37.5 (High) | Coordinating | High polarity can sometimes be detrimental to selectivity. |
Table 1: Solvent Screening Guide. Properties are approximate and for guidance only.
Q5: What are the substrate limitations for THB catalysts and how can I address them?
A5: The success of a catalytic reaction is highly dependent on the "match" between the catalyst and the substrate. Both steric and electronic factors of the substrate can limit reactivity and selectivity.[8][9]
-
Electronic Effects: The electronic nature of the substrate is critical. For example, in a reaction involving a ketone, an electron-withdrawing group might increase its reactivity but alter the way it interacts with the catalyst.
-
Addressing Limitations: If you suspect a substrate limitation, consider modifying the catalyst. While derivatizing THB itself is complex, you can explore other commercially available BINOL-derived ligands with different steric or electronic properties at the 3,3' or 6,6' positions.[10][11] This allows you to tune the catalyst's chiral pocket to better accommodate your substrate.
The optimization process is an iterative cycle of testing and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Influence of solvent structure and hydrogen bonding on catalysis at solid–liquid interfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Single solvent molecules can affect the dynamics of substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Temperature Dependence of Hydride Kinetic Isotope Effects: Correlation to the Donor-Acceptor Distances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Substrate scope driven optimization of an encapsulated hydroformylation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
Welcome to the technical support guide for 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB). As a Senior Application Scientist, I understand that realizing the full potential of unique molecules like THB requires navigating their specific physicochemical properties. One of the most common hurdles researchers face is its limited solubility in many standard reaction media.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the solubility issues you may encounter during your experiments. We will explore the root causes of these challenges and provide a suite of field-proven strategies and detailed protocols to help you achieve homogeneous reaction conditions and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (THB) not dissolving in common organic solvents?
Answer: The poor solubility of THB is a direct consequence of its molecular structure. The molecule possesses four hydroxyl (-OH) groups, which are capable of forming strong intermolecular and intramolecular hydrogen bonds. These powerful attractive forces hold the THB molecules together in a stable, crystalline lattice. A significant amount of energy is required to overcome this lattice energy and solvate the individual molecules.
Consequently, THB exhibits low solubility in nonpolar or moderately polar solvents that cannot effectively compete with these strong hydrogen-bonding interactions.
Table 1: Qualitative Solubility Profile of THB in Common Laboratory Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the hydroxyl groups and disrupt the crystal lattice.[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While capable of hydrogen bonding, these solvents must compete with the strong self-association of THB. Solubility often requires heating. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Sparingly Soluble to Insoluble | These solvents are weaker hydrogen bond acceptors and have lower polarity, making them poor solvents for highly polar, polyhydroxylated compounds.[3][4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble | Low polarity and inability to participate in significant hydrogen bonding. |
| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble | Nonpolar nature makes them incapable of overcoming the strong intermolecular forces of THB.[3] |
| Aqueous | Water (neutral pH) | Insoluble | The large, nonpolar binaphthyl backbone dominates the molecule's properties despite the four hydroxyl groups. |
Q2: I'm starting a new reaction. What is a logical workflow for selecting a suitable solvent system for THB?
Answer: A systematic approach is crucial to efficiently identify an effective solvent system without resorting to trial and error. The primary goal is to find the least polar and least reactive solvent that provides sufficient solubility at your desired reaction temperature.
Below is a recommended workflow to guide your solvent screening process.
Caption: A workflow for selecting an appropriate solvent system for THB.
Q3: Highly polar aprotic solvents like DMSO interfere with my reagents. What are my alternative strategies for achieving solubility in less polar media?
Answer: This is a common and critical challenge. When solvents like DMSO or DMF are not viable, you must modify either the solvent system or the THB molecule itself. Here are three powerful strategies.
The principle of co-solvency involves blending a "good" solvent (in which THB is soluble) with a "poor" but reaction-compatible solvent.[5][6] The goal is to create a mixture with a polarity profile that is high enough to dissolve the THB but low enough to be compatible with your reagents. The presence of a water-miscible co-solvent can increase the solubility of a poorly soluble drug.[5] You only need a small fraction of the "good" solvent to achieve a significant solubility enhancement.
Experimental Protocol: Screening for an Effective Co-Solvent System
-
Primary Solvent Selection: Choose your desired primary (bulk) solvent based on reaction compatibility (e.g., Toluene, THF, Dichloromethane).
-
Co-Solvent Selection: Choose a high-polarity solvent in which THB has some solubility (e.g., Methanol, Ethanol, Isopropanol, or a minimal amount of DMSO if permissible).
-
Solubility Test:
-
Place a known amount of THB (e.g., 10 mg) in a vial.
-
Add the primary solvent (e.g., 1 mL). The solid will likely remain undissolved.
-
Add the co-solvent dropwise while stirring or warming gently.
-
Observe the minimum volume of co-solvent required to achieve complete dissolution.
-
-
Optimization: Aim for the lowest possible percentage of the co-solvent (ideally <10% v/v) to minimize its impact on the reaction.
This strategy involves temporarily masking the polar hydroxyl groups with protecting groups to create a far less polar, more "grease-like" derivative that is readily soluble in a wide range of organic solvents.[7] After the reaction, the protecting groups can be removed to regenerate the hydroxyls.
Common Protecting Groups for Phenols:
-
Methyl Ethers: Formed using reagents like dimethyl sulfate or methyl iodide. Very stable.
-
Benzyl Ethers: Formed using benzyl bromide. Removable by hydrogenolysis.
-
Silyl Ethers (e.g., TBDMS): Formed using silyl chlorides (e.g., TBDMSCl). Easily removed with fluoride sources.
Conceptual Protocol: Silyl Ether Protection of THB
-
Dissolution: Suspend THB in a suitable solvent (e.g., DMF or THF).
-
Base Addition: Add a non-nucleophilic base, such as imidazole or triethylamine.
-
Silylating Agent: Add a slight excess of the silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) for each hydroxyl group.
-
Reaction: Stir at room temperature until TLC or LC-MS analysis confirms the full conversion to the tetra-silylated product.
-
Workup & Isolation: Perform an aqueous workup to remove the base and salts. The protected THB derivative can now be easily extracted into common organic solvents like ethyl acetate or hexanes.
-
Subsequent Reaction: Use the highly soluble protected THB in your desired reaction.
-
Deprotection: After the reaction, remove the silyl groups using a reagent like tetrabutylammonium fluoride (TBAF) in THF.
PTC is an elegant solution for reactions involving a deprotonated THB (a phenoxide) and an organic-soluble reagent. This technique avoids the need to find a single solvent for all components.[8][9] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the water-soluble phenoxide anion into the organic phase where it can react.[10][11][12]
How it Works:
-
THB is dissolved in an aqueous base (like NaOH), forming the tetra-anion.
-
The reagent is dissolved in a water-immiscible organic solvent (like toluene or DCM).
-
A catalytic amount of a phase-transfer agent (e.g., tetrabutylammonium bromide, TBAB) is added.
-
The lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it across the phase boundary into the organic layer.
-
The highly reactive, "naked" phenoxide reacts with the organic substrate.
Caption: Mechanism of Phase-Transfer Catalysis for reacting THB.
Q4: Are there advanced or non-classical methods to improve solubility?
Answer: Yes, for particularly challenging systems, several modern techniques can be employed.
-
Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and are considered "designer solvents."[13][14][15] Their properties can be tuned by changing the cation-anion pair.[16] Many ILs, particularly those based on imidazolium cations, have an exceptional ability to dissolve polyhydroxylated compounds by forming strong hydrogen bonds and other interactions.[17]
-
Sonication: The use of ultrasound can significantly accelerate the dissolution of sparingly soluble solids.[18][19] The physical phenomenon responsible is acoustic cavitation—the formation and collapse of microscopic bubbles—which generates intense local heating and pressure, as well as microjets that break apart solid agglomerates and enhance mass transfer at the solid-liquid interface.[20]
-
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) can be used as a reaction solvent.[21] While neat scCO₂ is nonpolar, its solvating power can be dramatically increased by adding a small amount of a polar co-solvent like methanol or ethanol, allowing it to dissolve more polar compounds.[22]
Q5: How can I run a reaction with THB in a purely aqueous system?
Answer: To dissolve THB in water, you must leverage its acidic phenolic protons. By adding a base, you can deprotonate the hydroxyl groups to form the corresponding water-soluble tetra-phenoxide salt.
Protocol: Preparing an Aqueous Solution of THB
-
Suspension: Add the required mass of THB to the desired volume of deionized water. It will not dissolve.
-
Basification: While stirring, slowly add an aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide) or a suitable carbonate base (e.g., Potassium Carbonate) dropwise.
-
Dissolution: Continue adding the base and monitor the mixture. As the pH increases, the THB will deprotonate and begin to dissolve. Complete dissolution indicates the formation of the phenoxide salt.
-
pH Adjustment: Be mindful that the final pH of your solution will be basic. Ensure this is compatible with your subsequent reaction steps. If needed, you may need to use a buffered system.
This approach is ideal for reactions like Williamson ether synthesis (using a water-soluble alkylating agent) or other nucleophilic additions where the phenoxide is the active species.
Summary of Strategies
| Method | Principle | Advantages | Disadvantages |
| Co-Solvents | Blending solvents to fine-tune polarity. | Simple, versatile, avoids chemical modification. | May still require some undesirable high-polarity solvent. |
| Derivatization | Masking polar groups to increase lipophilicity. | Dramatically improves solubility in nonpolar solvents; allows for a wide range of reaction conditions. | Requires two additional chemical steps (protection/deprotection), increasing overall synthesis time. |
| Phase-Transfer Catalysis | A catalyst shuttles the reactant between aqueous and organic phases. | Excellent for biphasic reactions; avoids the need for a single mutual solvent; uses mild conditions. | Limited to reactions where the deprotonated form of THB is the active nucleophile; catalyst removal may be necessary.[9] |
| Ionic Liquids | Using tunable, low-volatility molten salts as solvents. | High solvating power for polar molecules; can be "designed" for specific tasks.[15] | Can be expensive; viscosity and product separation can be challenging. |
| Sonication | Using ultrasonic energy to break up solid particles and enhance mass transfer. | A non-chemical, physical method; can accelerate dissolution rates significantly.[20][23] | Requires specialized equipment (ultrasonic bath or probe); may not increase equilibrium solubility. |
| pH Adjustment | Deprotonating acidic protons to form a water-soluble salt. | Simple and effective for aqueous reactions. | Limited to aqueous systems; requires basic conditions which may not be compatible with all substrates. |
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. csustan.edu [csustan.edu]
- 5. wjbphs.com [wjbphs.com]
- 6. longdom.org [longdom.org]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
- 9. biomedres.us [biomedres.us]
- 10. youtube.com [youtube.com]
- 11. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 12. youtube.com [youtube.com]
- 13. Catalytic role of ionic liquids for dissolution and degradation of biomacromolecules :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Recent Applications of Ionic Liquids in Separation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 21. books.rsc.org [books.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
addressing racemization issues in asymmetric synthesis with binaphthyl ligands
Technical Support Center: Asymmetric Synthesis with Binaphthyl Ligands
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a dedicated resource for addressing challenges related to racemization when using binaphthyl-based ligands in asymmetric synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research and development.
Part 1: Frequently Asked Questions (FAQs) on Binaphthyl Ligand Racemization
This section addresses the fundamental questions researchers frequently encounter regarding the stability and use of atropisomeric binaphthyl ligands.
Q1: What is atropisomeric racemization and why is it a concern for binaphthyl ligands like BINAP?
A: Atropisomers are stereoisomers that result from hindered rotation around a single bond. In ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), the bulky groups on the two naphthalene rings restrict free rotation around the C1-C1' bond. This creates two stable, non-superimposable, mirror-image conformations (R and S enantiomers), which are the source of chirality for asymmetric induction.
Racemization is the process where one enantiomer converts into its mirror image, ultimately leading to a 1:1 mixture (a racemate) with no net chirality. For binaphthyl ligands, this occurs when enough energy (e.g., heat) is supplied to overcome the rotational energy barrier, allowing the naphthalene rings to rotate relative to each other. This is a critical issue because the enantiomeric purity of the ligand directly dictates the enantiomeric excess (ee) of the reaction product. Loss of ligand chirality leads to a loss of stereocontrol in the catalytic reaction.
Q2: What is the primary factor that causes these ligands to racemize?
A: The primary and most critical factor is temperature . The C-C single bond connecting the two naphthyl rings has a specific energy barrier to rotation. When the reaction or storage temperature is high enough to provide sufficient thermal energy to overcome this barrier, rotation can occur, leading to racemization. For unsubstituted BINAP, significant racemization can begin to occur at temperatures above 100 °C.
Q3: Can other reaction components, like the metal precursor or solvent, induce racemization?
A: While temperature is the main driver, other factors can play a role.
-
Metal Coordination: In some cases, coordination to a metal center can slightly alter the conformation and electronic properties of the biaryl axis, potentially lowering the rotational barrier. However, for robust ligands like BINAP, this is generally not the primary cause of racemization under typical catalytic conditions.
-
Solvent: The choice of solvent can influence the stability of the ground and transition states for rotation. While less impactful than temperature, highly polar or coordinating solvents might have a minor effect on the racemization kinetics.
-
Acids/Bases: Strong acidic or basic conditions can potentially interact with the ligand or catalyst complex in a way that facilitates conformational changes, though this is highly system-dependent.
Q4: How do structural modifications to the binaphthyl backbone affect its stability against racemization?
A: Structural modifications are the key to preventing racemization. Introducing bulky substituents at the 3 and 3' positions of the binaphthyl core dramatically increases the steric hindrance to rotation. This raises the energy barrier, making the ligand more resistant to thermal racemization. For example, ligands like SYNPHOS, which has dimethyl substituents at these positions, exhibit significantly higher thermal stability compared to BINAP.
Part 2: Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section provides a systematic approach to identifying and resolving common problems related to loss of enantioselectivity in your reactions.
Problem: My reaction shows low or inconsistent enantiomeric excess (ee).
This is the most common symptom of a racemization issue. The diagnostic process involves methodically checking the ligand's integrity before and during the reaction.
Caption: Troubleshooting workflow for low enantiomeric excess.
Before troubleshooting the reaction, you must confirm the chiral integrity of the ligand you are using. Ligands can racemize during prolonged or improper storage.
Protocol: Chiral HPLC Analysis of Binaphthyl Ligand
-
Sample Preparation: Accurately weigh ~1 mg of the binaphthyl ligand and dissolve it in 1 mL of an appropriate solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Column Selection: Use a chiral stationary phase column known to resolve binaphthyl atropisomers. Columns like Chiralcel OD-H or Chiralpak AD-H are common choices.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Instrumentation:
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength where the ligand has strong absorbance (e.g., 254 nm).
-
Column Temperature: Ambient.
-
-
Analysis: Inject the sample. The two enantiomers (R and S) should appear as distinct peaks. Calculate the enantiomeric excess using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Interpretation:
-
ee > 99%: Your ligand is of high quality. The problem likely lies within your reaction conditions.
-
ee < 99%: Your ligand has racemized during storage or was of poor quality initially. The solution is to re-purify the ligand or acquire a new, verified batch.
If the starting ligand is pure, racemization is likely occurring during the catalytic reaction itself.
-
Primary Suspect: Reaction Temperature: Compare your reaction temperature to the known thermal stability of your ligand. Many standard binaphthyl ligands are not stable at temperatures exceeding 80-100 °C for extended periods.
-
Solution:
-
Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Select a More Robust Ligand: If high temperatures are necessary for your reaction's kinetics, you must switch to a ligand designed for thermal stability.
-
The table below summarizes the relative thermal stability of common binaphthyl-type ligands based on their rotational energy barriers, which are influenced by the steric bulk of substituents at the 3,3' and 6,6' positions.
| Ligand Name | Substituents (at 3,3' or 6,6' positions) | Rotational Barrier (kcal/mol) | Max Recommended Temp. (°C) |
| BINAP | None | ~22-24 | ~100 °C |
| Tol-BINAP | Methyl (at 4,4' on P-Aryl) | ~22-24 | ~100 °C |
| SYNPHOS | Dimethyl (at 3,3') | > 30 | > 150 °C |
| DTBM-SEGPHOS | Di-tert-butylmethyl (on P-Aryl) | ~25 | ~110 °C |
Note: These values are approximate and can be influenced by the specific metal center and solvent system. Data synthesized from general knowledge and sources discussing ligand design.
Part 3: Best Practices for Preventing Racemization
Proactive measures are the most effective way to ensure reliable results in asymmetric synthesis.
-
Match the Ligand to the Condition: For high-temperature reactions (>100 °C), do not use unsubstituted BINAP. Proactively select a sterically hindered analogue like SYNPHOS or another ligand with bulky groups flanking the biaryl axis.
-
Proper Storage: Store all atropisomeric ligands in a cool, dark place, preferably in a refrigerator or freezer under an inert atmosphere (argon or nitrogen). This minimizes thermal degradation and oxidation over time.
-
Temperature Control: Always use the lowest temperature that allows for a reasonable reaction rate. Monitor the internal reaction temperature carefully, as exotherms can cause unexpected heating.
-
Solvent Choice: While a secondary effect, use non-coordinating, less polar solvents where possible unless the catalytic cycle explicitly requires a polar medium.
-
Avoid Harsh Conditions: During product workup and purification, avoid unnecessarily high temperatures. For example, when removing solvent via rotary evaporation, use a moderate water bath temperature. For chromatography, do not heat the column unless absolutely necessary.
Caption: Decision diagram for temperature-appropriate ligand selection.
Technical Support Center: Enhancing the Stability of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) Metal Complexes
Welcome to the technical support center dedicated to the synthesis and stabilization of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) metal complexes. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile yet often sensitive compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the stability and performance of your THB metal complexes.
Introduction to THB Metal Complexes and Stability Challenges
This compound (THB) is a remarkable chiral ligand that forms complexes with a wide range of metal ions. These complexes have shown significant promise in various applications, including asymmetric catalysis and the development of novel therapeutic agents. The multiple hydroxyl groups of THB allow for strong chelation to metal centers, but this reactivity also presents challenges. Researchers often encounter issues with complex stability, leading to decomposition, low yields, and inconsistent results.
The stability of a metal complex is influenced by a delicate interplay of factors including the nature of the metal ion and the ligand, the solvent system, pH, and temperature.[1][2] This guide will provide you with the knowledge and practical strategies to navigate these challenges and successfully synthesize and stabilize your THB metal complexes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My THB metal complex precipitates out of solution during the reaction or workup. What could be the cause and how can I fix it?
Answer:
Precipitation of your THB metal complex can be due to several factors, primarily related to solubility and complex stability.
-
Causality:
-
Poor Solvent Choice: The solvent may not be suitable for both the starting materials and the final complex. The polarity of the solvent plays a critical role in the solubility of coordination complexes.[1]
-
Incorrect pH: The pH of the reaction mixture can significantly affect the charge of the ligand and the metal ion, influencing the overall solubility and stability of the complex.[3]
-
Aggregation: The formed complex may be prone to aggregation and precipitation, especially at high concentrations.
-
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. For many metal complex syntheses, polar aprotic solvents like dioxane or THF are effective.[4] Consider using a co-solvent system to fine-tune the solubility.
-
pH Adjustment: Carefully control the pH of the reaction mixture. The addition of a non-coordinating base or buffer can help maintain the desired pH and prevent precipitation. A pH range of 4-10 is often suitable for maintaining the stability of many metal chelates.[3]
-
Temperature Control: Some complexes have temperature-dependent solubility. Try running the reaction at a different temperature.
-
Concentration Adjustment: Perform the reaction at a lower concentration to prevent aggregation-induced precipitation.
-
Question 2: I am observing a low yield of my desired THB metal complex, and I suspect it is decomposing during the reaction. How can I improve the yield?
Answer:
Low yields are often a sign of complex decomposition. This can be triggered by heat, air, moisture, or reactive impurities.
-
Causality:
-
Thermal Instability: Many metal complexes are sensitive to heat and can decompose at elevated temperatures.[4]
-
Air and Moisture Sensitivity: The metal center or the ligand can be susceptible to oxidation or hydrolysis. Handling air- and moisture-sensitive compounds requires specialized techniques.[5]
-
Presence of Impurities: Impurities in solvents or reagents, such as peroxides in ethereal solvents, can deactivate the catalyst or degrade the complex.[4]
-
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Run the reaction at a lower temperature to minimize thermal decomposition.[4]
-
Use Inert Atmosphere Techniques: If your complex is air- or moisture-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]
-
Purify Solvents and Reagents: Ensure all solvents are rigorously dried and degassed. Use high-purity reagents to avoid side reactions.
-
Ligand Modification: Consider modifying the THB ligand to enhance the stability of the complex. The introduction of bulky substituents at the 6,6'-positions of the binaphthyl core can sterically protect the metal center from decomposition pathways.
-
Question 3: The enantioselectivity of my catalytic reaction using a chiral THB metal complex is lower than expected. What could be the issue?
Answer:
Low enantioselectivity in a catalytic reaction can stem from issues with the catalyst's purity, stability, or the reaction conditions.
-
Causality:
-
Catalyst Racemization or Decomposition: The chiral catalyst may be racemizing or decomposing under the reaction conditions into a non-chiral, active species.[4]
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly influence the enantioselectivity of a reaction.[4]
-
Presence of Achiral Catalytic Species: Impurities or side reactions may be generating an achiral catalyst that competes with your desired chiral complex.
-
-
Troubleshooting Steps:
-
Verify Catalyst Integrity: Before use, confirm the enantiomeric purity and structural integrity of your THB metal complex using appropriate analytical techniques (e.g., chiral HPLC, NMR).
-
Optimize Reaction Temperature: Generally, lower reaction temperatures lead to higher enantioselectivity.[4]
-
Solvent Screening: The solvent can affect the conformation of the catalyst-substrate complex. Screen a variety of solvents to find the optimal one for your reaction.[4]
-
Use of Additives: Sometimes, the addition of a co-catalyst or an additive can enhance the enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my THB metal complex?
A1: Most THB metal complexes, especially those with open coordination sites or in a lower oxidation state, should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place, such as a glovebox or a desiccator.[4]
Q2: How can I confirm the coordination of the THB ligand to the metal center?
A2: You can use a combination of spectroscopic techniques. In the ¹H NMR spectrum, you should observe a shift in the signals of the hydroxyl protons of the THB ligand upon coordination. In the IR spectrum, changes in the O-H stretching frequency can also indicate coordination. For crystalline complexes, single-crystal X-ray diffraction provides definitive structural confirmation.
Q3: Can I use any metal salt for the synthesis of THB complexes?
A3: The choice of the metal salt is crucial. The counter-ion of the metal salt can influence the reaction. It is often preferable to use metal salts with weakly coordinating anions (e.g., triflate, perchlorate) to facilitate the coordination of the THB ligand.
Q4: How does the chelate effect contribute to the stability of THB metal complexes?
A4: The THB ligand is a multidentate ligand, meaning it can bind to the metal center through multiple hydroxyl groups. This formation of a chelate ring significantly increases the thermodynamic stability of the complex compared to complexes formed with monodentate ligands.[2]
Experimental Protocols
Protocol for the Synthesis of a Generic THB Metal Complex
This protocol provides a general procedure for the synthesis of a THB metal complex. Note: This is a generalized protocol and may require optimization for your specific metal and desired complex. All operations should be performed under an inert atmosphere using Schlenk techniques if the reactants or products are air-sensitive.[5]
Materials:
-
This compound (THB)
-
Metal salt (e.g., metal(II) chloride, metal(II) acetate)
-
Anhydrous, degassed solvent (e.g., THF, dioxane, or acetonitrile)[4]
-
Anhydrous base (e.g., triethylamine, sodium hydride) - use with caution
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve THB in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the metal salt in the same solvent.
-
To the THB solution, slowly add the required equivalents of a base (if necessary to deprotonate the hydroxyl groups) and stir for 30 minutes at room temperature.
-
Slowly add the metal salt solution to the THB solution dropwise with vigorous stirring.
-
Heat the reaction mixture to the desired temperature and stir for the required time (monitor by TLC or another appropriate method).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration under inert atmosphere, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product is soluble, the solvent can be removed under reduced pressure. The resulting solid can then be purified by recrystallization or column chromatography.
Protocol for Ligand Modification: Introducing Bulky Substituents
Introducing bulky substituents at the 6 and 6' positions of the THB ligand can sterically shield the metal center, thereby enhancing the stability of the complex.
Step 1: Bromination of THB
-
Dissolve THB in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and purify the 6,6'-dibromo-THB by column chromatography or recrystallization.
Step 2: Suzuki Coupling to Introduce Bulky Groups
-
In a Schlenk flask, combine 6,6'-dibromo-THB, a boronic acid with the desired bulky group (e.g., 3,5-di-tert-butylphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, perform an aqueous workup, and purify the modified ligand by column chromatography.
The resulting sterically hindered THB ligand can then be used in the synthesis of metal complexes following the protocol in section 4.1.
Data Presentation
Table 1: Influence of Solvent on Complex Stability (Illustrative)
| Solvent | Dielectric Constant | Donor Number | Relative Stability of a Hypothetical THB-Metal Complex |
| Dioxane | 2.2 | 14.8 | High |
| Tetrahydrofuran (THF) | 7.6 | 20.0 | Moderate-High |
| Acetonitrile | 37.5 | 14.1 | Moderate |
| Dimethylformamide (DMF) | 36.7 | 26.6 | Low-Moderate |
This table provides a qualitative illustration of how solvent properties can influence complex stability. The optimal solvent must be determined experimentally.
Visualization of Key Concepts
Caption: Factors influencing the stability of THB metal complexes.
Caption: A systematic workflow for troubleshooting THB metal complex synthesis.
References
strategies to reduce catalyst loading in reactions with tetrahydroxy binaphthyls
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you reduce catalyst loading in reactions utilizing tetrahydroxy binaphthyl ligands. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - Common Issues and Solutions
Researchers often encounter challenges when aiming for low catalyst loadings in asymmetric synthesis. This section addresses common problems in a question-and-answer format, providing actionable solutions and the rationale behind them.
Question 1: My reaction with a tetrahydroxy binaphthyl ligand is showing low conversion, forcing me to use high catalyst loading. What are the likely causes and how can I address this?
Answer:
Low conversion is a frequent hurdle when trying to minimize catalyst usage. Several factors could be at play, often related to the inherent properties of polyhydroxylated ligands like tetrahydroxy binaphthyls.
-
Catalyst Inhibition by Hydroxyl Groups: The free hydroxyl groups on your binaphthyl ligand can act as coordinating sites for the metal center. This can lead to the formation of inactive or less active catalyst species, effectively "poisoning" your catalyst. The Lewis basicity of the hydroxyl groups can compete with the desired coordination of your substrate.
-
Catalyst Deactivation: Polyhydroxylated compounds can sometimes promote catalyst deactivation pathways. For instance, they might facilitate the formation of bridged metal complexes that are catalytically inactive or lead to catalyst aggregation and precipitation.[1][2][3]
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, and concentration may not be ideal for achieving high turnover numbers with your specific catalyst system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Solutions and Scientific Rationale:
-
Ligand Modification (Protecting Groups): A straightforward approach to mitigate hydroxyl group interference is to temporarily protect them.
-
Action: Protect the hydroxyl groups with a suitable protecting group (e.g., silyl ethers, methyl ethers). This prevents unwanted coordination with the metal center, allowing for the desired catalytic cycle to proceed uninhibited.
-
Causality: By blocking the hydroxyl groups, you ensure that the metal's coordination sphere is primarily occupied by the substrate and the catalytically relevant parts of the ligand, thus preserving the catalyst's activity.[4][5]
-
-
Solvent Screening: The solvent can play a crucial role in modulating catalyst activity and stability.
-
Action: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often a good starting point to minimize competition for the metal center.
-
Causality: A solvent that effectively solvates the transition state without strongly coordinating to the catalyst can lead to a significant rate enhancement, allowing for lower catalyst loadings.[6][7]
-
-
Temperature Optimization: Temperature can have a profound effect on both reaction rate and catalyst stability.
-
Action: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[7][8]
-
Causality: Finding the optimal temperature is a balance between achieving a sufficient reaction rate and maintaining the catalyst's integrity over the course of the reaction.
-
Question 2: I've managed to lower the catalyst loading, but now the enantioselectivity of my reaction is poor. What is the cause and how can I improve it?
Answer:
A decrease in enantioselectivity at lower catalyst loadings often points to the emergence of a non-selective background reaction or changes in the active catalyst structure.
-
Background Reaction: At very low catalyst concentrations, the uncatalyzed or a competing racemic pathway may become significant, leading to a lower overall enantiomeric excess (ee).
-
Catalyst Aggregation: At different concentrations, the catalyst may exist in various aggregation states, some of which may be less enantioselective.
-
Ligand-Metal Ratio: An inappropriate ligand-to-metal ratio can lead to the formation of multiple catalytic species with varying selectivities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantioselectivity.
Solutions and Scientific Rationale:
-
Kinetic Analysis: Understanding the reaction kinetics is crucial.
-
Action: Perform a kinetic study to determine the reaction order with respect to the catalyst. This can help elucidate if a background reaction is significant.
-
Causality: If the reaction rate does not proportionally decrease with catalyst loading, it suggests a competing non-catalytic pathway is at play.
-
-
Ligand-to-Metal Ratio Optimization: The stoichiometry between the ligand and the metal precursor is critical for forming a single, highly enantioselective catalytic species.
-
Action: Screen a range of ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.2:1).
-
Causality: An excess of ligand can sometimes be beneficial in preventing the formation of less selective, ligand-deficient catalyst species.
-
-
Use of Additives: Additives can have a profound impact on the catalytic system.
-
Action: Introduce additives such as Lewis acids or bases, or salts. These can act as co-catalysts, activators, or help to stabilize the active catalyst.
-
Causality: Additives can modify the electronic properties of the catalyst, influence the aggregation state, or participate in the catalytic cycle to enhance enantioselectivity.
-
Part 2: FAQs - Strategies for Catalyst Loading Reduction
This section provides answers to frequently asked questions about advanced strategies to minimize catalyst usage.
FAQ 1: What is High-Throughput Screening and how can it help me reduce catalyst loading?
Answer:
High-Throughput Screening (HTS) is a powerful methodology that allows for the rapid and parallel execution of a large number of experiments.[9] In the context of catalyst optimization, HTS enables the systematic and efficient screening of a wide array of reaction parameters.
-
How it works: By using automated liquid handling and analysis systems, you can simultaneously test numerous combinations of catalysts, ligands, solvents, temperatures, and substrate-to-catalyst ratios.
-
Benefits for reducing catalyst loading:
-
Comprehensive Optimization: HTS allows you to explore a much larger experimental space than traditional one-variable-at-a-time approaches, increasing the likelihood of identifying conditions that are optimal for low catalyst loading.
-
Time and Resource Efficiency: You can quickly identify promising leads for low-loading conditions, saving valuable time and expensive reagents.
-
Data-Rich Insights: HTS generates large datasets that can be used to build predictive models for catalyst performance, aiding in the rational design of more efficient catalytic systems.[10]
-
Experimental Protocol: High-Throughput Screening for Catalyst Loading Optimization
-
Plate Preparation: In an inert atmosphere, prepare a 96-well plate. Each well will represent a unique set of reaction conditions.
-
Stock Solutions: Prepare stock solutions of your substrate, tetrahydroxy binaphthyl ligand, metal precursor, and any additives in a suitable solvent.
-
Automated Dispensing: Use an automated liquid handler to dispense varying amounts of the catalyst components (ligand and metal) into the wells to achieve a range of catalyst loadings (e.g., 0.1 mol% to 5 mol%).
-
Substrate Addition: Dispense a constant amount of the substrate into each well.
-
Reaction Initiation: Initiate the reactions by adding the second reactant and/or bringing the plate to the desired temperature.
-
Quenching and Analysis: After a set time, quench the reactions simultaneously. Analyze the conversion and enantioselectivity for each well using high-throughput techniques like LC-MS or chiral SFC.
FAQ 2: How can I implement catalyst recycling for my tetrahydroxy binaphthyl-based catalyst?
Answer:
Catalyst recycling is a key strategy for reducing the overall catalyst consumption and improving the economic and environmental sustainability of your process. For catalysts with polyhydroxylated ligands, several approaches can be considered.
-
Immobilization on a Solid Support:
-
Concept: Covalently attach the tetrahydroxy binaphthyl ligand to an insoluble support (e.g., silica, polymer beads). The heterogeneous catalyst can then be easily recovered by filtration at the end of the reaction.[11][12]
-
Advantages: Simple recovery, potential for use in continuous flow reactors.
-
Considerations: The immobilization process may alter the catalyst's activity and selectivity. Leaching of the metal from the support can also be a concern.
-
-
Supramolecular Immobilization:
-
Concept: Utilize non-covalent interactions (e.g., hydrogen bonding, metal-ligand coordination) to reversibly bind the catalyst to a support. The catalyst can be released back into the solution for the next reaction cycle.[11][12]
-
Advantages: Can offer the benefits of both homogeneous (high activity) and heterogeneous (easy separation) catalysis.
-
Considerations: The reversible binding must be strong enough for efficient recovery but not so strong that it inhibits catalytic activity.
-
Data Presentation: Comparison of Catalyst Recycling Strategies
| Strategy | Advantages | Disadvantages | Applicability with Tetrahydroxy Binaphthyls |
| Immobilization on Solid Support | Easy separation by filtration; suitable for continuous flow. | Potential for reduced activity/selectivity; metal leaching. | The hydroxyl groups can serve as anchor points for covalent attachment to the support. |
| Supramolecular Immobilization | Combines benefits of homogeneous and heterogeneous catalysis. | Requires careful design of the ligand and support for reversible binding. | The multiple hydroxyl groups offer opportunities for strong, reversible hydrogen bonding interactions with a suitable support. |
| Nanofiltration | Applicable to soluble catalysts. | Requires specialized membrane technology. | Can be used if the catalyst can be modified to have a significantly larger molecular weight than the product. |
FAQ 3: Can modifying the structure of the tetrahydroxy binaphthyl ligand itself lead to lower catalyst loadings?
Answer:
Absolutely. Rational ligand design is a cornerstone of modern asymmetric catalysis. Modifying the tetrahydroxy binaphthyl scaffold can have a significant impact on catalyst performance.
-
Introduction of Steric Bulk:
-
Action: Introduce bulky substituents at the 3,3' or 6,6' positions of the binaphthyl core.[5][13]
-
Causality: Bulky groups can create a more defined and rigid chiral pocket around the metal center, which can enhance enantioselectivity and prevent catalyst deactivation pathways like dimerization. This increased stability and efficiency can allow for lower catalyst loadings.
-
-
Electronic Tuning:
-
Action: Introduce electron-donating or electron-withdrawing groups on the binaphthyl backbone.
-
Causality: Modifying the electronic properties of the ligand can influence the Lewis acidity of the metal center, which in turn affects the rate of the catalytic reaction. A more active catalyst will naturally require a lower loading.
-
Visualization of Ligand Modification Strategy:
Caption: Ligand modification for improved catalytic performance.
Part 3: Comprehensive References
-
BenchChem. (2025). Optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Asymmetric Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Catalyst Selection. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suggested mechanisms for the BINOL catalyzed enantioselective Petasis reaction. Retrieved from --INVALID-LINK--
-
ACS Omega. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024). Regioselective Substitution of BINOL. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2025). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Catalyst recycling via a reversible catalyst adsorption strategy using non-covalent interactions. Retrieved from --INVALID-LINK--
-
PubMed. (2007). Enantioselective synthesis of binaphthyl polymers using chiral asymmetric phenolic coupling catalysts. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). ChemInform Abstract: Aromatic Hydroxyl Group - A Hydrogen Bonding Activator in Bifunctional Asymmetric Organocatalysis. Retrieved from --INVALID-LINK--
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent Asymmetric Phase-Transfer Catalysis with Chiral Binaphthyl-Modified and Related Phase-Transfer Catalysts over the Last 10 Years. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. Retrieved from --INVALID-LINK--
-
PubMed Central. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Modified BINOL Ligands in Asymmetric Catalysis. Retrieved from --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Open‐ and Closed‐Loop Recycling: Highly Active Zinc Bisguanidine Polymerization Catalyst for the Depolymerization of Polyesters. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. Retrieved from --INVALID-LINK--
-
ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Retrieved from --INVALID-LINK--
-
ChemCatBio. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Ligand-Aided Glycolysis of PET Using Functionalized Silica-Supported Fe2O3 Nanoparticles. Retrieved from --INVALID-LINK--
-
Journal of the American Chemical Society. (2010). Enantioenriched Synthesis of C1-Symmetric BINOLs: Iron-Catalyzed Cross-Coupling of 2-Naphthols and Some Mechanistic Insight. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Open Loop Recycling – Guanidine Iron(II) Polymerization Catalyst for the Depolymerization of Polylactide. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). BINOL-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. Retrieved from --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: About. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). resolving issues with catalyst deactivation in asymmetric epoxidation. Retrieved from --INVALID-LINK--
-
Stanford Advanced Materials. (2025). How To Prevent Catalyst Deactivation?. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Advances in the Asymmetric Synthesis of BINOL Derivatives. Retrieved from --INVALID-LINK--
-
PubMed Central. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Retrieved from --INVALID-LINK--
-
PubMed Central. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Low Catalyst Loading in Ring-Closing Metathesis Reactions. Retrieved from --INVALID-LINK--
-
PubMed Central. (2024). Catalytic asymmetric cationic shifts of aliphatic hydrocarbons. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to Exploratory Studies of Naphthyl-Containing Chiral Ligands. Retrieved from --INVALID-LINK--
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from --INVALID-LINK--
-
ACSESS. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for incomplete Epibromohydrin reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions. Retrieved from --INVALID-LINK--
-
PubMed. (2013). Low catalyst loading in ring-closing metathesis reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands. Retrieved from --INVALID-LINK--
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Performance of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) Catalysts
Welcome to the technical support center for 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and strategically improve the turnover number (TON) of these powerful catalysts in asymmetric synthesis.
The inherent C₂-symmetry and the dense arrangement of hydroxyl groups make THB catalysts, often used in complex with metals like titanium or zinc, potent tools for stereoselective transformations. However, achieving their maximum catalytic potential requires a nuanced understanding of the factors governing their activity and stability. This document provides in-depth, field-proven insights to help you navigate experimental challenges and maximize the efficiency of your catalytic system.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational concepts critical to understanding and improving catalyst performance.
Q1: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they critical?
A1: The Turnover Number (TON) represents the total number of substrate molecules a single catalyst molecule can convert into the product before it becomes inactive. It is a primary measure of a catalyst's overall efficiency and longevity.[1][2] A higher TON indicates a more robust and cost-effective catalyst, as lower loadings are required.
-
Calculation: TON = (moles of product) / (moles of catalyst)[2]
The Turnover Frequency (TOF) is the rate of the reaction, defined as the number of turnovers per unit of time (e.g., per hour).[2] It measures the intrinsic activity of the catalyst under specific conditions.
-
Calculation: TOF = TON / reaction time[2]
Maximizing TON is the ultimate goal for developing a sustainable and economical catalytic process.
Q2: What are the most common modes of deactivation for binaphthyl-based catalysts?
A2: While THB systems are robust, they can be susceptible to several deactivation pathways, often analogous to those seen in related BINOL or BINAM systems.[3] Key causes include:
-
Air and Moisture Sensitivity: Many organometallic complexes are sensitive to oxygen and water. Oxygen can lead to the oxidation of the metal center or the ligand itself, while water can form inactive metal-hydroxo species.[3] Rigorous exclusion of air and moisture using Schlenk lines or gloveboxes is therefore paramount.
-
Thermal Degradation: At elevated temperatures, the chiral complex may decompose, leading to a loss of both activity and enantioselectivity. The optimal temperature is often a trade-off between reaction rate and catalyst stability.[3][4]
-
Product Inhibition: The reaction product may coordinate more strongly to the metal center than the substrate, effectively poisoning the catalyst and slowing the reaction over time.[3]
-
Agglomeration: For metal-based catalysts, the active species can agglomerate into inactive nanoparticles or bulk metal, often observed as a color change or precipitation (e.g., palladium black in Pd-catalyzed reactions).[3]
Q3: My reaction starts well but stalls before reaching full conversion. What should I investigate first?
A3: This is a classic sign of catalyst deactivation or product inhibition. The first step is to determine the cause.
-
Run a Catalyst Stability Test: Stir the catalyst under the reaction conditions (solvent, temperature, base) but without the substrate for the duration of the reaction. If the catalyst changes color or precipitates, it suggests inherent instability.
-
Test for Product Inhibition: Add a portion of the final product to a fresh reaction at the beginning. If the initial reaction rate is significantly slower compared to a control reaction without the added product, product inhibition is a likely cause.[3]
-
Check Reagent Purity: Impurities in substrates or solvents (e.g., peroxides in ethers, water in aprotic solvents) can poison the catalyst. Ensure all reagents are freshly purified.[4]
Part 2: Troubleshooting Guide for Low Turnover Number
This section provides a structured approach to diagnosing and solving common experimental problems that lead to a low TON.
Caption: A logical workflow for troubleshooting low catalyst turnover numbers.
Issue 1: Low or No Conversion
Potential Cause: The active catalytic species is not forming or is rapidly decomposing.
Troubleshooting Steps:
-
Verify Catalyst Precursor and Ligand Purity: Impurities in the THB ligand or the metal salt can prevent the formation of the active complex. Verify purity by NMR, HPLC, and melting point.
-
Ensure Strictly Inert Conditions: As noted in the FAQs, many catalyst systems are highly sensitive to air and moisture.[3] Use a glovebox for catalyst preparation and Schlenk techniques for the reaction itself. Solvents must be rigorously dried and degassed.
-
Optimize Catalyst Activation: If an in situ activation step is required (e.g., reaction with a base to generate the active species), ensure this step is proceeding correctly.[1] This may involve adjusting the base, activation time, or temperature.
Issue 2: Good Initial Rate, but Reaction Stalls
Potential Cause: Catalyst deactivation during the reaction or product inhibition.
Troubleshooting Steps:
-
Monitor the Reaction Profile: Take aliquots over time and analyze by HPLC or GC. A sharp drop-off in the reaction rate points towards a deactivation event.
-
Reduce Catalyst Concentration: High concentrations can sometimes lead to bimolecular decomposition pathways or aggregation. Lowering the catalyst loading may paradoxically improve the TON.[4]
-
Implement a Fed-Batch Approach: If product inhibition is confirmed, slowly adding the substrate over time (fed-batch) can keep its concentration high relative to the product, improving catalyst turnover. This strategy has been shown to improve TON by orders of magnitude in some enzymatic systems.[5]
Issue 3: Good Conversion but Low Enantioselectivity (ee)
Potential Cause: While not directly a TON issue, low enantioselectivity often points to problems that also affect catalyst efficiency, such as a competing non-catalyzed background reaction or the presence of multiple catalytic species.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Enantioselectivity is often improved at lower temperatures, as it increases the energy difference between the diastereomeric transition states.[4] This is a common first step to boost ee.
-
Screen Solvents: The solvent plays a critical role in establishing the chiral environment. A screen of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, chloroform) can reveal an optimal medium for both activity and selectivity.[4][6]
-
Check Ligand Purity: Ensure the THB ligand has high enantiomeric purity. The presence of even small amounts of the other enantiomer can lead to a significant drop in the product's ee.
Part 3: Advanced Strategies for Maximizing Turnover Number
Beyond troubleshooting, proactive optimization can significantly enhance catalyst performance.
Strategy 1: Ligand Modification
The electronic and steric properties of the binaphthyl backbone are highly tunable. Strategic placement of substituents can dramatically improve catalyst performance.
-
Steric Tuning: Introducing bulky groups at the 3,3' positions of a related binaphthyl scaffold can create a more defined chiral pocket, potentially enhancing enantioselectivity and stability.[7][8]
-
Electronic Tuning: Electron-donating or electron-withdrawing groups on the naphthyl rings can modulate the reactivity of the metal center, influencing both TOF and TON.[7]
Strategy 2: Systematic Optimization of Reaction Conditions
A systematic approach using Design of Experiments (DoE) can efficiently identify optimal conditions.[9] Key parameters to investigate include:
| Parameter | Range to Explore | Rationale & Potential Impact |
| Catalyst Loading | 0.1 mol% - 5 mol% | Lower loading can prevent aggregation and increase TON, but may require longer reaction times.[6][10] |
| Temperature | -20°C to 80°C | Lower temperatures often improve enantioselectivity but decrease the rate. Higher temperatures can lead to catalyst decomposition.[4][6] |
| Solvent | Toluene, CH₂Cl₂, THF, Dioxane, etc. | The solvent affects catalyst solubility, stability, and the chiral environment. A solvent screen is crucial.[6][11] |
| Concentration | 0.05 M to 1.0 M | Higher concentrations can increase the reaction rate but may also favor catalyst decomposition or product inhibition. |
| Additives/Co-catalysts | Bases, Lewis acids, etc. | Additives can assist in catalyst activation, substrate coordination, or prevent deactivation pathways.[12] |
Strategy 3: Catalyst Immobilization
For industrial applications, recovering and reusing the catalyst is essential for a high effective TON. Immobilizing the THB catalyst on a solid support (e.g., silica, polymer beads) can facilitate easy separation from the reaction mixture, allowing for multiple reaction cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Turnover number - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvement of the total turnover number and space-time yield for chloroperoxidase catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Light-Mediated Binaphthyl Enhanced [2 + 2] Dearomatization of Heterocycles via an Energy-Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Determining Enantiomeric Excess for Products of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl Catalysis
As a Senior Application Scientist, this guide provides an in-depth comparison of methodologies for determining the enantiomeric excess (ee) of products from reactions catalyzed by 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THBAM). We will explore the foundational principles and provide detailed, field-proven protocols to ensure accurate and reproducible results, which are critical for researchers, scientists, and professionals in drug development.
The accurate determination of enantiomeric excess (ee) is paramount in asymmetric catalysis, providing a direct measure of a catalyst's efficacy. For reactions employing this compound (THBAM) and its derivatives, a robust analytical methodology is essential for both reaction optimization and the characterization of chiral products. This guide compares the most effective techniques for ee determination, offering insights into their principles, practical applications, and limitations.
Foundational Principle: From Enantiomers to Diastereomers
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This makes their direct quantification by standard analytical techniques like NMR or conventional HPLC challenging. The core strategy to overcome this is to convert the enantiomeric pair into diastereomers by reacting them with a chiral, enantiomerically pure reagent. Diastereomers possess distinct physical properties and, therefore, can be differentiated and quantified.[1]
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers, often considered the gold standard for its reliability and high resolution.[2][3] The separation is typically achieved using a Chiral Stationary Phase (CSP).
The Causality Behind Chiral Stationary Phases
CSPs are composed of a single enantiomer of a chiral selector immobilized on a solid support, commonly silica gel.[4] The separation mechanism hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[4] The differing stability and steric interactions of these complexes lead to different retention times for each enantiomer, enabling their separation and quantification.[4] For biaryl catalysts like THBAM and its products, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[2]
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a product from a THBAM-catalyzed reaction.
Materials & Equipment:
-
HPLC system with a UV or Circular Dichroism (CD) detector.[3][5]
-
Chiral column (e.g., Chiralpak® IA, AD-H, or Chiralcel® OD-H).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
The purified product from the THBAM-catalyzed reaction.
-
Racemic standard of the product (if available).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the product in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[2]
-
Prepare a solution of the racemic standard at the same concentration.
-
-
Method Development & Optimization:
-
Mobile Phase Selection: A common starting point for polysaccharide-based columns is a mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical initial ratio is 90:10 (n-hexane:isopropanol).
-
Additive: For basic or acidic products, adding a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can improve peak shape.[2]
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically 25 °C.[2]
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Optimization: Inject the racemic standard and adjust the mobile phase composition to achieve baseline separation of the two enantiomeric peaks. Increasing the alcohol content generally reduces retention time but may also affect resolution.[2]
-
-
Analysis of the Catalytic Product:
-
Once the method is optimized, inject the solution of the product from the THBAM-catalyzed reaction.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
The ee is calculated using the following formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
-
Data Presentation: Comparison of Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Selectivity (α) | Resolution (Rₛ) | Key Advantages |
| Chiralpak® AD-H | n-Hexane/Isopropanol (98:2) | > 1.2 | > 1.5 | Broad applicability for a wide range of chiral compounds. |
| Chiralcel® IA | n-Hexane/Isopropanol (80:20) | > 1.3 | > 2.0 | High resolution and good peak shape for many biaryl compounds.[2] |
| Chiralcel® OD-H | n-Hexane/Isopropanol | Variable | Variable | A versatile column often used in initial screening. |
Note: The optimal mobile phase and resulting separation parameters are compound-dependent and require empirical determination.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Alternative
Chiral Derivatizing Agents (CDAs) in NMR
CDAs are enantiomerically pure compounds that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers.[7] These diastereomers will have distinct NMR spectra, allowing for the quantification of their relative ratio by integrating the signals of non-overlapping protons.[7]
The Causality Behind CDAs: The formation of diastereomers introduces a new stereocenter, and the different spatial arrangements of the atoms in each diastereomer lead to different magnetic environments for the nuclei. This results in different chemical shifts in the NMR spectrum.
A notable example is the use of 2-formylphenylboronic acid and an enantiopure binaphthol (like (S)-BINOL) to form diastereomeric iminoboronate esters with chiral primary amines.[8][9] The imino proton of the resulting complexes often shows baseline resolution in the ¹H NMR spectrum.[8]
Experimental Protocol: ee Determination by NMR using a CDA
Objective: To determine the ee of a chiral primary amine product using ¹H NMR spectroscopy with a chiral derivatizing agent.
Materials & Equipment:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).[4]
-
High-quality NMR tubes.
-
The chiral primary amine product.
-
Enantiomerically pure chiral derivatizing agent (e.g., (S)-BINOL and 2-formylphenylboronic acid).[9]
-
Deuterated solvent (e.g., CDCl₃).
Step-by-Step Methodology:
-
Reaction in the NMR Tube:
-
In an NMR tube, dissolve a known amount of the chiral primary amine product in approximately 0.6 mL of CDCl₃.
-
Add 1.0 equivalent of 2-formylphenylboronic acid.
-
Add 1.1 equivalents of enantiopure (S)-BINOL.[8]
-
Gently mix the contents of the NMR tube. The reaction to form the diastereomeric iminoboronate esters is typically rapid and quantitative at room temperature.[8]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the imine proton) in the two diastereomers.
-
Carefully integrate these two signals.
-
-
Calculation of Enantiomeric Excess (ee):
-
The ee is calculated from the ratio of the integrals: % ee = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100 Where Integral₁ and Integral₂ are the integration values for the corresponding signals of the two diastereomers.
-
Logical Relationship in NMR-based ee Determination
Caption: Logic of ee Determination by NMR with a CDA.
III. Other Notable Methods
While HPLC and NMR are the most common techniques, other methods can be valuable in specific contexts, particularly for high-throughput screening.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra. By creating calibration curves with samples of known ee, the ee of an unknown sample can be determined.[10]
-
Fluorescence Spectroscopy: In some cases, diastereomeric complexes formed with a fluorescent chiral derivatizing agent can exhibit different fluorescence intensities or wavelengths, allowing for the determination of ee. This method can be highly sensitive and suitable for high-throughput screening.[11]
Comparison of Key Methodologies
| Feature | Chiral HPLC | NMR with CDA |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Conversion to diastereomers with distinct NMR spectra.[1] |
| Resolution | Typically provides baseline separation. | Dependent on the CDA and the analyte structure. |
| Sensitivity | High, especially with UV or MS detectors. | Generally lower than HPLC. |
| Sample Throughput | Moderate, limited by run times. | Can be faster per sample if derivatization is quick. |
| Development Time | Method development can be time-consuming. | Can be faster if a suitable CDA is known. |
| Sample Requirement | Requires a pure sample. | Can sometimes be used with crude reaction mixtures. |
| Cost | High initial instrument cost and ongoing column costs. | High initial instrument cost, but lower consumable costs. |
Conclusion: A Self-Validating Approach
For the highest level of confidence in your results, it is best practice to use orthogonal methods for ee determination. For instance, an ee value determined by chiral HPLC can be confirmed by NMR analysis with a chiral derivatizing agent. This provides a self-validating system, ensuring the accuracy and trustworthiness of your findings. The choice of the primary method will depend on the specific properties of the product, available instrumentation, and the required sample throughput. For routine analysis with high accuracy, chiral HPLC remains the preferred method, while NMR offers a valuable and often rapid alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. benchchem.com [benchchem.com]
- 5. uma.es [uma.es]
- 6. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers from Binaphthyl-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, binaphthyl-based ligands and catalysts, such as BINOL, BINAP, and their derivatives, are cornerstones for creating stereochemically complex molecules.[1] The success of these reactions hinges on the ability to accurately and efficiently determine the enantiomeric excess (ee) of the products. Chiral High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this critical analysis, offering robust and reliable separation of enantiomers.[2]
This guide provides an in-depth comparison of chiral HPLC methods tailored for the separation of enantiomers derived from binaphthyl-catalyzed reactions. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a comprehensive understanding of method development and optimization.
The Challenge of Binaphthyl Enantiomers
The axial chirality of binaphthyl compounds, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, presents a unique challenge for separation.[3][4] Unlike compounds with chiral centers, the stereochemistry is distributed along an axis, requiring a chiral stationary phase (CSP) capable of recognizing this specific three-dimensional arrangement.
Comparing Chiral Stationary Phases (CSPs): The Heart of the Separation
The selection of the CSP is the most critical decision in developing a chiral HPLC method.[2] For binaphthyl compounds, polysaccharide-based CSPs are the undisputed frontrunners due to their broad applicability and proven track record in resolving axially chiral biaryls.[2][5][6] These CSPs consist of cellulose or amylose derivatives coated or immobilized on a silica support.[6][7]
Polysaccharide-Based CSPs: A Head-to-Head Comparison
The chiral recognition mechanism of polysaccharide-based CSPs involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[5][7] The subtle differences in how the enantiomers of a binaphthyl compound fit into these chiral grooves dictate the separation.
| Chiral Stationary Phase (CSP) | Type | Key Characteristics | Typical Applications for Binaphthyls |
| Chiralpak® IA/IB/IC | Immobilized Amylose/Cellulose | Broad solvent compatibility, high robustness, excellent for method development.[7][8] | General screening for a wide range of binaphthyl derivatives. |
| Chiralcel® OD/OJ | Coated Cellulose | Well-established, extensive literature support, may have solvent limitations.[5] | Separation of BINOL and its derivatives. |
| Chiralpak® AD | Coated Amylose | Often provides complementary selectivity to cellulose-based phases.[8] | Can resolve binaphthyl compounds that are difficult to separate on cellulose CSPs. |
| Brush-type CSPs | Pirkle-type | Designed for specific interactions, can offer high selectivity.[9][10] | Useful for specific BINAPO separations.[9][10] |
Expert Insight: While coated phases like Chiralcel OD have a long history of success, immobilized phases such as Chiralpak IA are often the superior choice for initial method development. Their enhanced durability and broader solvent compatibility allow for more aggressive optimization strategies without risking damage to the column.
Mobile Phase Optimization: The Key to Unlocking Resolution
The mobile phase composition plays a pivotal role in modulating the interactions between the analyte enantiomers and the CSP. For binaphthyl compounds, normal-phase chromatography is the most common approach.[3]
A Systematic Approach to Mobile Phase Selection:
-
Start with a Standard Mobile Phase: A common starting point is a mixture of an alkane (n-hexane or heptane) and an alcohol (isopropanol or ethanol). A typical initial gradient might be 90:10 (alkane:alcohol).
-
Adjust Alcohol Content: The percentage of the alcohol modifier is the primary tool for adjusting retention times.
-
Increasing alcohol content: Decreases retention time but may also reduce the separation factor (α).
-
Decreasing alcohol content: Increases retention time and can often improve the separation factor.
-
-
Consider Alternative Alcohols: If resolution is not achieved with isopropanol, switching to ethanol or another alcohol can alter the selectivity due to different hydrogen bonding characteristics.
-
The Role of Additives: For basic or acidic analytes, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.
-
For acidic compounds (e.g., BINOL-derived phosphoric acids): Add 0.1% trifluoroacetic acid (TFA) or acetic acid.
-
For basic compounds (e.g., BINAM): Add 0.1% diethylamine (DEA) or another suitable amine to reduce peak tailing.[2]
-
The Influence of Chromatographic Parameters
Beyond the CSP and mobile phase, other parameters can be fine-tuned to achieve optimal separation.
Temperature Effects
Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations.[11][12][13]
-
General Trend: In most cases, decreasing the column temperature increases the separation factor (α) and resolution (Rs), albeit at the cost of longer retention times and higher backpressure.[14]
-
Anomalous Behavior: In some instances, an increase in temperature can lead to improved separation or even a reversal of the enantiomeric elution order.[13] This is often attributed to temperature-induced conformational changes in the chiral stationary phase.
Practical Recommendation: Unless a specific thermodynamic study is being conducted, it is generally advisable to perform initial method development at a controlled ambient temperature (e.g., 25 °C) for consistency. If baseline separation is not achieved, exploring a range of temperatures (e.g., 10 °C to 40 °C) can be a valuable optimization step.
Flow Rate
The flow rate primarily affects the analysis time and efficiency.
-
Lower flow rates (e.g., 0.5 mL/min): Can lead to better resolution by allowing more time for the enantiomers to interact with the CSP.
-
Higher flow rates (e.g., 1.5 mL/min): Reduce analysis time but may compromise resolution. A typical starting flow rate for a standard 4.6 mm ID HPLC column is 1.0 mL/min.[2]
Experimental Protocols: A Self-Validating System
The following protocols provide a robust framework for developing a chiral HPLC method for a novel product from a binaphthyl-catalyzed reaction.
Protocol 1: Initial Screening of Chiral Stationary Phases
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[2]
-
Column Selection: Choose a set of complementary CSPs for screening, for example:
-
Chiralpak IA (immobilized amylose)
-
Chiralcel OD-H (coated cellulose)
-
Chiralpak AD-H (coated amylose)
-
-
Initial Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample onto each column and evaluate the chromatograms for any signs of separation.
Protocol 2: Method Optimization
-
Select the Best CSP: Choose the column that showed the best initial separation or peak shape from Protocol 1.
-
Optimize the Mobile Phase:
-
Systematically vary the percentage of isopropanol from 5% to 20% in 5% increments.
-
If necessary, switch the alcohol modifier to ethanol and repeat the optimization.
-
If peak tailing is observed, add 0.1% of the appropriate acidic or basic modifier.
-
-
Fine-Tune Other Parameters:
-
Adjust the flow rate to balance analysis time and resolution.
-
If separation is still not baseline, investigate the effect of temperature.
-
Alternative and Emerging Technologies
While normal-phase HPLC is the workhorse for chiral separations of binaphthyls, other techniques are gaining traction.
-
Supercritical Fluid Chromatography (SFC): SFC offers several advantages over HPLC, including faster analysis times, lower solvent consumption, and improved efficiency.[3][4] Using supercritical CO2 as the primary mobile phase with a small amount of a polar co-solvent (e.g., methanol), SFC can provide excellent resolution of binaphthyl enantiomers, often with significantly shorter run times.[3][4]
-
Reversed-Phase HPLC: While less common for these compounds, immobilized polysaccharide CSPs can be used under reversed-phase conditions (e.g., water/acetonitrile or water/methanol mobile phases), which can be advantageous for highly polar binaphthyl derivatives.
Conclusion
The successful separation of enantiomers from binaphthyl-catalyzed reactions is a critical aspect of asymmetric synthesis. A systematic approach to method development, centered on the judicious selection of a polysaccharide-based chiral stationary phase and careful optimization of the mobile phase, is paramount. By understanding the underlying principles of chiral recognition and the influence of various chromatographic parameters, researchers can develop robust and reliable HPLC methods to accurately determine the enantiomeric purity of their products. The advent of immobilized CSPs and techniques like SFC continues to expand the toolkit available to scientists, enabling faster and more efficient chiral separations.
References
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 8. Chromatographic enantioseparations of binaphthyl compounds on an immobilized polysaccharide-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Absolute Configuration for Compounds Synthesized with Tetrahydroxy Binaphthyls
The precise control of stereochemistry is a foundational pillar of modern drug discovery and materials science. In the realm of asymmetric synthesis, ligands and auxiliaries derived from axially chiral scaffolds, such as tetrahydroxy binaphthyls, are instrumental in achieving high enantioselectivity.[1][2] However, the successful synthesis of a chiral molecule is only half the battle; unambiguous validation of its absolute configuration is a critical, non-negotiable step to ensure its intended biological activity and safety.[3] This guide provides an in-depth comparison of the primary analytical methodologies used to determine absolute configuration, offering field-proven insights into the causality behind experimental choices and the inherent strengths and limitations of each technique.
We will dissect and compare the "gold standard" method, Single-Crystal X-ray Crystallography (SC-XRD), with powerful solution-state spectroscopic techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate validation strategy for their specific compound and circumstances.
Single-Crystal X-ray Crystallography (SC-XRD): The Definitive Answer
SC-XRD is universally regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[4][5] Its power lies in providing a direct visualization of the atomic arrangement in the solid state.
The Underlying Principle: Anomalous Dispersion
While a routine diffraction experiment reveals the relative configuration of stereocenters, determining the absolute configuration requires leveraging a phenomenon known as anomalous dispersion (or resonant scattering).[6][7] When X-rays interact with electrons, a small phase shift occurs, which is dependent on the atom and the X-ray wavelength. This effect breaks Friedel's Law, meaning that reflections from opposite faces of a crystal plane (known as a Friedel or Bijvoet pair) are no longer of equal intensity.[6] By carefully measuring these intensity differences, the absolute spatial arrangement of the atoms can be determined.
The Decisive Metric: The Flack Parameter
During structural refinement, the Flack parameter (x) is calculated to quantify the absolute structure.[6][8] This single value, ranging from 0 to 1, provides a clear indication of the correct enantiomer.[6][9]
-
x ≈ 0: The refined structural model correctly represents the absolute configuration of the crystal.
-
x ≈ 1: The inverted structure is the correct one.
-
x ≈ 0.5: The crystal may be racemic, twinned, or the anomalous scattering signal is too weak for a reliable determination.
Crucially, the Flack parameter must always be evaluated alongside its standard uncertainty (s.u.).[8][9] A small s.u. lends high confidence to the assignment.
Experimental Workflow & Protocol
The primary challenge and absolute prerequisite for SC-XRD is the growth of a high-quality single crystal (typically 0.1 - 0.5 mm).[7][10] This step can be a significant bottleneck, particularly for compounds that are oils or amorphous solids.[10]
Step-by-Step SC-XRD Protocol:
-
Crystal Growth: Methodically screen various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain diffraction-quality single crystals.
-
Crystal Mounting: Carefully select and mount a suitable crystal on the goniometer of a single-crystal diffractometer.
-
Data Collection: Collect diffraction data, preferably using a radiation source that maximizes the anomalous signal. For organic molecules composed primarily of light atoms (C, H, N, O), Cu-Kα radiation is often superior to Mo-Kα due to its longer wavelength, which produces a stronger anomalous scattering effect.[11]
-
Structure Solution & Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Assignment: Analyze the refinement output, paying close attention to the Flack parameter and its standard uncertainty to make the final assignment.
Expert Insight: Why is SC-XRD the gold standard? It is the only method that provides a direct, unambiguous 3D structural image, leaving no room for interpretation based on computational models. However, its Achilles' heel is the absolute requirement for a good crystal. If your compound, synthesized using a tetrahydroxy binaphthyl ligand, refuses to crystallize, you must turn to solution-state methods.
Diagram 1: SC-XRD Workflow for Absolute Configuration
Caption: Workflow for absolute configuration determination using SC-XRD.
Chiroptical Spectroscopy: Probing Chirality in Solution
When crystallization fails, chiroptical techniques like VCD and ECD provide powerful, non-destructive alternatives for analysis in the solution phase.[3][12] Both methods rely on comparing an experimentally measured spectrum to one predicted by quantum chemical calculations.[3][13]
A. Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions.[13] The resulting spectrum is a highly detailed fingerprint of the molecule's 3D structure, including its absolute configuration.[14]
The Comparative Principle
The VCD protocol is fundamentally a comparison between experiment and theory.[3]
-
An experimental VCD spectrum is measured for the synthesized compound.
-
A theoretical VCD spectrum is calculated for a single, arbitrarily chosen enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
The experimental spectrum is compared to the calculated spectrum. A direct match in the sign and relative intensity of the key bands confirms the configuration, while a mirror-image relationship indicates the opposite configuration.[3]
Step-by-Step VCD Protocol:
-
Sample Preparation: Prepare a solution of the compound (2-15 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample is recoverable.[10]
-
Experimental Measurement: Acquire the experimental IR and VCD spectra.
-
Computational Modeling:
-
Conformational Search: Perform a thorough search to identify all low-energy conformers of the molecule. This is a critical step, as the final calculated spectrum is a Boltzmann-weighted average of all significant conformers.[15]
-
DFT Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP-D3/LACVP**).[16][17]
-
Spectrum Generation: Generate the final, Boltzmann-averaged theoretical VCD spectrum.
-
-
Spectral Comparison: Visually and quantitatively compare the experimental and theoretical spectra to assign the absolute configuration.
Expert Insight: The power of VCD lies in its broad applicability to almost any organic molecule, regardless of its physical state (oils, liquids) or whether it contains a chromophore.[10] However, the method's reliability is intrinsically linked to the quality of the computational model. An incomplete conformational search or an inaccurate theoretical level can lead to an erroneous assignment. The complexity and computational cost increase with the molecule's flexibility.[14]
Diagram 2: VCD Workflow for Absolute Configuration
Caption: Workflow for VCD-based absolute configuration assignment.
B. Electronic Circular Dichroism (ECD)
ECD is the chiroptical counterpart to UV-Vis spectroscopy, measuring the differential absorption of circularly polarized light associated with electronic transitions.[18] It is particularly well-suited for systems containing chromophores.
A Perfect Match for Binaphthyls
Compounds derived from binaphthyl scaffolds are ideal candidates for ECD analysis. The two naphthyl units act as interacting chromophores, leading to a phenomenon called exciton coupling. This coupling results in characteristic ECD spectra with split bands (a "couplet"), where the sign of the couplet can be directly correlated to the axial chirality of the binaphthyl backbone.[19]
While the exciton chirality rule provides a powerful shortcut, the most robust and modern approach mirrors that of VCD: comparing the experimental ECD spectrum to one calculated using Time-Dependent Density Functional Theory (TD-DFT).[20][21]
Step-by-Step ECD/TD-DFT Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent.
-
Experimental Measurement: Acquire the experimental UV-Vis and ECD spectra.
-
Computational Modeling:
-
Perform a conformational search, identical to the VCD workflow.
-
For each low-energy conformer, perform a geometry optimization followed by a TD-DFT calculation to predict the electronic transitions, oscillator strengths, and rotatory strengths.
-
Generate the final, Boltzmann-averaged theoretical ECD spectrum.
-
-
Spectral Comparison: Compare the experimental and theoretical spectra to assign the absolute configuration.
Expert Insight: Choose ECD when your molecule, like those derived from tetrahydroxy binaphthyls, possesses strong chromophores. The technique is highly sensitive, requiring less material than VCD. However, the accuracy of TD-DFT calculations can be highly dependent on the choice of functional and basis set, and it is considered good practice to test several combinations.[20] Solvent effects can also significantly influence ECD spectra and should be modeled.[20][22]
NMR Spectroscopy: A Derivatization-Based Approach
Nuclear Magnetic Resonance (NMR) is one of the most accessible techniques in a chemistry lab. While enantiomers are indistinguishable in a standard (achiral) NMR experiment, they can be differentiated by converting them into diastereomers using a chiral derivatizing agent (CDA).[][24][25]
The Mosher's Method: A Classic Protocol
For chiral alcohols and amines, the most widely used CDA method is the Mosher's ester analysis.[26][27] The protocol involves reacting the alcohol of unknown configuration in two separate reactions with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[28]
The Principle of Differentiation: The resulting diastereomeric esters are no longer mirror images and will have distinct ¹H NMR spectra.[28] The Mosher's method relies on the principle that these esters adopt a preferred conformation where the bulky phenyl group of the MTPA reagent shields one side of the original alcohol molecule. By analyzing the differences in chemical shifts (Δδ = δ(S)-ester - δ(R)-ester) for protons on either side of the original stereocenter, the absolute configuration can be deduced.[25][26]
Experimental Workflow & Protocol
Step-by-Step Mosher's Ester Analysis:
-
Derivatization: In two separate vials, react the chiral alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl to form the respective diastereomeric esters. Ensure the reactions proceed to completion.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude ester products. 2D NMR experiments (e.g., COSY, HSQC) may be necessary to unambiguously assign all relevant proton signals.[25]
-
Data Analysis:
-
Identify corresponding protons in the two spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each pair of protons.
-
Map the signs of the Δδ values onto a model of the molecule.
-
-
Configuration Assignment: Protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative values. This spatial distribution of signs reveals the absolute configuration.
Expert Insight: The primary advantage of the Mosher's method is its accessibility, as it relies on standard NMR instrumentation. It provides a self-validating system, as a consistent and logical pattern of Δδ values is required for a confident assignment. However, potential pitfalls exist. The conformational model must be applicable to your system, the derivatization reactions must be complete, and accurate signal assignment is paramount, which can be difficult for structurally complex molecules.[25]
Diagram 3: Mosher's Method Workflow
Caption: Workflow for absolute configuration assignment using Mosher's method.
Comparative Guide Summary
The optimal method for validating absolute configuration depends heavily on the nature of the sample, available resources, and project timelines.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (e.g., Mosher's) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[6][7] | Differential absorption of circularly polarized IR light by a chiral molecule in solution.[3][13] | Differential absorption of circularly polarized UV-Vis light by a chiral molecule in solution.[18] | Covalent conversion of enantiomers to diastereomers with distinct NMR spectra.[24][29] |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm).[10] | 2-15 mg in solution; can be neat liquid or oil. Sample is recoverable.[10] | <1 mg in solution. Sample is recoverable. | 1-5 mg for derivatization and NMR. |
| Reliability | Unambiguous ("Gold Standard") if a good crystal and data are obtained.[4][5] | High, but dependent on the accuracy of the computational model (DFT calculations).[3][16] | High, especially for chromophoric systems, but dependent on TD-DFT accuracy.[20] | High, if the underlying conformational model holds true and signals are well-resolved. |
| Key Limitations | Absolute requirement for a single crystal. Can be a major bottleneck.[3][10] | Computationally intensive, especially for flexible molecules. Requires specialized instrumentation.[14] | Requires a chromophore. Calculations can be sensitive to the chosen functional/basis set.[20] | Requires derivatization, which may fail. Signal overlap can complicate analysis.[25] |
| Best Suited For... | Any compound that can be crystallized. Provides definitive proof. | Structurally complex or flexible molecules, oils, and liquids without UV chromophores. | Molecules with inherent chromophores, such as those with aromatic or conjugated systems (e.g., binaphthyls). | Chiral alcohols, amines, and carboxylic acids when SC-XRD or chiroptical methods are unavailable. |
Conclusion
The validation of absolute configuration for novel compounds synthesized using chiral scaffolds like tetrahydroxy binaphthyls is a multi-faceted challenge with several robust solutions. There is no single "best" method; rather, there is a most appropriate method for a given situation.
-
Single-Crystal X-ray Crystallography remains the ultimate arbiter of stereochemistry, providing an irrefutable answer when a suitable crystal can be obtained.
-
Vibrational and Electronic Circular Dichroism have emerged as the premier solution-state techniques, offering high reliability without the need for crystallization. ECD, in particular, is a natural choice for the analysis of binaphthyl-containing structures due to their intrinsic chromophoric nature.
-
NMR-based methods , exemplified by the Mosher's analysis, provide a widely accessible and powerful alternative that leverages the most common instrument in the organic chemist's toolkit.
A prudent strategy involves a tiered approach: attempt crystallization for SC-XRD first. If unsuccessful, select between VCD and ECD based on the molecule's structural features. If specialized chiroptical instrumentation is unavailable, NMR derivatization methods offer a reliable and well-established path to a confident assignment. By understanding the principles, workflows, and inherent limitations of each technique, researchers can confidently and accurately validate their stereochemical assignments, a crucial step in advancing their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. X-ray Single-Crystal Diffraction | Encyclopedia MDPI [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. schrodinger.com [schrodinger.com]
- 17. schrodinger.com [schrodinger.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arpi.unipi.it [arpi.unipi.it]
- 21. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 24. purechemistry.org [purechemistry.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. experts.umn.edu [experts.umn.edu]
- 28. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 29. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metal Complexes of Axially Chiral Binaphthyls for Asymmetric Catalysis
For: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comparative analysis of metal complexes derived from axially chiral binaphthyl ligands, focusing on their application in asymmetric catalysis. While the target ligand, 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl, is a molecule of significant theoretical interest, the current body of published experimental literature on its metal complexes is sparse.[1][2] Therefore, this guide will center on its extensively studied parent compound, 1,1'-Bi-2-naphthol (BINOL), as a foundational model.[3][4] By comparing the synthesis, structure, and catalytic performance of various BINOL-metal complexes, we aim to provide a robust framework for understanding and predicting the behavior of more highly functionalized binaphthyl systems. We will explore the nuanced roles of different metal centers—including Titanium, Aluminum, and Lanthanides—and conclude with an expert perspective on how the additional hydroxyl groups in this compound could modulate catalytic activity and open new avenues for catalyst design.
Introduction: The Power of the Binaphthyl Scaffold
Enantioselective catalysis is a cornerstone of modern chemistry, enabling the synthesis of single-enantiomer compounds critical to the pharmaceutical and fine chemical industries. The efficacy of a chiral catalyst often hinges on the design of its ligand, which must effectively transfer stereochemical information to the reactive center.[5] Among the most successful classes of "privileged" chiral ligands are those built upon the 1,1'-binaphthyl scaffold.[3][4]
The chirality of these molecules does not arise from a stereogenic carbon atom but from atropisomerism—hindered rotation around the C1-C1' single bond, which locks the two naphthalene rings into a stable, non-superimposable, mirror-image relationship. This axial chirality creates a well-defined, C2-symmetric chiral environment that is highly effective in inducing asymmetry in a vast array of chemical transformations.[3][5][6]
The archetypal ligand in this family is 1,1'-Bi-2-naphthol (BINOL). Its two hydroxyl groups serve as excellent coordination sites for a wide variety of metal ions.[3][5] The geometry and electronic properties of the resulting metal complexes can be finely tuned by modifying the binaphthyl backbone or by selecting different metal centers, making BINOL a remarkably versatile tool for catalyst development.[5]
The Target Ligand: this compound
The subject of this guide, this compound, represents a logical extension of the BINOL framework. The presence of two additional hydroxyl groups at the 3 and 3' positions introduces several intriguing possibilities:
-
Multiple Coordination Sites: The four hydroxyl groups could allow for the coordination of multiple metal centers, leading to the formation of bimetallic or polymetallic catalysts with unique reactivity.
-
Altered Steric and Electronic Properties: The additional hydroxyls would significantly change the electronic density of the naphthalene rings and the steric bulk around the metal center, potentially leading to different substrate selectivities and reaction rates compared to standard BINOL complexes.
-
Enhanced Hydrogen Bonding: The extra functional groups could serve as hydrogen bond donors or acceptors, offering secondary interactions with substrates to further enhance enantioselectivity.
Despite this potential, comprehensive studies on the synthesis and catalytic application of its metal complexes are not yet widely reported. To provide a scientifically grounded and data-rich comparison, this guide will therefore focus on the well-established family of BINOL-metal complexes as a benchmark.
Synthesis of BINOL-Metal Complexes: A General Protocol
The synthesis of BINOL-metal complexes typically involves the deprotonation of the BINOL hydroxyl groups followed by the introduction of a metal salt or metal alkyl precursor. This process creates a Lewis acidic metal center embedded within a chiral pocket. The choice of reagents and reaction conditions is critical for generating the active catalytic species.
Experimental Protocol: Synthesis of a Representative (R)-BINOL-Titanium Catalyst
This protocol describes the in situ preparation of the widely used (R)-BINOL-Ti(IV) complex, a powerful catalyst for asymmetric additions to carbonyls.
Materials:
-
(R)-BINOL (>99% ee)
-
Titanium (IV) isopropoxide, Ti(OiPr)₄
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexanes
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add (R)-BINOL (2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the BINOL. Stir the solution at room temperature until all solids are dissolved.
-
Addition of Ti Precursor: Slowly add Ti(OiPr)₄ (1 equivalent) to the stirred BINOL solution at room temperature. The causality here is crucial: the isopropoxide ligands are readily displaced by the more acidic BINOL hydroxyl groups, forming a titanium binaphtholate complex and releasing isopropanol.
-
Aging/Activation: Stir the resulting solution at room temperature for 1-2 hours. This "aging" period is essential for the complete formation of the active catalyst, which often involves the formation of a dimeric or oligomeric structure. The color of the solution typically changes to a distinct yellow or orange, indicating complex formation.
-
Catalyst Ready for Use: The resulting solution contains the active catalyst and is typically used directly for the asymmetric reaction without isolation.
Caption: Workflow for the in-situ synthesis of a BINOL-Titanium catalyst.
Comparative Analysis of Key BINOL-Metal Catalysts
The choice of the metal center is the most critical variable in defining the function of a BINOL-based catalyst. Different metals confer distinct Lewis acidity, coordination geometry, and redox properties, tailoring the catalyst for specific classes of asymmetric transformations.
Titanium-BINOL Complexes
-
Key Features: Titanium (IV) is a strong Lewis acid. When complexed with BINOL, it forms highly active catalysts, often with a dimeric structure. The Ti-BINOL system is particularly effective at activating carbonyl groups.[7]
-
Primary Applications:
-
Asymmetric Alkyl Addition to Aldehydes: Catalyzes the addition of dialkylzinc reagents to aldehydes with high enantioselectivity.[8]
-
Enantioselective Aldol Reactions: Acts as an efficient catalyst for the condensation of ketones and dienols onto aldehydes.[8]
-
Asymmetric Allylation: Promotes the enantioselective addition of allyl nucleophiles to carbonyl compounds.[8]
-
-
Causality of Performance: The high Lewis acidity of the titanium center strongly coordinates to the carbonyl oxygen of the substrate, polarizing the C=O bond and making it more susceptible to nucleophilic attack. The rigid chiral environment created by the BINOL ligands effectively shields one face of the aldehyde, dictating the stereochemical outcome of the addition. The H₈-BINOL variant, with its reduced dihedral angle, has shown even greater efficiency in some cases.[7][9]
Aluminum-BINOL Complexes
-
Key Features: Aluminum (III) complexes of BINOL, such as the well-known aluminum lithium bis(binaphthoxide) (ALB), are powerful chiral Lewis acid catalysts.[3] Recent studies suggest that the active species can be a stereogenic-at-metal octahedral aluminum alkoxide.[10][11][12]
-
Primary Applications:
-
Causality of Performance: The aluminum center activates the dienophile (or heterodienophile) by coordination. The mechanism of chiral induction is believed to arise from the specific stereochemistry adopted by the aluminum center upon assembly with the BINOL ligands and substrate, creating a well-defined chiral pocket that forces the diene to approach from a specific trajectory.[11][15]
Lanthanide-BINOL Complexes (La, Yb, etc.)
-
Key Features: Lanthanide metals (Ln) offer large ionic radii and flexible coordination numbers. Ln-BINOL complexes often act as bifunctional catalysts, where the lanthanide metal serves as a Lewis acid to activate an electrophile, while the binaphthoxide oxygen can act as a Brønsted base to activate a nucleophile.[16]
-
Primary Applications:
-
Asymmetric Michael Additions: Highly effective in catalyzing the conjugate addition of soft nucleophiles (like malonates) to α,β-unsaturated systems.[16][17][18]
-
Asymmetric Epoxidation: Lanthanum-BINOL complexes, often with an ancillary ligand like triphenylarsine oxide, are excellent catalysts for the epoxidation of α,β-unsaturated ketones, yielding products with outstanding enantiomeric excess.[19][20]
-
Silylcyanation of Aldehydes: Ytterbium-BINOL complexes catalyze the addition of TMSCN to aldehydes, providing chiral cyanohydrins.[21]
-
-
Causality of Performance: The bifunctional nature is key. For example, in the Michael addition, the La³⁺ ion coordinates and activates the enone, while the binaphthoxide ligand facilitates the deprotonation of the malonate nucleophile, bringing both reactants into close proximity within a chiral environment.[16] This dual activation model explains the high efficiency and selectivity observed.
Quantitative Performance Comparison
The following table summarizes representative performance data for different BINOL-metal catalysts across their hallmark reactions, providing a clear comparison of their effectiveness.
| Metal Center | Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Titanium | (R)-H₈-BINOL / Ti(OiPr)₄ | Diethylzinc Addition | Benzaldehyde | 91 | 90 (R) | [ACS Omega, 2023][7][9] |
| Aluminum | (R)-BINOL / Et₂AlCl | Hetero-Diels-Alder | Danishefsky's Diene | 95 | 97 (R) | [J. Org. Chem., 1998][13] |
| Lanthanum | (R)-BINOL / La(OiPr)₃ / Ph₃As=O | Epoxidation | Chalcone | >99 | >99 (2R, 3S) | [J. Am. Chem. Soc., 2001][19][20] |
| Nickel | (R)-BINOL-Salen / Cs₂CO₃ | Michael Addition | Cyclohexenone | 79 | 90 (R) | [J. Org. Chem., 2006][16][22] |
Mechanistic Insight: Visualizing Chiral Induction
To understand why these catalysts are so effective, we must examine the transition state of the reaction. The catalyst's role is to lower the energy of the transition state leading to one enantiomer while raising the energy of the path leading to the other.
Below is a conceptual diagram illustrating the mechanism of a BINOL-Al catalyzed Diels-Alder reaction. The BINOL ligand creates a "chiral wall" that blocks one face of the dienophile, allowing the diene to approach from only one direction.
Caption: Chiral induction via facial blocking in a BINOL-Aluminum catalyzed reaction.
Conclusion and Future Outlook for Tetrahydroxy-Binaphthyls
This guide has demonstrated that metal complexes of the parent BINOL ligand are exceptionally versatile and powerful catalysts for asymmetric synthesis. The identity of the metal center—be it Ti, Al, or a Lanthanide—is the primary determinant of the catalyst's function, dictating its application in reactions from C-C bond formations to epoxidations. The predictable, C2-symmetric chiral environment provided by the BINOL scaffold is the foundation of its success.
Revisiting our initial topic, the metal complexes of This compound remain a tantalizing area for future research. Based on the principles established with BINOL, we can hypothesize:
-
Bimetallic Catalysis: The ligand's four hydroxyl groups could be used to synthesize discrete bimetallic catalysts. For instance, a combination of an early transition metal (like Ti) and a late transition metal (like Ni or Cu) within the same ligand framework could enable novel tandem or cooperative catalytic cycles.[23]
-
Modulated Lewis Acidity: The additional electron-donating hydroxyl groups at the 3,3' positions would alter the electronic nature of the coordinating 2,2'-oxygens. This could temper the Lewis acidity of the bound metal center, potentially increasing catalyst tolerance for sensitive functional groups or altering substrate specificity.
-
New Catalytic Pathways: The 3,3'-hydroxyls might remain uncoordinated and act as Brønsted acidic/basic sites or hydrogen-bonding directors, creating a more complex, multi-point recognition site for substrates. This could unlock selectivity in reactions where traditional BINOL complexes are ineffective.
The exploration of these possibilities awaits pioneering synthetic and catalytic studies. The foundational knowledge gleaned from decades of research on BINOL-metal complexes provides a clear roadmap for investigating this next generation of highly functionalized binaphthyl ligands.
References
- 1. This compound | 39215-21-9 | TCI Deutschland GmbH [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. 1,1'-Bi-2-naphthol [chemeurope.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dpi-journals.com [dpi-journals.com]
- 9. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Catalytic asymmetric Michael reactions promoted by a lithium-free lanthanum-BINOL complex (Journal Article) | OSTI.GOV [osti.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Catalytic asymmetric epoxidation of enones using La-BINOL-triphenylarsine oxide complex: structural determination of the asymmetric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 22. Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formation of a Key Intermediate Complex Species in Catalytic Hydrolysis of NH3BH3 by Bimetal Clusters: Metal-Dihydride and Boron-Multihydroxy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Polyhydroxylation: A Comparative Guide to the Substrate Scope of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl Catalysts
For researchers, scientists, and professionals in drug development, the quest for catalysts that offer superior performance in asymmetric synthesis is perpetual. The 1,1'-binaphthyl scaffold has been a cornerstone in the development of chiral ligands and catalysts, with 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) being a celebrated progenitor. However, subtle structural modifications can lead to profound changes in catalytic activity and selectivity. This guide delves into the substrate scope of a lesser-explored yet highly promising derivative: 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB). We will objectively compare its anticipated performance with established alternatives, supported by mechanistic insights and experimental data from closely related systems.
The Rationale for Polyhydroxylation: Beyond BINOL
The remarkable success of BINOL and its derivatives in asymmetric catalysis stems from their well-defined chiral environment and the Lewis acidity of the metal complexes they form. The introduction of substituents at the 3,3' positions of the binaphthyl core has been a fruitful strategy to fine-tune these properties. These modifications can alter the steric bulk and electronic nature of the catalyst, thereby influencing its reactivity and enantioselectivity.[1][2]
The presence of additional hydroxyl groups at the 3,3' positions in THB introduces several potential advantages over the parent BINOL structure. These supplementary hydroxyls can:
-
Engage in Multifunctional Catalysis: The additional hydroxyl groups can act as Brønsted acids or bases, or as hydrogen-bond donors, enabling a cooperative catalytic mechanism. This can lead to enhanced activation of substrates and transition state stabilization.
-
Modify the Lewis Acidity: The electronic properties of the binaphthyl system are altered by the electron-donating hydroxyl groups, which in turn modulates the Lewis acidity of the coordinated metal center.
-
Create a More Defined Chiral Pocket: The 3,3'-hydroxyls can influence the dihedral angle of the binaphthyl backbone and create a more rigid and sterically defined chiral environment.
A study on a closely related catalyst, (S)- or (R)-3,3′-bis[bis-(phenyl)hydroxymethyl]-2,2′-dihydroxy-dinaphthalene-1,1′ (BIMBOL), in asymmetric Michael additions provides strong evidence for the beneficial role of extra hydroxyl groups. The BIMBOL catalyst system, featuring hydroxyl groups at the 3 and 3' positions, demonstrated the potential for trifunctional catalysis, with the metal ion acting as a Lewis acid, the naphtholate as a Brønsted base, and the additional hydroxyls as Brønsted acids.
Synthesis of this compound (THB)
While numerous methods exist for the synthesis of substituted BINOL derivatives, a general and efficient route to THB can be adapted from established procedures for 3,3'-functionalization of BINOL.[1][3] A plausible synthetic pathway involves the ortho-lithiation of a protected BINOL derivative, followed by reaction with an appropriate electrophile to introduce the hydroxyl groups.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound (THB).
Assessing the Substrate Scope: A Focus on the Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction, and a key testing ground for new chiral catalysts. Based on the performance of the closely related BIMBOL catalyst, THB is anticipated to be a highly effective catalyst for this transformation.
Comparative Performance in the Michael Addition of Malonates to Enones:
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Reference |
| (Predicted) THB-Li salt | Cyclohex-2-enone | Diethyl malonate | High | High | (Predicted) |
| BIMBOL-Li salt | Cyclohex-2-enone | Diethyl malonate | up to 95 | up to 95 | |
| (S)-BINOL-Li salt | Cyclohex-2-enone | Diethyl malonate | Moderate | Moderate |
The expected high yield and enantioselectivity for the THB-catalyzed reaction are extrapolated from the excellent results obtained with the BIMBOL catalyst, which shares the key feature of 3,3'-hydroxylation. The additional hydroxyl groups in THB are poised to facilitate a similar multifunctional catalytic cycle, leading to superior performance compared to the parent BINOL.
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
This compound (THB)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., THF, Toluene)
-
Michael acceptor (e.g., cyclohex-2-enone)
-
Michael donor (e.g., diethyl malonate)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve THB (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C and add n-BuLi (0.1 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C to form the lithium salt of THB.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C). Add the Michael donor (1.2 mmol) to the solution.
-
Addition of Michael Acceptor: Slowly add the Michael acceptor (1.0 mmol) to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mechanistic Rationale for Enhanced Performance:
The anticipated superior performance of THB catalysts can be attributed to a cooperative mechanism where the multiple hydroxyl groups play distinct and synergistic roles.
Caption: Proposed catalytic cycle for THB in a Michael addition.
Broadening the Horizon: Other Potential Applications
The unique structural features of THB suggest its potential utility in a range of other asymmetric transformations beyond Michael additions.
-
Asymmetric Aldol Reactions: The ability to act as both a Lewis acid and a Brønsted base makes THB an attractive candidate for catalyzing direct asymmetric aldol reactions.
-
Asymmetric Diels-Alder Reactions: The well-defined chiral environment created by the THB ligand could lead to high enantioselectivity in Diels-Alder cycloadditions.
-
Enantioselective C-H Functionalization: The development of ligands for palladium-catalyzed enantioselective C-H activation is a burgeoning field. The binaphthyl scaffold of THB, combined with its functional handles, makes it a promising ligand for such transformations.
Conclusion: A Catalyst Worthy of Exploration
While direct and extensive experimental data on the substrate scope of this compound is still emerging, the available evidence from closely related polyhydroxylated binaphthyl systems strongly suggests its significant potential. The additional hydroxyl groups are not mere spectators; they are poised to actively participate in the catalytic cycle, leading to enhanced reactivity and stereocontrol. For researchers seeking to push the boundaries of asymmetric catalysis, the exploration of THB and its derivatives represents a promising and largely untapped frontier. Its commercial availability further lowers the barrier to entry for its investigation and application in the synthesis of complex chiral molecules.[4]
References
Performance Showdown: How Substituents on Tetrahydroxy Binaphthyl Ligands Elevate Asymmetric Catalysis
A Senior Application Scientist's Guide to Ligand Selection and Performance
In the realm of asymmetric catalysis, the quest for higher enantioselectivity, enhanced reactivity, and broader substrate scope is a perpetual endeavor. At the heart of this pursuit lies the design and selection of chiral ligands. Among the most celebrated classes of these molecular architects are the C2-symmetric 1,1'-bi-2-naphthol (BINOL) derivatives. While the parent unsubstituted BINOL has been a cornerstone of asymmetric synthesis for decades, a significant body of research has unequivocally demonstrated that the strategic introduction of substituents onto the binaphthyl backbone can lead to dramatic improvements in catalytic performance.
This guide provides an in-depth comparison of substituted versus unsubstituted tetrahydroxy binaphthyl ligands, moving beyond a simple catalog of results to explore the fundamental principles that govern their differential performance. We will delve into key applications, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their own catalytic systems.
The Decisive Impact of Substitution: Unlocking Superior Performance
The introduction of substituents at various positions on the BINOL framework—most commonly at the 3,3', 6,6', and other aromatic positions—profoundly alters the ligand's steric and electronic properties.[1] These modifications are not merely incremental tweaks; they represent a powerful strategy for fine-tuning the chiral environment around the metal center, leading to enhanced stereochemical control.[1]
The Power of Steric Hindrance: Creating a More Defined Chiral Pocket
One of the most effective strategies for improving enantioselectivity is the introduction of bulky substituents at the 3 and 3' positions of the BINOL ligand. These groups effectively create a more restricted and well-defined chiral pocket around the active site of the catalyst. This steric buttressing limits the possible approach trajectories of the substrates, forcing them to adopt a conformation that leads to the desired enantiomer of the product.
A compelling example of this principle is observed in the titanium-catalyzed asymmetric alkylation of aldehydes. While the parent (R)-BINOL ligand provides a respectable level of enantioselectivity, the introduction of bulky adamantyl groups at the 3-position leads to a significant enhancement in both reaction rate and enantiomeric excess (ee).[2]
Table 1: Comparison of Adamantyl-Substituted vs. Unsubstituted BINOL in the Enantioselective Ethylation of Benzaldehyde [2]
| Ligand | Time (h) | Yield (%) | ee (%) |
| (R)-BINOL | >24 | 95 | 91 |
| (R)-3,3'-Di(adamantan-1-yl)-BINOL | 1 | 98 | 99 |
Reaction Conditions: Benzaldehyde, diethylzinc, Ti(O-iPr)4, and ligand in toluene at room temperature.
The dramatic increase in both speed and enantioselectivity with the substituted ligand underscores the profound impact of a well-designed steric environment.
Electronic Tuning: Modulating Lewis Acidity and Catalytic Activity
Substituents also exert a significant electronic influence on the BINOL ligand. Electron-withdrawing or electron-donating groups can modulate the electron density on the naphthoxide oxygen atoms, which in turn affects the Lewis acidity of the coordinated metal center.[1] This electronic tuning can have a direct impact on the catalytic activity and, in some cases, the enantioselectivity of the reaction.
For instance, in the ytterbium-catalyzed asymmetric epoxidation of α,β-unsaturated ketones, the introduction of phenyl groups at the 6 and 6' positions of the BINOL ligand leads to a remarkable improvement in enantioselectivity compared to the unsubstituted analogue.[1] While the parent (S)-BINOL provides the epoxide product with a modest 44% ee, the (S)-6,6'-diphenyl-BINOL ligand delivers the same product in an outstanding 97% ee.[1]
Table 2: Performance Comparison in the Asymmetric Epoxidation of Chalcone [1]
| Ligand | Yield (%) | ee (%) |
| (S)-BINOL | 95 | 44 |
| (S)-6,6'-Diphenyl-BINOL | 91 | 97 |
Reaction Conditions: Chalcone, cumene hydroperoxide, Yb(O-iPr)3, and ligand in THF.
This enhancement is attributed to a combination of steric and electronic effects, where the phenyl groups influence the catalyst's conformation and electronic properties to create a more effective chiral environment.
Experimental Protocols: A Practical Guide to Harnessing Substituted Ligands
To translate these concepts into practice, we provide detailed, step-by-step methodologies for key comparative experiments. These protocols are designed to be self-validating, allowing researchers to reproduce and build upon these findings.
Protocol 1: Asymmetric Ethylation of Benzaldehyde using a Titanium-BINOL Catalyst
This protocol details the procedure for the enantioselective addition of diethylzinc to benzaldehyde, comparing the performance of unsubstituted (R)-BINOL with the sterically hindered (R)-3,3'-di(adamantan-1-yl)-BINOL.
References
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in chemical transformations. Among the myriad of available options, chiral diols have established themselves as a versatile and effective class of ligands. This guide provides an in-depth technical comparison of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) against other prominent chiral diols, with a focus on their performance in the well-established enantioselective addition of diethylzinc to aldehydes. By presenting objective, side-by-side experimental data and detailed protocols, this document aims to equip researchers with the critical information needed to make informed decisions in the selection of chiral ligands for their synthetic endeavors.
Introduction to Axially Chiral Diols
Axially chiral biaryl compounds are a cornerstone of modern asymmetric catalysis.[1] Their unique stereochemistry arises from restricted rotation around a single bond, creating a stable, chiral environment that can effectively induce enantioselectivity in a variety of chemical reactions. Within this class, 1,1'-bi-2-naphthol (BINOL) has been extensively studied and widely applied in asymmetric synthesis, serving as a benchmark for the development of new chiral ligands.[2][3]
This compound, a derivative of BINOL, presents an intriguing structural modification with the introduction of additional hydroxyl groups. These functional groups have the potential to alter the steric and electronic properties of the ligand, influencing its coordination to metal centers and, consequently, its catalytic activity and enantioselectivity. This guide will explore the practical implications of these structural differences through a comparative analysis.
The Litmus Test: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction and a widely accepted method for evaluating the efficacy of new chiral ligands.[4][5] The reaction's sensitivity to the chiral environment provided by the ligand makes it an excellent platform for comparing the performance of different chiral diols. High yields and, more importantly, high enantiomeric excess (ee%) are the key metrics for a successful asymmetric transformation.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle for the diethylzinc addition to an aldehyde, mediated by a chiral diol-titanium complex, is a well-established process. The reaction is typically initiated by the in-situ formation of a chiral Lewis acid complex.
Figure 1. A simplified representation of the catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Experimental Benchmarking: A Head-to-Head Comparison
To provide a clear and objective comparison, we will analyze the performance of this compound (THB) alongside the well-established chiral diols, (R)-BINOL and (R,R)-TADDOL, in the enantioselective addition of diethylzinc to benzaldehyde. The following data is synthesized from foundational studies in the field to provide a comparative perspective.
| Chiral Diol | Yield (%) | Enantiomeric Excess (ee%) |
| This compound (THB) | Data not available in directly comparable studies | Data not available in directly comparable studies |
| (R)-BINOL | 95 | 98 |
| (R,R)-TADDOL | >95 | 99 |
The exceptional performance of both BINOL and TADDOL, consistently delivering high yields and near-perfect enantioselectivity, underscores their status as "privileged" ligands in asymmetric catalysis.[4]
Experimental Protocols
For the purpose of reproducibility and to provide a practical guide for researchers, a detailed experimental protocol for the enantioselective addition of diethylzinc to aldehydes is provided below. This protocol is a generalized procedure based on established methodologies.[6]
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
Materials:
-
Chiral Diol (e.g., (R)-BINOL, (R,R)-TADDOL, or THB) (0.2 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 mmol)
-
Aldehyde (1.0 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)
-
Anhydrous Toluene (10 mL)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and work-up equipment
Procedure:
Figure 2. A step-by-step workflow for the enantioselective addition of diethylzinc to an aldehyde.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral diol (0.2 mmol) is dissolved in anhydrous toluene (5 mL). To this solution, titanium(IV) isopropoxide (1.2 mmol) is added, and the mixture is stirred at room temperature for 1 hour.
-
Reaction: The resulting catalyst solution is cooled to 0 °C in an ice bath. The aldehyde (1.0 mmol) is then added to the reaction mixture. Diethylzinc (1.0 M solution in hexanes, 2.2 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield and enantiomeric excess of the resulting chiral alcohol are determined by chiral HPLC or GC analysis.
Discussion and Future Outlook
The established success of BINOL and TADDOL in the enantioselective addition of diethylzinc to aldehydes sets a high bar for any new chiral ligand. The structural rigidity and well-defined chiral pocket of these ligands are key to their ability to induce high levels of stereocontrol.
While direct comparative data for this compound in this benchmark reaction is currently lacking in the accessible literature, its structural similarity to BINOL suggests it holds promise as a chiral ligand. The additional hydroxyl groups in THB could potentially engage in different hydrogen bonding interactions with the substrate or the metal center, leading to unique reactivity and selectivity profiles. It is conceivable that these additional functional groups could either enhance or diminish the enantioselectivity depending on the specific reaction and substrate.
The absence of direct comparative data for THB presents a clear opportunity for further research. A systematic study benchmarking THB against BINOL and other leading chiral diols in a range of asymmetric transformations would be a valuable contribution to the field of catalysis. Such a study would not only elucidate the performance of THB but also provide deeper insights into the structure-activity relationships of binaphthyl-based chiral ligands.
Conclusion
This guide has provided a framework for comparing this compound against other established chiral diols, using the enantioselective addition of diethylzinc to aldehydes as a representative benchmark reaction. While the exceptional performance of BINOL and TADDOL has been highlighted with supporting data, the evaluation of THB is currently limited by the lack of direct comparative studies. The provided experimental protocol offers a standardized method for conducting such a comparative analysis. Future research focused on the systematic evaluation of THB is warranted to fully understand its potential as a valuable tool in the asymmetric synthesis toolbox.
References
- 1. Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols | Semantic Scholar [semanticscholar.org]
- 2. Regioselective Substitution of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
A Senior Application Scientist's Guide to Validating Catalytic Mechanisms: The Case of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth examination of the catalytic mechanism of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl (THB) systems. As a derivative of the renowned 1,1'-bi-2-naphthol (BINOL) scaffold, THB presents a unique catalytic architecture. The strategic placement of additional hydroxyl groups at the 3 and 3' positions introduces the potential for sophisticated, multi-point interactions, moving beyond simple steric influence to engage in cooperative, bifunctional catalysis.
This guide is structured not as a rigid manual, but as a logical workflow for mechanistic investigation. We will explore the prevailing hypothesis for the THB catalytic cycle and then detail the essential experimental protocols required to rigorously validate—or challenge—that hypothesis. Our focus is on the causality behind experimental design, ensuring that each step provides unambiguous evidence to construct a self-consistent and trustworthy mechanistic model.
Part 1: The Prevailing Hypothesis: Cooperative Bifunctional Catalysis
The central hypothesis for THB systems is that they operate as bifunctional organocatalysts . Unlike standard BINOL, which primarily functions through a metal complex or as a simple Brønsted acid, the THB structure contains two distinct functional regions:
-
The Brønsted Acid Site: The phenolic protons at the 2,2'-positions, similar to standard BINOL, can activate an electrophile (e.g., the carbonyl group of an enone) through hydrogen bonding, increasing its reactivity.
-
The Brønsted Base / H-Bond Donor Site: The hydroxyl groups at the 3,3'-positions are uniquely positioned to interact with the nucleophile. They can deprotonate a pro-nucleophile to generate the active species or precisely orient the nucleophile via a secondary network of hydrogen bonds.
This cooperative activation of both the electrophile and nucleophile within the chiral pocket of a single catalyst is the cornerstone of its proposed high efficiency and enantioselectivity.[1][2][3] A generalized catalytic cycle for a Michael addition is proposed below.
Caption: A generalized diagram of the proposed bifunctional catalytic cycle.
Part 2: A Guide to Experimental Mechanism Validation
A proposed mechanism is merely a hypothesis until substantiated by rigorous experimental evidence. The following protocols form a logical progression to dissect the catalytic pathway of THB systems. Each protocol is designed to be a self-validating system, where the results inform the next stage of the investigation.
Protocol 1: Kinetic Analysis to Determine the Rate Law
Expertise & Experience: The first step in any mechanistic study is to understand the reaction kinetics. The relationship between reactant concentrations and the reaction rate provides a mathematical fingerprint of the catalytic cycle. A first-order dependence on the catalyst, for instance, strongly suggests that the active species is a single molecule of the catalyst, consistent with our bifunctional hypothesis. Conversely, a second-order dependence would imply a dimeric active species, requiring a significant revision of the proposed mechanism.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the catalyst (THB), electrophile (Substrate E), and nucleophile (Substrate Nu) of known concentrations in a suitable, inert solvent (e.g., toluene or CH₂Cl₂).
-
Baseline Experiment: Run the reaction under a standard set of conditions (e.g., 10 mol% catalyst, 1.0 M Substrate E, 1.2 M Substrate Nu at 25°C).
-
Data Collection: At timed intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a small amount of triethylamine or by rapid dilution). Analyze the aliquots by a suitable method (e.g., ¹H NMR, GC, or HPLC) to determine the concentration of the product or the consumption of the starting material over time.
-
Order Determination (Catalyst): Repeat the experiment, systematically varying the initial concentration of the THB catalyst (e.g., 5 mol%, 10 mol%, 15 mol%) while keeping the concentrations of both substrates constant. Plot the initial reaction rate (V₀) versus [Catalyst]. The slope of a log(V₀) vs. log([Catalyst]) plot will give the order of the reaction with respect to the catalyst.
-
Order Determination (Substrates): Similarly, perform separate series of experiments varying the initial concentration of Substrate E (while keeping others constant) and then Substrate Nu (while keeping others constant). Determine the reaction order for each substrate.
-
Rate Law Construction: Combine the determined orders to construct the experimental rate law, e.g., Rate = k[Catalyst]¹[Substrate E]¹[Substrate Nu]¹. This law must be consistent with the proposed catalytic cycle.
Trustworthiness: This protocol is self-validating. If the data points do not yield a clear linear relationship on the logarithmic plots, it may indicate reaction complexities such as catalyst inhibition or decomposition, which must be investigated before proceeding.
Protocol 2: Non-Linear Effects (NLE) Study for Catalyst Aggregation
Expertise & Experience: Non-linear effects are a powerful tool in asymmetric catalysis to probe the aggregation state of the active catalyst.[4] A linear relationship between the enantiomeric excess (ee) of the catalyst and the ee of the product implies that the active catalyst is a single, monomeric species. Any deviation from this linearity provides profound mechanistic insight.
-
Positive NLE (+)-NLE: The product ee is higher than the catalyst ee. This often indicates that a homochiral dimer (e.g., R-R) is a much more active catalyst than the corresponding heterochiral dimer (R-S), which acts as a catalyst poison or "meso-like" complex.[5]
-
Negative NLE (-)-NLE: The product ee is lower than the catalyst ee. This suggests the heterochiral dimer is more reactive than the homochiral one, which is less common.
For the proposed bifunctional mechanism, which relies on intramolecular cooperation, a linear effect is expected, supporting a monomeric active species.
Step-by-Step Methodology:
-
Prepare Enantioenriched Catalysts: Prepare a series of THB catalyst samples with varying enantiomeric excesses (e.g., 100% ee (R), 80% ee, 50% ee, 20% ee, 0% ee (racemic)) by mixing appropriate amounts of pure (R)-THB and (S)-THB.
-
Run Catalytic Reactions: For each enantioenriched catalyst sample, run the catalytic reaction under identical, carefully controlled conditions. Allow the reactions to proceed to a similar, partial conversion (e.g., 20-30%) to ensure initial rate conditions.
-
Measure Product ee: Isolate the product from each reaction and accurately measure its enantiomeric excess using chiral HPLC or GC.
-
Plot and Analyze: Plot the product ee (% ee_product) versus the catalyst ee (% ee_catalyst). Analyze the shape of the curve to determine if the effect is linear, positive non-linear, or negative non-linear.
Caption: Logical workflow for interpreting Non-Linear Effects studies.
Protocol 3: Control Experiments via Catalyst Modification
Expertise & Experience: The most direct way to validate the proposed role of the 3,3'-hydroxyl groups is to remove their functionality and observe the effect on catalysis. By replacing these hydroxyls with methoxy groups (3,3'-di-OMe-BINOL), we create a control catalyst. If the bifunctional hypothesis is correct, this modification should drastically reduce or eliminate catalytic activity and selectivity, as the crucial hydrogen-bonding site for the nucleophile has been blocked.
Step-by-Step Methodology:
-
Synthesize Control Catalyst: Synthesize the control catalyst, (R)-2,2'-dihydroxy-3,3'-dimethoxy-1,1'-binaphthyl. This can typically be achieved by protecting the 2,2'-hydroxyls of (R)-BINOL, performing a lithiation and subsequent reaction to introduce the 3,3'-hydroxyls, methylating the 3,3'-hydroxyls, and finally deprotecting the 2,2'-hydroxyls.
-
Comparative Catalysis: Perform the catalytic reaction under identical conditions using three different catalysts:
-
(A) The parent (R)-THB catalyst.
-
(B) The control catalyst, (R)-3,3'-di-OMe-BINOL.
-
(C) Standard (R)-BINOL (to assess the baseline contribution).
-
-
Analyze Results: Compare the reaction rate and the enantiomeric excess of the product for all three reactions.
-
Interpretation:
-
Expected Outcome: Reaction (A) proceeds with high rate and ee. Reactions (B) and (C) proceed at a much slower rate and with significantly lower (or no) enantioselectivity.
-
Caption: Logical flow demonstrating the validation of the 3,3'-OH groups' role.
Part 3: Comparative Analysis with Alternative Systems
Validating a mechanism also involves understanding its place within the broader landscape of asymmetric catalysis.
Qualitative Comparison:
-
vs. Standard BINOL: Standard BINOL-metal complexes typically function as chiral Lewis acids. The THB system, as an organocatalyst, avoids the use of metals and operates via a more complex, cooperative Brønsted acid/base mechanism. This can offer advantages in terms of cost, toxicity, and sensitivity to air and moisture.[5]
-
vs. Chiral Phosphoric Acids (e.g., TRIP): Chiral phosphoric acids are premier Brønsted acid catalysts.[6][7] They operate by activating the electrophile through a highly organized hydrogen-bonding network. The THB system is analogous in its use of Brønsted acidity but adds a distinct second site for nucleophile interaction, potentially allowing for catalysis in reactions where phosphoric acids are less effective.
Quantitative Performance Comparison:
To provide context, the performance of THB should be benchmarked against other catalysts in a representative reaction, such as the asymmetric Michael addition of dimethyl malonate to chalcone.
| Catalyst System | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-THB | 10 | 12 | 95 | 94 | Hypothetical Data |
| (R)-BINOL / Ti(OiPr)₄ | 10 | 24 | 85 | 88 | [8] |
| (R)-TRIP Phosphoric Acid | 5 | 18 | 92 | 96 | [6] |
| Cinchona Alkaloid Thiourea | 10 | 24 | 90 | 91 | General Lit. |
Note: Data is representative and compiled for illustrative purposes. Actual results are highly substrate and condition-dependent.
Part 4: The Role of Computational Chemistry
While experimental work provides observable data, computational studies, particularly Density Functional Theory (DFT), offer a window into the unobservable: the transition state.[9][10]
Expertise & Experience: DFT calculations are essential for completing the mechanistic picture. They can be used to:
-
Model the Transition State: Visualize the 3D arrangement of the catalyst and substrates at the moment of bond formation, confirming the proposed hydrogen-bonding network.
-
Calculate Activation Barriers: Compute the energy barriers for different possible pathways. The pathway with the lowest calculated energy barrier is the most likely to occur, and its corresponding transition state should lead to the experimentally observed enantiomer.
-
Rationalize Enantioselectivity: By comparing the energies of the transition states leading to the (R) and (S) products (ΔΔG‡), one can computationally predict the enantiomeric excess, which should correlate with experimental results.
A strong mechanistic claim is one where the kinetic data, NLE studies, control experiments, and computational models all converge to support the same self-consistent cycle.
Conclusion
Validating the catalytic mechanism of a complex system like this compound is a multifaceted endeavor that demands a synergistic approach. The bifunctional catalysis hypothesis, while chemically intuitive, requires rigorous confirmation through a logical sequence of kinetic, stereochemical, and structural-perturbation experiments. By following the workflows outlined in this guide—from establishing the rate law and probing catalyst aggregation to performing decisive control experiments and leveraging computational insights—researchers can build a robust and trustworthy model of their catalytic system. This deep mechanistic understanding is not merely an academic exercise; it is the foundation upon which more active, selective, and broadly applicable catalysts are designed for the future of chemical synthesis and drug development.
References
- 1. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 2. Research Portal [scholarscommons.fgcu.edu]
- 3. Bifunctional asymmetric catalysis: amplification of Brønsted basicity can orthogonally increase the reactivity of a chiral Brønsted acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl: A Comprehensive Guide to Safety and Compliance
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the laboratory. The proper disposal of complex molecules such as 2,2',3,3'-Tetrahydroxy-1,1'-binaphthyl is not merely a regulatory hurdle but a critical component of a robust safety culture and environmental stewardship. This guide provides a deep dive into the essential procedures for the safe and compliant disposal of this non-halogenated aromatic hydroxyl compound, grounded in scientific principles and field-proven best practices.
While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its chemical structure as a phenolic compound necessitates a cautious and informed approach to its disposal. Phenolic compounds, as a class, are noted for their potential toxicity and environmental impact. Therefore, in the absence of specific regulatory classification, a conservative approach that treats the compound as a potential hazardous waste is the most responsible course of action.
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal rests on a thorough understanding of the substance's intrinsic properties and the potential hazards it may pose. For this compound, the key considerations are its air sensitivity and the likelihood of it exhibiting characteristics of a hazardous waste.
Hazardous Waste Characterization:
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
| Hazardous Characteristic | Criteria | Applicability to this compound |
| Ignitability (D001) | Liquid with a flash point < 60°C (140°F); a non-liquid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes. | Unlikely to be ignitable as a solid. However, solutions in flammable solvents would carry the ignitability characteristic of the solvent. |
| Corrosivity (D002) | Aqueous solution with a pH ≤ 2 or ≥ 12.5; a liquid that corrodes steel at a rate > 6.35 mm per year. | The hydroxyl groups may impart slight acidity, but it is unlikely to be corrosive. A pH test of a solution would be required for definitive classification. |
| Reactivity (D003) | Unstable under normal conditions; may react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water. | Not expected to be reactive with water. However, it is incompatible with strong oxidizing agents. |
| Toxicity (D004-D043) | When subjected to the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above the regulatory limits.[1][2] | This is the most likely characteristic to be exhibited. Phenolic compounds can be toxic to aquatic life and may leach from landfills.[3] A TCLP test would be required for a definitive determination. |
Given the potential for toxicity, it is prudent to manage this compound waste as if it were a hazardous material pending formal analysis.
Operational and Disposal Plan: A Step-by-Step Protocol
The following procedures provide a clear pathway for the safe handling and disposal of this compound, from the laboratory bench to its final disposition.
1. Personal Protective Equipment (PPE) and Handling:
Due to the compound's air sensitivity and potential for skin and eye irritation, appropriate PPE is mandatory.
-
Gloves: Nitrile gloves are recommended. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Chemical safety goggles are essential. In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
2. Spill Response:
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Control the Spill: For a solid spill, gently cover with an inert absorbent material such as sand or vermiculite to prevent the generation of dust. For a liquid spill (if dissolved in a solvent), use an appropriate absorbent pad or material, working from the outside of the spill inward.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
3. Waste Segregation and Collection:
Proper segregation is key to a compliant and cost-effective waste management program.
-
Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. The container should be labeled "Hazardous Waste" and include the full chemical name.
-
Segregation: As a non-halogenated phenolic compound, this waste should be segregated from halogenated organic waste.[4] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
4. Final Disposal:
The ultimate disposal of chemical waste must be conducted by a licensed hazardous waste management company.
-
Contact EHS: Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and relationships with certified disposal facilities.
-
Incineration: For non-halogenated organic compounds like this compound, high-temperature incineration is the preferred disposal method. This process ensures the complete destruction of the compound into less harmful components, such as carbon dioxide and water.
-
Documentation: Ensure that all necessary paperwork, including a hazardous waste manifest, is completed accurately. This documentation provides a cradle-to-grave tracking of the waste, ensuring regulatory compliance.
Trustworthiness Through Self-Validating Systems
The protocols outlined in this guide are designed to be self-validating by adhering to the conservative principle of treating unknown or unclassified waste as hazardous. This approach ensures the highest level of safety and compliance, protecting both laboratory personnel and the environment. By following these steps, you are not just disposing of a chemical; you are participating in a system that prioritizes safety and responsible scientific practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
